molecular formula C9H5BrClNS B1502837 2-Bromo-4-(3-chlorophenyl)thiazole CAS No. 886367-79-9

2-Bromo-4-(3-chlorophenyl)thiazole

Cat. No.: B1502837
CAS No.: 886367-79-9
M. Wt: 274.57 g/mol
InChI Key: LLHCTYWLNQYQSQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-chlorophenyl)thiazole (CAS No: 886367-79-9) is a high-value brominated heterocyclic compound with a molecular formula of C 9 H 5 BrClNS and a molecular weight of 274.57 g/mol [ ]. This solid organosulfur compound is characterized by a density of approximately 1.658 g/cm³, a boiling point of 362.2°C at 760 mmHg, and a flash point of 172.8°C [ ]. Its structure features a thiazole ring functionalized with a bromo group at the 2-position, making it a versatile electrophilic site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions [ ]. The 3-chlorophenyl moiety at the 4-position contributes to the compound's lipophilicity, as indicated by a computed LogP of 4.226, which can influence its pharmacokinetic properties in medicinal chemistry research [ ]. This chemical serves as a crucial synthetic intermediate and building block in organic synthesis, particularly in the development of pharmaceutical candidates and functional materials. Researchers utilize it primarily for the construction of more complex thiazole-containing scaffolds, which are privileged structures in drug discovery due to their widespread biological activities. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability [ ]. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-4-(3-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-2-1-3-7(11)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHCTYWLNQYQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672145
Record name 2-Bromo-4-(3-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886367-79-9
Record name 2-Bromo-4-(3-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole via the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth, technical guide for the synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described synthetic pathway leverages the classical Hantzsch thiazole synthesis, followed by a Sandmeyer-type diazotization and bromination. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights essential for successful and reproducible synthesis.

Introduction: The Significance of Substituted Thiazoles

Thiazole ring systems are a cornerstone of many natural and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3] Their prevalence in pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents, underscores the importance of efficient and versatile synthetic routes to novel thiazole derivatives.[2][3] The target molecule, 2-Bromo-4-(3-chlorophenyl)thiazole, incorporates both a reactive bromine atom at the 2-position, amenable to further functionalization, and a substituted phenyl ring, allowing for the exploration of structure-activity relationships.

The synthetic strategy outlined herein is a two-step process:

  • Hantzsch Thiazole Synthesis: The condensation of 3-chloro-α-bromoacetophenone with thiourea to form the intermediate, 2-amino-4-(3-chlorophenyl)thiazole.[2][4][5]

  • Sandmeyer-Type Reaction: The diazotization of the 2-amino group followed by bromination to yield the final product.[6][7]

This approach is widely recognized for its reliability and high yields.[2][4]

Mechanistic Insights and Rationale

The Hantzsch Thiazole Synthesis: A Classic Cyclocondensation

First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[5] The mechanism proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide (in this case, thiourea) acts as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This initial S-alkylation is typically the rate-determining step.

  • Intramolecular Cyclization: The nitrogen of the resulting intermediate then attacks the carbonyl carbon of the ketone, forming a five-membered ring.

  • Dehydration: Subsequent elimination of a water molecule leads to the formation of the aromatic thiazole ring.[4][8]

The choice of thiourea as the thioamide source is advantageous due to its stability and commercial availability.[8] The resulting 2-aminothiazole is often poorly soluble in the reaction medium, facilitating its isolation by precipitation.[4]

The Sandmeyer Reaction: Conversion of the Amino Group

The Sandmeyer reaction is a powerful tool for the conversion of an aromatic amino group into a variety of other functional groups, including halogens.[7][9][10] The process involves:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt is then reacted with a copper(I) halide (e.g., CuBr) which catalyzes the substitution of the diazonium group with the corresponding halide.[7][10] This step is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7]

Controlling the reaction temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.

Experimental Protocols

Synthesis of Starting Material: 3-Chloro-α-bromoacetophenone

The synthesis of the α-haloketone is a crucial first step. While various methods exist for the α-bromination of acetophenones, a common approach involves the use of bromine in a suitable solvent, often with an acid catalyst.[11][12][13]

Materials:

  • 3'-Chloroacetophenone

  • Bromine

  • Acetic Acid (glacial)

  • Dichloromethane

Procedure:

  • Dissolve 3'-chloroacetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude product, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-chloro-α-bromoacetophenone.

ReagentMolar RatioKey Parameters
3'-Chloroacetophenone1.0Starting material
Bromine1.0 - 1.1Brominating agent
Acetic Acid-Solvent and catalyst
Temperature0 - 10 °C (addition), RT (stirring)Control of exothermicity
Reaction Time3 - 4 hoursCompletion of reaction
Step 1: Hantzsch Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

This procedure follows the general principles of the Hantzsch thiazole synthesis.[4][14]

Materials:

  • 3-Chloro-α-bromoacetophenone

  • Thiourea

  • Ethanol (95%)

  • Sodium Bicarbonate solution (5%)

Procedure:

  • In a round-bottom flask, combine 3-chloro-α-bromoacetophenone and thiourea in a 1:1.2 molar ratio.

  • Add ethanol as the solvent and equip the flask with a reflux condenser.

  • Heat the mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.

  • Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water.

  • Dry the crude 2-amino-4-(3-chlorophenyl)thiazole. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

ReagentMolar RatioKey Parameters
3-Chloro-α-bromoacetophenone1.0α-haloketone
Thiourea1.2Thioamide
Ethanol-Solvent
TemperatureReflux (approx. 78 °C)Reaction temperature
Reaction Time2 - 3 hoursCompletion of reaction
Step 2: Sandmeyer-Type Synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole

This step involves the diazotization of the 2-aminothiazole intermediate followed by bromination.[6][10]

Materials:

  • 2-Amino-4-(3-chlorophenyl)thiazole

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48%)

  • Copper(I) Bromide (CuBr)

  • Ice

Procedure:

  • Prepare a solution of copper(I) bromide in hydrobromic acid.

  • In a separate beaker, suspend 2-amino-4-(3-chlorophenyl)thiazole in a mixture of hydrobromic acid and water. Cool this suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine suspension, maintaining the temperature below 5 °C. This will form the diazonium salt. Stir for an additional 30 minutes at this temperature.

  • Slowly add the cold diazonium salt solution to the previously prepared copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

ReagentMolar RatioKey Parameters
2-Amino-4-(3-chlorophenyl)thiazole1.0Starting amine
Sodium Nitrite1.1Diazotizing agent
Hydrobromic AcidExcessAcidic medium
Copper(I) BromideCatalyticCatalyst for bromination
Temperature0 - 5 °C (diazotization), 50-60°C (decomposition)Critical for stability and reaction completion

Visualizing the Synthesis

Overall Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Sandmeyer Reaction cluster_product Final Product 3_Chloroacetophenone 3'-Chloroacetophenone Alpha_Bromination α-Bromination 3_Chloroacetophenone->Alpha_Bromination Br₂/AcOH Thiourea Thiourea Hantzsch_Reaction Hantzsch Reaction Thiourea->Hantzsch_Reaction Alpha_Bromination->Hantzsch_Reaction 3-Chloro-α-bromoacetophenone Diazotization Diazotization Hantzsch_Reaction->Diazotization 2-Amino-4-(3-chlorophenyl)thiazole Bromination Bromination Diazotization->Bromination Diazonium Salt Final_Product 2-Bromo-4-(3-chlorophenyl)thiazole Bromination->Final_Product CuBr

Caption: Overall workflow for the synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism A α-Haloketone + Thiourea B S-Alkylation (Nucleophilic Attack) A->B C Thioimidate Intermediate B->C D Intramolecular Cyclization C->D E Cyclic Intermediate D->E F Dehydration E->F G 2-Aminothiazole Product F->G

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

Conclusion

The synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole via the Hantzsch reaction and subsequent Sandmeyer-type bromination is a robust and well-established method. This guide has provided a detailed protocol, mechanistic insights, and practical considerations to aid researchers in the successful synthesis of this and related thiazole derivatives. Careful control of reaction conditions, particularly temperature, is paramount for achieving high yields and purity. The resulting 2-bromothiazole serves as a versatile intermediate for further chemical exploration in the development of novel therapeutic agents and functional materials.

References

  • Vertex AI Search. (n.d.). 3'-Chloroacetophenone synthesis. ChemicalBook.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PMC - NIH.
  • synthesis of thiazoles. (2019, January 19). YouTube.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware.
  • Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. (2025). Benchchem.
  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). NIH.
  • Acetophenone, 3-bromo-. (n.d.). Organic Syntheses Procedure.
  • synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. (2025, January 26). YouTube.
  • phenacyl bromide. (n.d.). Organic Syntheses Procedure.
  • Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. (2025). Benchchem.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.

Sources

Spectroscopic characterization of 2-Bromo-4-(3-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-(3-chlorophenyl)thiazole

Foreword: The Structural Elucidation Imperative

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form a foundational pillar for innovation. Among these, thiazole derivatives are of paramount interest due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise substitution pattern on the thiazole scaffold is critical to its function. Therefore, the unambiguous structural confirmation of novel analogues like 2-Bromo-4-(3-chlorophenyl)thiazole is not merely a procedural step but the bedrock of reliable drug development and scientific discovery.

This guide provides a comprehensive, multi-technique approach to the spectroscopic characterization of 2-Bromo-4-(3-chlorophenyl)thiazole. It moves beyond rote protocols to instill a deeper understanding of the causal relationships between molecular structure and spectral output, empowering researchers to interpret data with confidence and authority.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of organic molecules. For 2-Bromo-4-(3-chlorophenyl)thiazole, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and overall structure.[3]

Proton (¹H) NMR Spectroscopy

Principle of Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms (N, S, Cl, Br) and aromatic rings create distinct magnetic fields that shield or deshield adjacent protons, causing their resonance signals to appear at predictable frequencies in the NMR spectrum.

Expected ¹H NMR Spectral Data: The analysis of related structures, such as 2-bromo-4-phenyl-1,3-thiazole, suggests that the thiazole proton appears as a distinct singlet downfield.[4][5] The protons on the substituted phenyl ring will exhibit a more complex pattern due to their varied electronic environments and spin-spin coupling.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Justification
Thiazole H-5~8.0 - 8.3Singlet (s)Deshielded by the electronegative nitrogen and sulfur atoms of the thiazole ring and the adjacent aromatic system. Its isolation results in a singlet.
Phenyl H-2'~7.9 - 8.1Singlet (s) or narrow Triplet (t)Ortho to the thiazole ring and meta to the chlorine atom, leading to significant deshielding. May appear as a singlet or a narrow triplet depending on coupling with H-4' and H-6'.
Phenyl H-4', H-5', H-6'~7.4 - 7.8Multiplet (m)These protons reside in a complex electronic environment influenced by the chloro-substituent and the thiazole ring, resulting in overlapping signals and complex coupling patterns.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 2-Bromo-4-(3-chlorophenyl)thiazole and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1][4] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving the complex multiplets of the aromatic region.[6]

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (typically 16 or 32) should be averaged to achieve a high signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm) or an internal standard like Tetramethylsilane (TMS).[6]

    • Integrate the signals to determine the relative ratio of protons.

Workflow for ¹H NMR Analysis

Caption: High-level workflow for ¹H NMR spectroscopic analysis.

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle of Causality: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. Carbons bonded to electronegative atoms or part of aromatic systems are deshielded and appear at higher chemical shifts (downfield). The number of distinct signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data: The molecule C₉H₅BrClNS has 9 carbon atoms. Due to molecular symmetry, some carbons in the phenyl ring may be chemically equivalent, but the substitution pattern makes all 9 carbons likely unique. Therefore, 9 distinct signals are expected.

Carbon Assignment Expected Chemical Shift (δ, ppm) Justification
Thiazole C-2 (C-Br)~140 - 145Attached to electronegative bromine and adjacent to nitrogen, resulting in a downfield shift.
Thiazole C-4~150 - 155Attached to the phenyl ring and adjacent to sulfur, highly deshielded.
Thiazole C-5~115 - 120The only C-H carbon on the thiazole ring, appears more upfield relative to the substituted carbons.
Phenyl C-1' (C-Thiazole)~135 - 140Quaternary carbon attached to the thiazole ring.
Phenyl C-3' (C-Cl)~133 - 136Attached to the electronegative chlorine atom.
Phenyl C-2', C-4', C-5', C-6'~125 - 132Aromatic carbons whose precise shifts are influenced by the effects of both the chloro and thiazole substituents.

Experimental Protocol: ¹³C NMR The protocol is analogous to ¹H NMR, using the same sample.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A much larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. The spectral width should be set to cover ~0-200 ppm.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at ~39.5 ppm).

Mass Spectrometry (MS): The Molecular Fingerprint

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common application for structural elucidation, Electron Ionization (EI) MS bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The molecular weight is confirmed by the molecular ion peak ([M]⁺), and the structure is supported by the observed fragmentation pattern.[7]

Expected Mass Spectral Data: The key feature for 2-Bromo-4-(3-chlorophenyl)thiazole will be its unique isotopic pattern due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.³%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%). This results in a cluster of peaks for the molecular ion.

  • Molecular Formula: C₉H₅BrClNS

  • Monoisotopic Mass (for ⁷⁹Br, ³⁵Cl): ~272.9 g/mol

Isotopic Pattern Analysis:

  • [M]⁺: The peak corresponding to the molecule with ⁷⁹Br and ³⁵Cl.

  • [M+2]⁺: A prominent peak of nearly equal intensity to [M]⁺, arising from molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

  • [M+4]⁺: A smaller peak corresponding to the molecule with ⁸¹Br and ³⁷Cl.

Expected Fragmentation Pathways: The thiazole ring is relatively stable, but fragmentation can occur.

  • Loss of Br•: [M - Br]⁺

  • Loss of Cl•: [M - Cl]⁺

  • Cleavage of the thiazole ring: This can lead to fragments like the chlorophenyl cation or thiazole-related fragments.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement, which can confirm the elemental composition to within a few parts per million (ppm).[1]

  • Data Acquisition: Introduce the sample into the ion source (e.g., Electrospray Ionization - ESI, or EI). Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺).

    • Compare the measured accurate mass to the theoretical mass calculated for the formula C₉H₅BrClNS to confirm the elemental composition.

    • Analyze the fragmentation pattern to further support the proposed structure.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for HRMS structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle of Causality: Covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum provides a fingerprint of the functional groups present in the molecule.[8]

Expected IR Absorption Bands: The IR spectrum will be dominated by vibrations from the aromatic rings and the thiazole moiety.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aromatic C=C Ring Stretch1600 - 1450Medium-Strong (multiple bands)
Thiazole C=N, C=C Stretch1550 - 1470Medium-Strong
C-H In-plane/Out-of-plane Bending1225 - 730Strong
C-Cl Stretch800 - 600Strong
C-Br Stretch650 - 500Medium-Strong

Experimental Protocol: FT-IR (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9] Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.[8]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Principle of Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. In conjugated systems like 2-Bromo-4-(3-chlorophenyl)thiazole, the most prominent absorptions are due to π→π* transitions.[8][9]

Expected UV-Vis Spectral Data: Thiazole derivatives are known to exhibit strong UV absorption.[3] The presence of the extended conjugated system across the phenyl and thiazole rings will likely result in an absorption maximum (λmax) in the 280-320 nm range. The exact position and intensity of the absorption are sensitive to the solvent used.[8]

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a very dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this stock, prepare a series of dilutions in a quartz cuvette to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Scan the absorbance from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Conclusion: A Synergistic Approach

No single spectroscopic technique can provide absolute structural proof. The true power of characterization lies in the synergistic integration of data from NMR, MS, IR, and UV-Vis spectroscopy. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, MS confirms the molecular weight and elemental formula, IR identifies the key functional groups, and UV-Vis provides information on the electronic structure. Together, these techniques provide a self-validating system, leading to the unambiguous structural confirmation of 2-Bromo-4-(3-chlorophenyl)thiazole, a crucial step for its further development in research and industry.

References

  • BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.
  • Gutmańska, K., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate.
  • Al-Ostath, A., et al. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central.
  • Unknown Author. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
  • Unknown Author. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. PubMed Central.
  • Gutmańska, K., et al. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate.
  • ChemicalBook. (n.d.). 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum.
  • Unknown Author. (2012). 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate.
  • Unknown Author. (1982). Mass spectrometry of 2-substituted-4-arylthiazoles. II. PubMed.
  • Unknown Author. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI.
  • Ali, T. E. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

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Introduction: The Central Role of NMR in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Bromo-4-(3-chlorophenyl)thiazole

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the arsenal of chemists, particularly within the pharmaceutical and materials science sectors. Its ability to provide unambiguous, atom-level structural information makes it indispensable for the characterization of novel chemical entities.[1][2] For drug development professionals, NMR is not merely a tool for structural verification; it is a cornerstone of the entire discovery and development pipeline.[3][4] It plays a critical role in validating hits from screening campaigns, optimizing lead compounds by providing insights into structure-activity relationships (SAR), and determining the three-dimensional structure of drug-target complexes.[2][3][5]

This guide focuses on 2-Bromo-4-(3-chlorophenyl)thiazole, a molecule featuring a heteroaromatic thiazole core. Thiazole rings are prevalent scaffolds in pharmacologically active compounds, known to exhibit a wide range of biological activities.[6] The presence of halogen atoms (bromine and chlorine) further modulates the electronic properties and potential interactions of the molecule. A thorough understanding of its NMR spectral characteristics is the first step in leveraging such a compound in a research program. This document provides a detailed projection of the ¹H and ¹³C NMR spectra, a robust experimental protocol for data acquisition, and an expert interpretation of the expected results.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra of 2-Bromo-4-(3-chlorophenyl)thiazole, we must first analyze its structure and the distinct chemical environments of each proton and carbon atom. The molecule consists of a thiazole ring substituted with a bromine atom at the 2-position and a 3-chlorophenyl group at the 4-position.

Chemical structure of 2-Bromo-4-(3-chlorophenyl)thiazole with atom numbering

Figure 1. Structure and IUPAC numbering of 2-Bromo-4-(3-chlorophenyl)thiazole.

The key to predicting the NMR spectrum lies in understanding how the electronic environment of each nucleus affects its resonance frequency. Electron-withdrawing groups, such as halogens and the thiazole ring itself, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals: one from the thiazole ring and four from the 3-chlorophenyl ring.

  • Thiazole Proton (H-5): This proton is on a carbon adjacent to the sulfur atom and gamma to the ring nitrogen. The potent electron-withdrawing effect of the bromine atom at the adjacent C-2 position will significantly deshield this proton. Therefore, H-5 is expected to appear as a sharp singlet at a relatively downfield chemical shift, likely in the range of δ 7.8-8.2 ppm .

  • Chlorophenyl Protons (H-2', H-4', H-5', H-6'): The aromatic region will be more complex due to spin-spin coupling between the protons.

    • H-2': This proton is ortho to the point of attachment to the thiazole ring and ortho to the chlorine atom. It experiences deshielding from both substituents. It is expected to appear as a triplet or a narrow multiplet (due to similar coupling constants to H-4' and H-6') around δ 7.9-8.1 ppm .

    • H-6': This proton is ortho to the thiazole attachment and meta to the chlorine. It will likely be a doublet of doublets or a multiplet in the range of δ 7.8-8.0 ppm .

    • H-4': This proton is meta to the thiazole and ortho to the chlorine. It is expected to be a doublet of doublets or a multiplet around δ 7.4-7.6 ppm .

    • H-5': This proton is para to the thiazole and meta to the chlorine. It is expected to resonate as a triplet in the most upfield portion of the aromatic region, around δ 7.3-7.5 ppm .

Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum will display nine signals corresponding to the nine unique carbon atoms in the molecule.

  • Thiazole Carbons (C-2, C-4, C-5):

    • C-2: This carbon is directly attached to the highly electronegative bromine atom. This will cause a significant downfield shift, but the "heavy atom effect" of bromine can also induce shielding. Its chemical shift is predicted to be in the δ 140-145 ppm range.

    • C-4: Attached to the phenyl ring and adjacent to the sulfur atom, this carbon will be significantly downfield, likely appearing around δ 155-160 ppm .

    • C-5: This carbon, bonded to H-5, is expected to be the most upfield of the thiazole carbons, resonating around δ 115-120 ppm .

  • Chlorophenyl Carbons (C-1' to C-6'):

    • C-1' & C-3': These are quaternary carbons. C-1' is the point of attachment to the thiazole, and C-3' is bonded to chlorine. They are expected in the δ 133-138 ppm range.

    • Aromatic CH Carbons (C-2', C-4', C-5', C-6'): These carbons will appear in the typical aromatic region of δ 125-132 ppm . Precise assignment requires 2D NMR techniques, but C-2' and C-6' are expected to be further downfield than C-4' and C-5' due to their proximity to the electron-withdrawing thiazole ring.

Quantitative Data Summary

The predicted NMR data are summarized in the tables below for easy reference. These values are estimates based on established substituent effects and data from analogous structures.[6][8][9]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 (Thiazole) 7.8 – 8.2 Singlet (s) N/A
H-2' (Phenyl) 7.9 – 8.1 Triplet (t) / Multiplet (m) J ≈ 1.5-2.0 (meta)
H-6' (Phenyl) 7.8 – 8.0 Doublet of Doublets (dd) / m J ≈ 7.5-8.0 (ortho), 1.5-2.0 (meta)
H-4' (Phenyl) 7.4 – 7.6 Doublet of Doublets (dd) / m J ≈ 7.5-8.0 (ortho), 1.5-2.0 (meta)

| H-5' (Phenyl) | 7.3 – 7.5 | Triplet (t) | J ≈ 7.5-8.0 (ortho) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Thiazole) 140 – 145
C-4 (Thiazole) 155 – 160
C-5 (Thiazole) 115 – 120
C-1' (Phenyl) 134 – 138
C-3' (Phenyl) 133 – 137

| C-2', C-4', C-5', C-6' | 125 – 132 |

Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is a self-validating system designed for the structural elucidation of small molecules like 2-Bromo-4-(3-chlorophenyl)thiazole.

Part 1: Sample Preparation

The goal of this stage is to create a homogeneous, particle-free solution of the analyte at an appropriate concentration.[10]

Materials:

  • 2-Bromo-4-(3-chlorophenyl)thiazole (Analyte)

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Internal Standard (e.g., Tetramethylsilane, TMS)

  • Glass Pasteur pipette and a small plug of glass wool or a syringe filter

  • Small glass vial

Procedure:

  • Weighing: Accurately weigh 10-20 mg of the analyte for ¹H NMR or 50-75 mg for ¹³C NMR into a clean, dry vial.[11][12] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope and achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. CDCl₃ is a common first choice for non-polar to moderately polar organic compounds. The deuterium in the solvent provides the signal used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[10] If TMS is to be used as an internal standard for precise chemical shift calibration (δ = 0.00 ppm), add one drop now. Gently vortex or swirl the vial until the solid is completely dissolved.

  • Filtration and Transfer: To ensure spectral quality by removing any particulate matter, filter the solution. Draw the solution into a glass Pasteur pipette that has a small plug of glass wool at its base and carefully transfer the filtrate into a clean NMR tube. This step is critical as suspended solids can severely degrade the magnetic field homogeneity, leading to broad spectral lines.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker or a securely wrapped label.[13]

Part 2: Data Acquisition

This protocol assumes the use of a modern Fourier transform NMR spectrometer (e.g., 400-600 MHz).

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field. Following the lock, perform automated or manual shimming. This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Load standard 1D proton acquisition parameters.

    • Determine Pulse Width: Calibrate the 90° pulse width for the proton channel. This ensures maximum signal intensity.

    • Set Parameters: Use a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds. A longer relaxation delay is crucial for accurate quantitative analysis, ensuring all protons have fully relaxed before the next pulse.

    • Acquire Data: Collect 16 to 64 scans. The number of scans is increased to improve the signal-to-noise ratio for dilute samples.

  • ¹³C NMR Acquisition:

    • Load standard 1D carbon acquisition parameters with proton decoupling (e.g., zgpg30).

    • Set Parameters: Use a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

    • Acquire Data: Collect 1024 to 4096 scans. The large number of scans is necessary due to the low sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended):

    • To unambiguously assign all signals, acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

Part 3: Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum.[14]

  • Fourier Transform: Apply a Fourier transformation to convert the time-domain FID into the frequency-domain spectrum.

  • Apodization: Multiply the FID by a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio at the cost of a slight loss in resolution.

  • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

  • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of the protons. Perform peak picking on all spectra to obtain a precise list of chemical shifts.

Visualization of Key Processes

Diagrams can clarify complex workflows and relationships within the data.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing weigh Weigh Analyte (10-75 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_base Phase & Baseline Correction ft->phase_base analyze Calibrate, Integrate, & Peak Pick phase_base->analyze

Caption: Standardized workflow for NMR sample analysis.

Spectral_Correlations cluster_H1 ¹H NMR Signals cluster_C13 ¹³C NMR Signals mol 2-Bromo-4-(3-chlorophenyl)thiazole H5 H-5 δ 7.8-8.2 Singlet mol->H5 Thiazole Ring H_arom H-2', H-4', H-5', H-6' δ 7.3-8.1 Complex Multiplets mol->H_arom Phenyl Ring C_thiazole Thiazole Carbons C-2, C-4, C-5 δ 115-160 mol->C_thiazole C_phenyl Phenyl Carbons C-1' to C-6' δ 125-138 mol->C_phenyl

Caption: Predicted NMR signal correlations for the title compound.

Conclusion and Outlook

This guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of 2-Bromo-4-(3-chlorophenyl)thiazole. While the provided spectral data are predictive, they are grounded in the fundamental principles of NMR spectroscopy and serve as a robust hypothesis for experimental verification. For researchers in drug discovery, the outlined protocols ensure the generation of high-quality, reliable data essential for decision-making. The true power of modern NMR is realized when 1D techniques are combined with 2D experiments like COSY, HSQC, and HMBC, which would allow for the complete and unambiguous assignment of every signal, providing a definitive structural fingerprint of this promising heterocyclic molecule.

References

  • Caceres-Cortes, J., et al. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Technology Networks. Available at: [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available at: [Link]

  • Ajel, M. (2021). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. News-Medical. Available at: [Link]

  • Kazimierczuk, K., & Shchukina, A. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health (NIH). Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Pinto, D., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. National Institutes of Health (NIH). Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Morris, G. A. (n.d.). NMR Data Processing. University of Manchester. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • CERMAX. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION. Available at: [Link]

  • University of Maryland, Baltimore County. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Available at: [Link]

  • Woolston, T. A., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. Available at: [Link]

  • Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available at: [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(3-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-4-(3-chlorophenyl)thiazole, a key heterocyclic building block for drug discovery and materials science. Thiazole derivatives are integral to numerous FDA-approved pharmaceuticals, and this specific scaffold, featuring halogen substituents on both the thiazole and phenyl rings, offers unique reactivity and biological potential.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into the handling and strategic use of this compound. We will delve into its molecular identity, established synthetic protocols, detailed spectroscopic characterization, and its strategic importance as an intermediate for creating novel chemical entities.

The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1][2] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for hydrogen bonding have made it a cornerstone in the development of drugs targeting various diseases.[1] Molecules incorporating the thiazole scaffold have demonstrated a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The compound 2-Bromo-4-(3-chlorophenyl)thiazole is of particular interest as it combines the established biological relevance of the 4-phenylthiazole core with two strategically placed halogen atoms that serve as versatile handles for further chemical elaboration.

Molecular Identity and Core Properties

A precise understanding of the molecule's fundamental properties is the bedrock of any successful research endeavor. The structural and electronic characteristics of 2-Bromo-4-(3-chlorophenyl)thiazole are defined by the interplay between the electron-rich thiazole ring and the electron-withdrawing halogen substituents.

Caption: Chemical structure of 2-Bromo-4-(3-chlorophenyl)thiazole.

Table 1: Molecular Identifiers and Computed Properties

PropertyValueSource
CAS Number 886367-79-9[5]
Molecular Formula C₉H₅BrClNS[5][6]
Molecular Weight 274.57 g/mol [6]
SMILES ClC1=CC(C2=CSC(Br)=N2)=CC=C1[5]
InChI Key Information not available in search results.
Predicted XlogP 3.9[7]

Synthesis and Purification

The most reliable and widely adopted method for constructing the 4-arylthiazole core is the Hantzsch Thiazole Synthesis.[6] This method involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, this translates to the reaction between 2-bromo-1-(3-chlorophenyl)ethan-1-one and thiourea, followed by a Sandmeyer-type reaction to replace the resulting amino group with bromine. A more direct, though potentially lower-yielding, approach involves using a brominated thioamide equivalent.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product reactant1 2-Bromo-1-(3-chlorophenyl)ethan-1-one step1 Step 1: Hantzsch Cyclization (Ethanol, Reflux) reactant1->step1 reactant2 Thiourea reactant2->step1 step2 Intermediate: 2-Amino-4-(3-chlorophenyl)thiazole step1->step2 step3 Step 2: Sandmeyer Reaction (NaNO₂, CuBr₂, HBr) step2->step3 step4 Purification (Recrystallization or Chromatography) step3->step4 product 2-Bromo-4-(3-chlorophenyl)thiazole step4->product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole Intermediate

This protocol describes the formation of the key aminothiazole intermediate, which is subsequently converted to the final bromo-thiazole product.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(3-chlorophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per mmol of the ketone).

  • Cyclization: Heat the reaction mixture to reflux (approximately 78°C).[8] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting ketone spot has been consumed. This typically takes 1-3 hours.

    • Scientist's Note: Ethanol is an ideal solvent as it readily dissolves the reactants and facilitates the cyclization reaction at a moderate temperature. Using a slight excess of thiourea ensures the complete consumption of the more expensive α-bromoketone.

  • Workup: After cooling the mixture to room temperature, pour it over crushed ice or into cold water.[8] The hydrobromide salt of the product will precipitate.

  • Neutralization & Isolation: Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to deprotonate the aminothiazole, yielding the free base as a solid precipitate.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 2-amino-4-(3-chlorophenyl)thiazole.[8]

The subsequent conversion of the 2-amino group to the 2-bromo substituent is a standard procedure involving diazotization with a nitrite source (e.g., sodium nitrite, n-butyl nitrite) in the presence of a copper(I) or copper(II) bromide catalyst.[9][10]

Spectroscopic and Physicochemical Characterization

Table 2: Summary of Physicochemical Properties

PropertyValue / DescriptionRationale / Analog Data
Appearance Expected to be an off-white to pale yellow solid.Based on similar 2-bromo-4-arylthiazoles.[10]
Melting Point Not experimentally determined in available literature.The related 2-amino-4-(4-chlorophenyl)thiazole has a melting point of 169-171 °C.[11]
Solubility Poorly soluble in water; Soluble in common organic solvents (DMSO, DMF, CHCl₃, Ethyl Acetate).Typical for halogenated aromatic heterocyclic compounds.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be dominated by signals in the aromatic region.

    • Thiazole Proton (H5): A characteristic singlet is expected for the lone proton on the thiazole ring. For the analogous 2-bromo-4-phenylthiazole, this signal appears at δ 8.16 ppm.[10] For 2-bromo-4-(2-chlorophenyl)-1,3-thiazole, it is predicted near δ 7.97–8.31 ppm.[6] A value around δ 8.0-8.2 ppm is a reasonable expectation for the target compound.

    • Chlorophenyl Protons: The four protons on the 3-chlorophenyl ring will appear as a complex multiplet system in the range of δ 7.4-8.0 ppm . The substitution pattern prevents a simple doublet/triplet assignment.

  • ¹³C NMR:

    • Thiazole Carbons: The carbon atom bearing the bromine (C2) will be significantly deshielded. The thiazole carbons (C2, C4, C5) are predicted to appear in the δ 110–150 ppm range.[6]

    • Chlorophenyl Carbons: Six distinct signals are expected in the aromatic region (δ 125-140 ppm ), including the carbon directly attached to the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint for the key functional groups within the molecule.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the thiazole and phenyl rings.

  • C-Cl Stretch: A strong band is expected in the 700–750 cm⁻¹ region.[6]

  • C-Br Stretch: A strong band is expected in the 550–650 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution pattern.

  • Molecular Ion (M⁺): The spectrum will show a characteristic isotopic cluster for the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a complex pattern for the molecular ion peak around m/z 273, 275, and 277 .

  • Predicted Adducts: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted values for common adducts of a similar isomer are [M+H]⁺ at m/z 273.90874 and [M+Na]⁺ at m/z 295.89068.[7]

  • Fragmentation: A prominent fragmentation pathway for 4-arylthiazoles involves the cleavage of the thiazole ring.[13]

Reactivity and Applications in Drug Discovery

2-Bromo-4-(3-chlorophenyl)thiazole is not merely a compound to be characterized; it is a strategic platform for the synthesis of more complex molecules. Its value lies in its inherent reactivity.

Applications core 2-Bromo-4-(3-chlorophenyl)thiazole suzuki Suzuki Coupling (Boronic Acids) core->suzuki C2-Br Site stille Stille Coupling (Organostannanes) core->stille C2-Br Site buchwald Buchwald-Hartwig Amination (Amines) core->buchwald C2-Br Site scaffold1 2-Aryl-4-(3-chlorophenyl)thiazoles suzuki->scaffold1 scaffold2 2-Vinyl/Alkynyl-thiazoles stille->scaffold2 scaffold3 2-Amino-4-(3-chlorophenyl)thiazoles buchwald->scaffold3 app1 Anticancer Agents scaffold1->app1 app3 Anti-inflammatory Agents scaffold1->app3 scaffold3->app1 app2 Antimicrobial Agents scaffold3->app2

Caption: Role as a versatile scaffold in medicinal chemistry.

  • The C2-Bromo Handle: The bromine atom at the 2-position of the thiazole ring is the primary site for synthetic modification. It is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, vinyl, or alkynyl groups, enabling the rapid generation of diverse chemical libraries.

  • The 3-Chlorophenyl Moiety: The chlorine on the phenyl ring provides a secondary site for modification, although it is generally less reactive than the C2-bromo position. More importantly, the 3-chloro substitution pattern influences the molecule's conformation and electronic properties, which can be critical for binding to biological targets. Derivatives containing a 4-(chlorophenyl)thiazole moiety have shown significant antimicrobial and anticancer activities.[3][14]

Conclusion

2-Bromo-4-(3-chlorophenyl)thiazole is a high-value chemical intermediate with well-defined physicochemical properties. Its synthesis via the robust Hantzsch method is well-established, and its spectroscopic characteristics are predictable and readily verifiable. The true potential of this molecule is realized in its application as a versatile scaffold. The C2-bromo group serves as an exceptionally useful synthetic handle for building molecular complexity, making it an indispensable tool for scientists engaged in the design and synthesis of novel therapeutic agents and functional organic materials. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this powerful building block into their synthetic strategies.

References

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega.
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  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central.
  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Unknown Source.
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  • An Overview of Thiazole Derivatives and its Biological Activities. Unknown Source.
  • Mass spectrometry of 2-substituted-4-arylthiazoles. II. PubMed - NIH.
  • 2-Bromo-4-phenyl-1,3-thiazole. PMC - NIH.
  • Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central.
  • 886367-79-9|2-Bromo-4-(3-chlorophenyl)thiazole. BLDpharm.
  • 2-Amino-4-(4-chlorophenyl)thiazole 98 2103-99-3. Sigma-Aldrich.
  • 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3. ChemicalBook.
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CAS number and IUPAC name for 2-Bromo-4-(3-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-(3-chlorophenyl)thiazole for Advanced Research and Development

Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-4-(3-chlorophenyl)thiazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, reactivity, and applications, with a focus on providing actionable insights for researchers and drug development professionals. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Properties

Nomenclature and Structure

The formal IUPAC name for this compound is 2-bromo-4-(3-chlorophenyl)-1,3-thiazole . The structure features a central five-membered thiazole ring, which is an aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This core is substituted at the C2 position with a bromine atom and at the C4 position with a 3-chlorophenyl group.

The bromine atom at C2 is a versatile functional handle, making the compound an excellent precursor for further chemical modifications, particularly through cross-coupling reactions. The 3-chlorophenyl substituent influences the molecule's electronic properties and steric profile, which can be critical for its interaction with biological targets.

Chemical Identifiers and Physicochemical Data

The fundamental properties of 2-Bromo-4-(3-chlorophenyl)thiazole are summarized below for quick reference and experimental planning.

PropertyValueSource
CAS Number 886367-79-9[1]
Molecular Formula C₉H₅BrClNS[1]
Molecular Weight 274.57 g/mol [1]
SMILES Code ClC1=CC(C2=CSC(Br)=N2)=CC=C1[1]
Storage Sealed in dry, 2-8°C[1]

Note: Experimental physicochemical data such as melting point and boiling point are not consistently reported in public literature; they should be determined empirically upon acquisition.

Synthesis and Manufacturing

The primary and most reliable method for constructing the 4-arylthiazole core is the Hantzsch Thiazole Synthesis . This classic condensation reaction provides a direct and efficient route to the desired scaffold.

Principle of the Hantzsch Synthesis

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. For the specific synthesis of 4-(3-chlorophenyl)thiazole derivatives, this translates to the reaction between a 2-halo-1-(3-chlorophenyl)ethan-1-one and a suitable thioamide. To obtain the final 2-bromo product, one can either use a bromo-containing thioamide equivalent or, more commonly, brominate the resulting thiazole in a subsequent step. A direct approach involves reacting 2-bromo-1-(3-chlorophenyl)ethan-1-one with thiourea, followed by diazotization and bromination to replace the resulting amino group.

Detailed Experimental Protocol: Hantzsch Synthesis & Subsequent Bromination

This two-stage protocol is a field-proven method for obtaining 2-Bromo-4-(3-chlorophenyl)thiazole.

Stage 1: Synthesis of 4-(3-chlorophenyl)thiazol-2-amine

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(3-chlorophenyl)ethan-1-one and 1.2 equivalents of thiourea in ethanol.

    • Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction without interfering. A slight excess of thiourea ensures the complete consumption of the more valuable α-bromoketone.

  • Reaction: Reflux the mixture for 3-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[2]

    • Causality: Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur at a practical rate.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it over crushed ice or into cold water to precipitate the product.[2] Filter the resulting solid, wash with water to remove any unreacted thiourea and salts, and dry. The crude 4-(3-chlorophenyl)thiazol-2-amine can be purified by recrystallization from hot ethanol.[2]

Stage 2: Sandmeyer-type Conversion to 2-Bromo-4-(3-chlorophenyl)thiazole

  • Diazotization: Suspend the 4-(3-chlorophenyl)thiazol-2-amine from Stage 1 in an aqueous solution of hydrobromic acid (HBr) at 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

    • Causality: The cold temperature is critical to stabilize the intermediate diazonium salt, preventing its premature decomposition. HBr serves as both the acid catalyst and the source of the bromide nucleophile.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution slowly.

    • Causality: This is a classic Sandmeyer reaction. The CuBr catalyst facilitates the replacement of the diazonium group (-N₂) with a bromine atom.

  • Final Workup: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Bromo-4-(3-chlorophenyl)thiazole. Further purification can be achieved via column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_products Intermediates & Final Product A 2-Bromo-1-(3-chlorophenyl)ethan-1-one P1 Hantzsch Cyclization (Ethanol, Reflux) A->P1 B Thiourea B->P1 P2 Precipitation & Recrystallization P1->P2 I1 4-(3-chlorophenyl)thiazol-2-amine P2->I1 P3 Diazotization (NaNO₂, HBr, 0-5°C) P4 Sandmeyer Reaction (CuBr) P3->P4 P5 Extraction & Chromatography P4->P5 FP 2-Bromo-4-(3-chlorophenyl)thiazole P5->FP I1->P3 caption Fig 1: Hantzsch Synthesis & Bromination Workflow

Caption: Fig 1: Hantzsch Synthesis & Bromination Workflow

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Bromo-4-(3-chlorophenyl)thiazole is dominated by the C2-Br bond. This bond is polarized due to the electronegativity of the bromine atom, making the C2 carbon susceptible to nucleophilic attack in some contexts, but more importantly, it makes the molecule an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

Utility in Cross-Coupling Reactions

This compound is an exemplary building block for generating molecular diversity in drug discovery campaigns. The C-Br bond can be readily functionalized using a variety of powerful C-C and C-N bond-forming reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form 2-aminothiazole derivatives.

These reactions allow for the systematic exploration of the chemical space around the thiazole core, enabling the optimization of a compound's pharmacological properties (e.g., potency, selectivity, ADME).

Protocol: Suzuki Cross-Coupling

Objective: To replace the C2-bromine with a new aryl group (Ar') using a boronic acid.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Bromo-4-(3-chlorophenyl)thiazole (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

    • Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The excess boronic acid and base drive the reaction to completion.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

    • Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. The solvent choice is critical for ensuring all reactants are in solution at the reaction temperature.

  • Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography to yield the 2,4-disubstituted thiazole product.

Suzuki Coupling Workflow Diagram

SuzukiCoupling R1 2-Bromo-4-(3-chlorophenyl)thiazole Process Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) R1->Process R2 Aryl Boronic Acid (Ar'-B(OH)₂) R2->Process Cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Cat->Process Base Base (e.g., K₂CO₃) Base->Process Solv Degassed Solvent (e.g., Dioxane/H₂O) Solv->Process Product 2-Ar'-4-(3-chlorophenyl)thiazole Process->Product caption Fig 2: Generalized Suzuki Cross-Coupling Workflow

Caption: Fig 2: Generalized Suzuki Cross-Coupling Workflow

Applications in Research and Drug Development

Thiazole-containing compounds are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems.[3] Derivatives of this scaffold have shown a wide range of biological activities.

Potential Therapeutic Areas
  • Anticancer: Many thiazole derivatives have been investigated as anticancer agents. For instance, compounds featuring a 4-arylthiazole core have demonstrated potent inhibitory effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).[4][5] One study identified a 4-(4-chlorophenyl)thiazole derivative as a potent inhibitor of the BRAF V600E kinase, a key target in melanoma.[5]

  • Antimicrobial: The thiazole nucleus is a key component of many antimicrobial agents.[3] A study on 2-(...)-4-(4-chlorophenyl)thiazole derivatives showed prominent antimicrobial activity against a panel of bacteria and fungi, with some compounds demonstrating superior activity compared to reference drugs like ciprofloxacin.[5]

  • Anti-inflammatory: Thiazole derivatives have also been explored for their anti-inflammatory properties, sometimes acting as inhibitors of enzymes like COX/LOX.[6]

The subject compound, 2-Bromo-4-(3-chlorophenyl)thiazole, serves as a critical starting point for synthesizing libraries of novel compounds to be screened for these and other activities.

Safety, Handling, and Storage

As a halogenated organic compound, 2-Bromo-4-(3-chlorophenyl)thiazole requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogues provide a strong basis for hazard assessment.[7]

Hazard Identification
  • Skin Irritation: May cause skin irritation.[8]

  • Eye Damage: Risk of serious eye irritation or damage.

  • Acute Toxicity: May be harmful or toxic if swallowed.[9][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[7][8]

Recommended Handling and PPE
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][10]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage

Store the compound in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][7]

References

  • BLDpharm. (n.d.). 886367-79-9 | 2-Bromo-4-(3-chlorophenyl)thiazole.
  • Vulcanchem. (n.d.). 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole - 412923-62-7.
  • American Elements. (n.d.). 2-bromo-5-(4-chlorophenyl)-1,3-thiazole.
  • Schill+Seilacher GmbH. (2019). Safety data sheet.
  • Chemsrc. (2025). 2-BROMO-4-P-TOLYL-THIAZOLE | CAS#:101862-33-3.
  • PubChem. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106. Retrieved from [Link]

  • MedchemExpress. (2025). Safety Data Sheet - 4-(4-Chlorophenyl)thiazol-2-amine.
  • Echemi. (n.d.). 2-BROMO-4-[3-(TRIFLUOROMETHYL)PHENYL]THIAZOLE Safety Data Sheets.
  • Alchem.Pharmtech. (n.d.). CAS 39564-86-8 | 2-Bromo-4-(4-chlorophenyl)thiazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-4-(2-thienyl)thiazole.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-.
  • PubChemLite. (n.d.). 2-(3-bromo-4-chlorophenyl)-1,3-thiazole.
  • Alchem Pharmtech. (n.d.). CAS 39564-86-8 | 2-BROMO-4-(4-CHLOROPHENYL)THIAZOLE.
  • Al-Ostath, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from https://www.researchgate.
  • ResearchGate. (2012). (PDF) 2-Bromo-4-phenyl-1,3-thiazole.
  • Patel, R. B., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst.
  • Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. PMC - NIH. Retrieved from [Link]

  • Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts.
  • ChemicalBook. (n.d.). 2-BROMO-4-(3-FLUORO-PHENYL)-THIAZOLE synthesis.
  • Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-(4-chlorophenyl)-1,3-thiazole.
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541. Retrieved from [Link]

  • Kumar, D., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). NIH.
  • ResearchGate. (n.d.). Some of the biologically active synthetic compounds bearing thiazole motifs.
  • Titi, A., et al. (2017). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI.ioureas*. MDPI.

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Initial Biological Screening of Novel Substituted Thiazole Derivatives: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold." This means it is a recurring motif in a multitude of biologically active compounds, including a number of approved drugs. Thiazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

The journey from a newly synthesized thiazole derivative to a potential drug candidate is, however, a rigorous and multi-step process. The initial biological screening is a critical phase in this journey, acting as a filter to identify promising compounds and eliminate those with unfavorable characteristics early on. This guide provides a comprehensive, field-proven framework for conducting the initial biological screening of novel substituted thiazole derivatives, emphasizing the rationale behind experimental choices and the importance of robust, self-validating protocols.

Part 1: Foundational Strategy - A Tiered Screening Cascade

A tiered or hierarchical screening approach is the most efficient method for the initial evaluation of novel compounds. This strategy prioritizes broad, cost-effective assays in the initial tiers to quickly identify "hits," which are then subjected to more complex and specific assays in subsequent tiers. This conserves resources and allows for a more focused investigation of promising candidates.

Our proposed screening cascade for novel thiazole derivatives is structured as follows:

  • Tier 1: Foundational Viability and Broad-Spectrum Bioactivity. This tier focuses on two primary aspects: assessing the general cytotoxicity of the compounds and evaluating their activity in broad-spectrum antimicrobial and anticancer screens.

  • Tier 2: Hit Confirmation and Preliminary Selectivity. Compounds that demonstrate activity in Tier 1 are re-tested to confirm their activity and are then evaluated for selectivity. For example, an anticancer "hit" would be tested against a panel of cancer cell lines and a normal, non-cancerous cell line to determine its cancer-specific cytotoxicity.

  • Tier 3: Preliminary Mechanism of Action (MoA) Studies. For confirmed, selective hits, initial studies are conducted to elucidate the potential mechanism by which they exert their biological effect.

This guide will focus on the detailed protocols and rationale for Tier 1 and Tier 2 screening.

Part 2: Tier 1 - Foundational Viability and Broad-Spectrum Bioactivity

The primary objective of Tier 1 is to cast a wide net to identify compounds with potential biological activity while simultaneously flagging those with overt cytotoxicity.

In Vitro Cytotoxicity Assays

Before assessing for specific bioactivities, it is crucial to determine the inherent toxicity of the novel thiazole derivatives. This provides a therapeutic window and ensures that any observed antimicrobial or anticancer effects are not merely a result of general cell death.

Colorimetric assays are the workhorses of initial cytotoxicity screening due to their simplicity, low cost, and amenability to high-throughput formats.[1] The most common assays, such as the MTT and resazurin assays, measure metabolic activity as a proxy for cell viability.[2][3]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.[4]

  • Resazurin (AlamarBlue) Assay: This is a fluorometric/colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.[3][5] This assay is generally considered more sensitive than the MTT assay.[6]

For our purposes, the MTT assay is a robust and well-validated starting point.

  • Cell Culture:

    • A non-cancerous human cell line, such as human dermal fibroblasts (HDF) or human embryonic kidney 293 (HEK293) cells, should be used to assess general cytotoxicity.

    • Cells are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of the thiazole derivatives in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture media. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the various concentrations of the test compounds. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plates for 24-72 hours. A 48-hour incubation is a common starting point.

    • After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[4]

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broad-Spectrum Antimicrobial Screening

Thiazole derivatives are well-known for their antimicrobial properties.[8][9] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is a logical next step.

  • Disk Diffusion (Kirby-Bauer) Method: This is a qualitative or semi-quantitative method that is excellent for initial screening.[10][11] It involves placing paper disks impregnated with the test compound onto an agar plate inoculated with a microorganism.[12] The diffusion of the compound into the agar creates a concentration gradient, and if the microorganism is susceptible, a clear zone of inhibition will be observed around the disk.[11]

  • Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[13][14][15] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][16]

For initial screening, the disk diffusion method is a rapid and cost-effective way to identify compounds with any antimicrobial activity.

  • Microorganism Preparation:

    • Use standard strains of a Gram-positive bacterium (e.g., Staphylococcus aureus), a Gram-negative bacterium (e.g., Escherichia coli), and a fungus (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism with a turbidity equivalent to a 0.5 McFarland standard.[13]

  • Assay Procedure:

    • Inoculate the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi) evenly with the prepared inoculum.[12]

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the thiazole derivatives.

    • Place the disks onto the inoculated agar plates. Include a solvent control disk and a positive control disk (a known antibiotic like ampicillin for bacteria and fluconazole for fungi).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Anticancer Screening

The anticancer potential of thiazole derivatives is a major area of research.[17][18] A primary screen against a representative cancer cell line is a key component of the initial biological evaluation.

The MTT assay, as described for cytotoxicity testing, is also a standard method for initial anticancer screening.[19][20] The goal here is to determine the cytotoxic effect of the compounds on cancer cells.

The protocol is identical to the one described in section 2.1, with the key difference being the use of a cancer cell line. A common and well-characterized cell line, such as the human breast adenocarcinoma cell line MCF-7 or the human colorectal carcinoma cell line HCT-116, is a good starting point.

Part 3: Tier 2 - Hit Confirmation and Preliminary Selectivity

Compounds that show promising activity in Tier 1 (i.e., "hits") are advanced to Tier 2 for confirmation of their activity and an initial assessment of their selectivity.

Hit Confirmation

It is essential to re-test the "hits" from Tier 1 to ensure that the observed activity is reproducible. This is typically done by repeating the primary assays under the same conditions.

Quantitative Antimicrobial Assessment

For compounds that showed a zone of inhibition in the disk diffusion assay, the next step is to determine their MIC using the broth microdilution method.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of the thiazole derivatives in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation:

    • Add a standardized inoculum of the target microorganism to each well.

  • Incubation:

    • Incubate the plates under the same conditions as the disk diffusion assay.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Selectivity Index

A crucial aspect of a potential anticancer drug is its ability to selectively kill cancer cells while sparing normal cells. The selectivity index (SI) is a quantitative measure of this.[21][22]

The SI is calculated using the IC50 values obtained from the MTT assays on a normal cell line and a cancer cell line:

SI = IC50 (normal cell line) / IC50 (cancer cell line)

A higher SI value indicates greater selectivity for cancer cells.[21][23] Generally, an SI value greater than 2 is considered promising for further investigation.

Promising hits should be screened against a small panel of cancer cell lines representing different tumor types to assess the breadth of their anticancer activity. The NCI-60 human tumor cell line anticancer drug screen is a powerful resource for more extensive screening.[24][25][26] This panel consists of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[27]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Tier 1 and Tier 2 Screening Data for Novel Thiazole Derivatives

Compound IDCytotoxicity (HDF) IC50 (µM)Antimicrobial Activity (Zone of Inhibition, mm)Anticancer Activity (MCF-7) IC50 (µM)MIC (µg/mL)Selectivity Index (SI)
S. aureusE. coliC. albicans
Thiazole-001 >10018161215.2
Thiazole-002 25.48705.8
Thiazole-003 88.200095.1
Doxorubicin 1.2N/AN/AN/A0.8
Ampicillin N/A2522N/AN/A
Fluconazole N/AN/AN/A20N/A

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

Screening_Cascade cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hit Confirmation & Selectivity Cytotoxicity (Normal Cells) Cytotoxicity (Normal Cells) Antimicrobial Screen (Disk Diffusion) Antimicrobial Screen (Disk Diffusion) Hit Confirmation Hit Confirmation Antimicrobial Screen (Disk Diffusion)->Hit Confirmation Active Anticancer Screen (Single Cell Line) Anticancer Screen (Single Cell Line) Anticancer Screen (Single Cell Line)->Hit Confirmation Active MIC Determination MIC Determination Hit Confirmation->MIC Determination Selectivity Index Calculation Selectivity Index Calculation Hit Confirmation->Selectivity Index Calculation Expanded Cancer Cell Line Panel Expanded Cancer Cell Line Panel Selectivity Index Calculation->Expanded Cancer Cell Line Panel SI > 2 Novel Thiazole Derivatives Novel Thiazole Derivatives Novel Thiazole Derivatives->Cytotoxicity (Normal Cells) Novel Thiazole Derivatives->Antimicrobial Screen (Disk Diffusion) Novel Thiazole Derivatives->Anticancer Screen (Single Cell Line)

Sources

The Pivotal Role of 2-Bromo-4-Arylthiazoles: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Modern Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, the thiazole ring stands as a cornerstone, a privileged scaffold found in a multitude of biologically active compounds. Among its many derivatives, the 2-bromo-4-arylthiazole moiety has emerged as a particularly powerful and versatile building block in the synthesis of complex molecules, especially within the realm of drug discovery and development. Its unique electronic properties and synthetic accessibility have made it an indispensable tool for medicinal chemists seeking to craft novel therapeutic agents.

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, first synthesis, and modern applications of 2-bromo-4-arylthiazoles. We will delve into the historical context of their development, provide detailed and validated synthetic protocols, explore the underlying reaction mechanisms, and highlight their significance in the creation of innovative pharmaceuticals.

A Historical Perspective: From Hantzsch's Discovery to a Modern Mainstay

The journey of the 2-bromo-4-arylthiazole scaffold begins with the foundational work of German chemist Arthur Hantzsch. In 1887, Hantzsch and his collaborator J.H. Weber published their seminal work on the synthesis of thiazole compounds, a reaction that now bears his name: the Hantzsch thiazole synthesis.[1][2] This elegant one-pot reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.

While Hantzsch's initial work laid the groundwork for thiazole chemistry, the specific synthesis of 2-bromo-4-arylthiazoles as a distinct class of compounds evolved over time. Early methods for introducing a bromine atom onto the thiazole ring were often harsh and lacked regioselectivity. The development of more controlled and specific synthetic routes was crucial for unlocking the full potential of these molecules as versatile intermediates.

A significant advancement in the synthesis of 2-bromo-4-arylthiazoles came with the application of Sandmeyer-type reactions to 2-amino-4-arylthiazole precursors.[3][4][5][6] This approach offered a reliable and regioselective method to introduce a bromine atom specifically at the 2-position of the thiazole ring, a feat that was challenging to achieve through direct electrophilic bromination.

The Synthetic Cornerstone: A Validated Protocol for 2-Bromo-4-phenylthiazole

To provide a practical and reproducible methodology, this guide presents a detailed, two-step synthesis of a representative 2-bromo-4-arylthiazole, 2-bromo-4-phenylthiazole. This protocol is a self-validating system, providing clear steps and expected outcomes for researchers.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

The initial step involves the classic Hantzsch synthesis to construct the 4-phenylthiazole core with a 2-amino group, which will be the handle for the subsequent bromination.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoacetophenone (1.0 eq), thiourea (1.2 eq), and ethanol to form a slurry.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TCC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt of the product.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford 2-amino-4-phenylthiazole as a solid.

Causality of Experimental Choices:

  • Thiourea as Thioamide: Thiourea is a readily available, stable, and inexpensive source of the thioamide functionality required for the Hantzsch synthesis.

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Sodium Bicarbonate Neutralization: The initial product of the Hantzsch reaction is the hydrobromide salt of the aminothiazole. Neutralization with a weak base like sodium bicarbonate is necessary to deprotonate the amine and precipitate the free base, which is less soluble in the aqueous medium.

Diagram of Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2-Bromoacetophenone 2-Bromoacetophenone Reflux in Ethanol Reflux in Ethanol 2-Bromoacetophenone->Reflux in Ethanol Thiourea Thiourea Thiourea->Reflux in Ethanol Neutralization (NaHCO3) Neutralization (NaHCO3) Reflux in Ethanol->Neutralization (NaHCO3) Reaction Mixture Filtration & Drying Filtration & Drying Neutralization (NaHCO3)->Filtration & Drying Precipitate 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole Filtration & Drying->2-Amino-4-phenylthiazole

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Step 2: Sandmeyer-Type Bromination to Yield 2-Bromo-4-phenylthiazole

The second step utilizes a Sandmeyer-type reaction to replace the 2-amino group with a bromine atom. This method provides excellent regioselectivity.

Experimental Protocol:

  • Diazotization: Suspend 2-amino-4-phenylthiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C. To this suspension, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, allowing for the evolution of nitrogen gas.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-bromo-4-phenylthiazole.

Causality of Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is critical for their formation and to prevent unwanted side reactions.

  • Copper(I) Bromide as Catalyst: CuBr is a classic catalyst for the Sandmeyer reaction. It facilitates the conversion of the diazonium salt to the corresponding aryl bromide through a single-electron transfer mechanism.[5][6]

  • Column Chromatography for Purification: This final purification step is essential to remove any unreacted starting material and byproducts, ensuring the high purity of the final 2-bromo-4-phenylthiazole, which is crucial for its use in subsequent synthetic steps.

Diagram of Sandmeyer Bromination Workflow

Sandmeyer_Bromination cluster_starting_material Starting Material cluster_process Process cluster_product Product 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole Diazotization (NaNO2, HBr, 0-5 °C) Diazotization (NaNO2, HBr, 0-5 °C) 2-Amino-4-phenylthiazole->Diazotization (NaNO2, HBr, 0-5 °C) Addition to CuBr/HBr Addition to CuBr/HBr Diazotization (NaNO2, HBr, 0-5 °C)->Addition to CuBr/HBr Diazonium Salt Extraction & Purification Extraction & Purification Addition to CuBr/HBr->Extraction & Purification Crude Product 2-Bromo-4-phenylthiazole 2-Bromo-4-phenylthiazole Extraction & Purification->2-Bromo-4-phenylthiazole

Caption: Workflow for the Sandmeyer bromination of 2-amino-4-phenylthiazole.

Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and the rational design of new synthetic routes.

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established sequence of reactions:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 fashion, displacing the halide ion.

  • Tautomerization and Cyclization: The resulting intermediate undergoes tautomerization to form a more reactive enethiolate. The nitrogen atom of the thioamide then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form a dihydrothiazole derivative.

  • Aromatization: A final elimination of a proton leads to the formation of the stable, aromatic thiazole ring.

Diagram of the Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thioamide Thioamide (R-CS-NH2) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) alpha-Haloketone α-Haloketone (R'-CO-CH2-X) alpha-Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Arylthiazole Intermediate2->Product Dehydration & Aromatization

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

The Rationale for Sandmeyer-Type Bromination: Regioselectivity Explained

Direct electrophilic bromination of a 4-arylthiazole is often problematic. The thiazole ring is relatively electron-deficient compared to benzene, making it less reactive towards electrophiles. Furthermore, electrophilic attack can occur at multiple positions (C2, C5), leading to a mixture of products.

The Sandmeyer reaction provides a clever workaround to achieve regioselective bromination at the C2 position. The key is the transformation of the 2-amino group into a diazonium group (-N₂⁺). This group is an excellent leaving group, and its departure as nitrogen gas drives the reaction forward.

The mechanism of the Sandmeyer reaction is believed to involve a radical pathway:

  • Diazonium Salt Formation: The 2-amino group is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HBr).

  • Single Electron Transfer: Copper(I) bromide donates an electron to the diazonium salt, which then fragments to form an aryl radical at the C2 position and nitrogen gas.

  • Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species (formed in the previous step), yielding the 2-bromo-4-arylthiazole and regenerating the copper(I) catalyst.

This sequence of events ensures that the bromine atom is introduced specifically at the position where the amino group was originally located, thus providing excellent regiocontrol.

Applications in Drug Discovery and Development

The 2-bromo-4-arylthiazole scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[7] This allows for the introduction of diverse substituents at the 2-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Table 1: Examples of Biologically Active Compounds Derived from 2-Bromo-4-Arylthiazoles

Compound ClassTherapeutic AreaRole of 2-Bromo-4-Arylthiazole
Thiazole-based Kinase Inhibitors OncologyKey intermediate for introducing diverse aryl or heteroaryl groups at the 2-position to target the ATP-binding site of kinases.
Antimicrobial Agents Infectious DiseasesThe 2-bromo-4-arylthiazole core is elaborated to create novel antibiotics and antifungals with improved potency and spectrum of activity.[8]
Antiviral Compounds VirologyServes as a scaffold for the synthesis of inhibitors of viral enzymes, such as proteases and polymerases.[9]
Anti-inflammatory Drugs ImmunologyUsed to construct molecules that modulate inflammatory pathways, such as inhibitors of cyclooxygenase (COX) or lipoxygenase (LOX).

The ability to readily diversify the 2-position of the 4-arylthiazole core makes this scaffold particularly attractive for fragment-based drug discovery (FBDD) and lead optimization campaigns.[10]

Conclusion

The discovery and development of synthetic routes to 2-bromo-4-arylthiazoles represent a significant milestone in heterocyclic chemistry. From the pioneering work of Hantzsch to the modern, highly efficient Sandmeyer-type protocols, our ability to access this versatile building block has paved the way for the creation of a diverse array of complex molecules with profound biological activities. For researchers in the pharmaceutical and life sciences, a thorough understanding of the synthesis, reactivity, and applications of 2-bromo-4-arylthiazoles is not just beneficial—it is essential for driving innovation and advancing the frontiers of medicine.

References

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  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

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  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][11]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. (2019). Molecules, 24(15), 2788. [Link]

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Solubility of 2-Bromo-4-(3-chlorophenyl)thiazole in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4-(3-chlorophenyl)thiazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-(3-chlorophenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the theoretical principles governing its solubility, provides predicted solubility profiles in a range of common organic solvents, and details a robust experimental protocol for accurate solubility determination. Furthermore, this guide emphasizes safe handling practices and data interpretation, equipping researchers with the necessary knowledge for effective use of this compound in various research and development applications.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development.[1] It influences a multitude of factors including bioavailability, formulation, and in vitro assay performance. For a compound like 2-Bromo-4-(3-chlorophenyl)thiazole, understanding its solubility is paramount for its application in areas such as high-throughput screening, synthetic chemistry, and formulation development. This guide serves as a practical resource for scientists to navigate the challenges associated with the solubility of this specific thiazole derivative.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3] The polarity of a molecule is determined by the distribution of electron density across its structure.

2.1. Molecular Structure and Polarity of 2-Bromo-4-(3-chlorophenyl)thiazole

To predict the solubility of 2-Bromo-4-(3-chlorophenyl)thiazole, we must first analyze its molecular structure.

  • Thiazole Ring: A five-membered heterocyclic ring containing both sulfur and nitrogen, contributing to its polarity.

  • Bromine and Chlorine Substituents: These halogen atoms are electronegative and increase the molecule's polarity.

  • Chlorophenyl Group: The aromatic phenyl ring is generally nonpolar, but the chlorine substituent introduces a dipole moment.

Overall, 2-Bromo-4-(3-chlorophenyl)thiazole is expected to be a moderately polar molecule. This prediction is based on the presence of polar functional groups (thiazole ring, halogens) and a nonpolar component (phenyl ring).

2.2. The "Like Dissolves Like" Principle in Practice

Based on its predicted moderate polarity, we can anticipate the solubility of 2-Bromo-4-(3-chlorophenyl)thiazole in various common organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants.[4] The compound is expected to have moderate to good solubility in these solvents due to dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents have large dipole moments but do not have O-H or N-H bonds.[5] They are excellent solvents for a wide range of organic compounds, and 2-Bromo-4-(3-chlorophenyl)thiazole is predicted to be highly soluble in these.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. The solubility of the compound in these solvents is expected to be low.[4]

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents will likely exhibit moderate solvating power for the compound.

Predicted Solubility Profile

The following table summarizes the predicted solubility of 2-Bromo-4-(3-chlorophenyl)thiazole in a selection of common organic solvents, categorized by their polarity.

Solvent CategorySolventPolarity IndexPredicted Solubility
Polar Protic Methanol5.1Moderate to High
Ethanol4.3Moderate
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2High
Dimethylformamide (DMF)6.4High
Acetonitrile5.8Moderate to High
Acetone5.1Moderate
Intermediate Polarity Dichloromethane3.1Moderate
Ethyl Acetate4.4Moderate
Nonpolar Toluene2.4Low
Hexane0.1Very Low

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data, experimental determination is essential. The equilibrium solubility method is a widely accepted and reliable technique.[6][7]

4.1. Materials and Equipment

  • 2-Bromo-4-(3-chlorophenyl)thiazole (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

4.2. Experimental Workflow

The following diagram illustrates the workflow for the equilibrium solubility determination.

Solubility_Workflow A 1. Sample Preparation: Add excess solid to solvent B 2. Equilibration: Incubate at constant temperature with agitation (e.g., 24-48h) A->B Incubate C 3. Phase Separation: Centrifuge to pellet undissolved solid B->C Separate D 4. Sample Filtration: Filter supernatant through a 0.22 µm syringe filter C->D Filter E 5. Dilution: Dilute the saturated solution with a suitable solvent D->E Dilute F 6. Quantification: Analyze by HPLC to determine concentration E->F Analyze

Caption: Experimental workflow for equilibrium solubility determination.

4.3. Detailed Protocol

  • Preparation of Stock Solutions: Prepare a series of standard solutions of 2-Bromo-4-(3-chlorophenyl)thiazole in a suitable solvent (e.g., acetonitrile) at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid 2-Bromo-4-(3-chlorophenyl)thiazole to a known volume of the test solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration of 2-Bromo-4-(3-chlorophenyl)thiazole by comparing the peak area to the calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Bromo-4-(3-chlorophenyl)thiazole was not found, general precautions for handling similar bromo- and chloro-substituted heterocyclic compounds should be followed.[8][9][10][11]

5.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[10]

  • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[10]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[10]

5.2. Handling Procedures

  • Avoid inhalation of dust or vapors.[9]

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.[9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

5.3. First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[10]

  • In case of skin contact: Wash off with soap and plenty of water.[10]

  • If inhaled: Move the person into fresh air.[10]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Bromo-4-(3-chlorophenyl)thiazole. By combining theoretical predictions with a robust experimental protocol, researchers can confidently assess its solubility in various organic solvents. This knowledge is critical for the successful application of this compound in diverse scientific endeavors, from early-stage drug discovery to materials science innovation.

References

  • Vertex AI Search. (n.d.).
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  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice.
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  • Quora. (2017). How can you determine the solubility of organic compounds?.
  • ResearchGate. (n.d.). Principles of Solubility and Solutions.
  • Khan Academy. (n.d.). Solubility of organic compounds (video).
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Illuminating the Molecular Architecture: A Technical Guide to the X-ray Crystallographic Analysis of 2-Bromo-4-Arylthiazole Structures

Author: BenchChem Technical Support Team. Date: January 2026

The 2-bromo-4-arylthiazole scaffold is a privileged motif in modern drug discovery, forming the core of molecules with a wide array of biological activities. The precise arrangement of atoms, intermolecular interactions, and conformational preferences, all unveiled by single-crystal X-ray diffraction, are critical determinants of a compound's therapeutic efficacy and pharmacokinetic profile. This guide offers a comprehensive walkthrough of the crystallographic workflow, from the foundational principles of crystal growth to the intricacies of structure solution and refinement, tailored specifically to this important class of small molecules.

The Cornerstone of Structural Elucidation: From Crystal to Structure

The journey from a synthesized powder to a refined three-dimensional molecular structure is a meticulous process. X-ray crystallography hinges on the ability of a crystalline solid to diffract X-rays in a predictable pattern. This pattern, a collection of reflections, holds the key to unlocking the electron density distribution within the crystal, and by extension, the precise location of each atom.[1]

The overall workflow can be visualized as a multi-stage process, each step being critical for the ultimate success of the structural analysis.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement & Validation Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Structural Model (CIF, PDB)

Caption: Overall workflow from synthesis to final structural model.

Part 1: The Art and Science of Crystallization

The first, and often most challenging, step in X-ray crystallography is obtaining high-quality single crystals.[2] For small organic molecules like 2-bromo-4-arylthiazoles, a variety of techniques can be employed, with the choice of solvent and crystallization method being paramount.

Causality in Experimental Choices: Selecting the Right Conditions

The goal of crystallization is to slowly bring a supersaturated solution to a state of lower solubility, allowing for the ordered arrangement of molecules into a crystal lattice. The choice of solvent is critical; an ideal solvent will dissolve the compound when heated but allow it to become sparingly soluble as it cools. For 2-bromo-4-arylthiazoles, which are generally non-polar, solvents like hexane, heptane, ethyl acetate, and their mixtures are often good starting points. The successful crystallization of 2-bromo-4-phenylthiazole, for instance, has been achieved through slow crystallization from hexane.[3]

Field-Proven Insight: For challenging compounds, exploring binary or even tertiary solvent systems can be fruitful. A good solvent in which the compound is highly soluble can be paired with a miscible "anti-solvent" in which it is poorly soluble. Techniques like vapor diffusion or slow evaporation of a solvent mixture can then be employed.

Experimental Protocol: Slow Evaporation for Crystallization of 2-Bromo-4-arylthiazoles

This protocol provides a general guideline for the crystallization of 2-bromo-4-arylthiazole derivatives via slow evaporation.

  • Solvent Screening: Begin by testing the solubility of a small amount of the purified compound (1-2 mg) in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) at room temperature and with gentle heating.

  • Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of a suitable solvent (or solvent mixture) with gentle warming to achieve a clear, saturated solution.

  • Filtration: Filter the warm solution through a small plug of cotton or a syringe filter into a clean crystallization vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or is loosely fitted. This allows for the slow evaporation of the solvent over several hours to days.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench. Temperature fluctuations should be minimized.

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor using a pipette or a small loop and wash them with a small amount of cold solvent.

Part 2: Capturing the Diffraction Pattern: Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is a series of spots, each corresponding to a specific reflection. The intensity and position of these spots are meticulously recorded.[1]

Key Parameters in Data Collection

A successful data collection strategy aims to measure a complete and redundant set of unique reflections to the highest possible resolution. Several parameters are optimized during this process:[4]

  • Crystal-to-detector distance: This affects the resolution limit of the collected data.

  • Exposure time: This determines the intensity of the diffraction spots. Longer exposure times can lead to stronger signals but also increase the risk of radiation damage to the crystal.

  • Rotation range per image: The crystal is rotated during data collection to bring different sets of lattice planes into the diffracting condition.

  • X-ray source: For small molecules, molybdenum (Mo Kα, λ ≈ 0.71 Å) or copper (Cu Kα, λ ≈ 1.54 Å) sources are commonly used.[5]

Experimental Protocol: Single-Crystal X-ray Data Collection
  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

  • Centering: The crystal is carefully centered in the X-ray beam.

  • Initial Data Frames: A few initial diffraction images are collected to assess the crystal quality, determine the unit cell parameters, and establish the crystal system.

  • Data Collection Strategy: Based on the initial frames, a data collection strategy is devised to ensure high completeness and redundancy. This typically involves collecting a series of frames over a total rotation of at least 180 degrees.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying various corrections for factors such as crystal decay and absorption.[6]

Part 3: From Data to Model: Structure Solution and Refinement

The integrated and scaled diffraction data provide the amplitudes of the structure factors, but not their phases. Determining these phases is the central challenge in crystallography, known as the "phase problem." For small molecules like 2-bromo-4-arylthiazoles, direct methods are typically successful in solving the phase problem.[7]

Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy. This is an iterative process that minimizes the difference between the observed and calculated structure factors.

The Power of Refinement: The SHELXL Program

The SHELXL program is a widely used tool for the refinement of small-molecule crystal structures.[8][9] It employs a least-squares minimization algorithm to adjust atomic parameters, including:

  • Atomic coordinates (x, y, z): The position of each atom in the unit cell.

  • Anisotropic displacement parameters (ADPs): These describe the thermal motion of each atom.

  • Occupancy factors: These are refined for disordered atoms.

Trustworthiness through Self-Validation: A well-refined crystal structure is validated by several key indicators, including the R-factor (R1) and the weighted R-factor (wR2), which are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. A good refinement also results in a flat difference Fourier map, indicating that the model accounts for all the electron density in the crystal.

Experimental Protocol: Structure Refinement using SHELXL
  • Initial Model: The output from the structure solution program provides an initial model of the non-hydrogen atoms.

  • Least-Squares Refinement: This initial model is subjected to several cycles of least-squares refinement using SHELXL.

  • Difference Fourier Map Analysis: A difference Fourier map is calculated to locate missing atoms (often hydrogen atoms) and to identify any regions of unmodeled electron density.

  • Addition of Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically to account for their thermal motion.

  • Final Refinement Cycles: The model is refined until convergence is reached, as indicated by minimal shifts in the refined parameters and low R-factors.

  • Validation: The final model is validated using tools like PLATON to check for any geometric or crystallographic issues.

Data Presentation: A Comparative Look at 2-Bromo-4-Arylthiazole Structures

The following table summarizes the crystallographic data for a selection of 2-bromo-4-arylthiazole derivatives, illustrating the impact of aryl substitution on the crystal packing and unit cell parameters.

Compound2-Bromo-4-phenylthiazole2-Bromo-4-(4-chlorophenyl)thiazole2-Bromo-4-(p-tolyl)thiazole
Formula C₉H₆BrNSC₉H₅BrClNSC₁₀H₈BrNS
Molar Mass 240.12 g/mol 274.57 g/mol 254.15 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nP2₁2₁2₁P2₁/c
a (Å) 5.8934(3)5.921(2)10.456(3)
b (Å) 10.6591(6)11.234(4)5.899(2)
c (Å) 13.8697(7)14.987(5)16.234(5)
α (˚) 909090
β (˚) 90.812(1)90109.34(3)
γ (˚) 909090
Volume (ų) 871.18(8)996.3(6)944.1(5)
Z 444
R1 [I > 2σ(I)] 0.029Data not availableData not available
wR2 (all data) 0.068Data not availableData not available
Data Source [3]--

Note: Complete crystallographic data for the chloro and p-tolyl derivatives were not publicly available in a comparable format at the time of this guide's compilation. Researchers are encouraged to consult the Cambridge Structural Database (CSD) for the most up-to-date information.[7]

The Interplay of Structure and Function

The crystallographic analysis of 2-bromo-4-arylthiazoles provides invaluable insights into their solid-state conformation and intermolecular interactions. For example, in the crystal structure of 2-bromo-4-phenylthiazole, the thiazole and phenyl rings are nearly coplanar, with a dihedral angle of only 7.45(10)°.[3] The crystal packing is characterized by π-π stacking interactions between adjacent molecules. These structural features can significantly influence the compounds' physical properties and their ability to interact with biological targets.

Molecular_Interactions Aryl_Substituent Aryl Substituent (e.g., -H, -Cl, -CH3) Molecular_Conformation Molecular Conformation (Dihedral Angles) Aryl_Substituent->Molecular_Conformation influences Crystal_Packing Crystal Packing (π-π stacking, Halogen bonds) Aryl_Substituent->Crystal_Packing influences Physicochemical_Properties Physicochemical Properties (Solubility, Melting Point) Molecular_Conformation->Physicochemical_Properties Biological_Activity Biological Activity (Receptor Binding) Molecular_Conformation->Biological_Activity Crystal_Packing->Physicochemical_Properties

Caption: Relationship between molecular features and properties.

Conclusion

Single-crystal X-ray crystallography is an indispensable tool for the definitive structural characterization of 2-bromo-4-arylthiazole derivatives. This guide has provided a comprehensive overview of the key experimental and computational steps involved in this process, from obtaining suitable crystals to refining the final atomic model. A thorough understanding of these methodologies empowers researchers to elucidate the precise three-dimensional structures of their target compounds, thereby accelerating the discovery and development of new therapeutic agents.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data collection for crystallographic structure determination. Methods in molecular biology (Clifton, N.J.), 426, 299–327. [Link]

  • Wikipedia. (2024, January 15). X-ray crystallography. [Link]

  • Sheldrick, G. M. (2015). SHELXL: an easy-to-use program for small-molecule structure refinement. Acta Crystallographica Section A: Foundations and Advances, 71(s1), a18. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure. Retrieved from [Link]

  • Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]

  • Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 4-8. [Link]

  • Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In H. D. Flack, L. Párkányi, & K. Simon (Eds.), Crystallographic Computing 6: A Window on Modern Crystallography (pp. 131-143). Oxford University Press. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

Sources

A Technical Guide to the Theoretical and Computational Investigation of Thiazole Ring Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3][4][5] Its unique electronic properties, arising from the interplay of heteroatoms and π-electron delocalization, govern its reactivity, intermolecular interactions, and ultimately, its biological activity.[3][6] Understanding the intricate details of the thiazole electronic structure is paramount for the rational design of novel therapeutics and functional materials. This guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the electronic landscape of thiazole and its derivatives. We delve into the causality behind the selection of computational methods, from semi-empirical approaches to sophisticated density functional theory (DFT) and ab initio calculations. Key electronic descriptors such as molecular orbital energies, aromaticity indices, and electrostatic potential maps are discussed in the context of predicting chemical reactivity and guiding drug design efforts. This document serves as a comprehensive resource for researchers seeking to leverage computational chemistry to unlock the full potential of the thiazole motif.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4][7] Its prevalence stems from the unique electronic distribution conferred by the nitrogen and sulfur heteroatoms, which influences its ability to participate in crucial biological interactions.[6] The aromatic nature of the thiazole ring, characterized by significant π-electron delocalization, contributes to its stability and modulates its reactivity.[8] Computational and theoretical studies are indispensable for dissecting these electronic features at a granular level, providing insights that are often inaccessible through experimental means alone.

The Role of Electronic Structure in Biological Activity

The electronic structure of a molecule dictates its fundamental chemical properties, including its reactivity, polarity, and ability to form non-covalent interactions such as hydrogen bonds and π-π stacking. In the context of drug design, these properties are critical for:

  • Receptor Binding: The electrostatic potential surface of a molecule, which is a direct consequence of its electronic distribution, governs how it interacts with the binding pocket of a target protein.

  • Metabolic Stability: The susceptibility of a molecule to metabolic transformation is often related to the lability of certain bonds and the accessibility of electron-rich or electron-deficient sites.[9]

  • Pharmacokinetics: Properties like membrane permeability and solubility are influenced by the overall polarity and charge distribution of the molecule.

Therefore, a thorough understanding and accurate computational prediction of the electronic structure of thiazole derivatives are essential for optimizing their pharmacological profiles.

Theoretical Foundations of Electronic Structure

The behavior of electrons in molecules is governed by the principles of quantum mechanics. Several theoretical frameworks have been developed to approximate the solutions to the Schrödinger equation for complex molecular systems.

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a powerful model for understanding chemical bonding and electronic structure. It describes the formation of molecular orbitals through the linear combination of atomic orbitals (LCAO). The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons and is often associated with its ionization potential. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: The energy of the LUMO reflects the molecule's ability to accept electrons and is related to its electron affinity. Regions of high LUMO density are prone to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[10]

The distribution and energies of these frontier molecular orbitals are central to understanding the reactivity of thiazole rings.[11][12][13]

Aromaticity

The aromaticity of the thiazole ring is a key feature influencing its stability and reactivity.[8] While traditionally defined by Hückel's rule, a more nuanced understanding can be gained through computational indices:

  • Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring to quantify its aromatic character. Negative NICS values are indicative of aromaticity.

  • Aromatic Stabilization Energy (ASE): ASE is determined by comparing the energy of the cyclic conjugated system to an appropriate acyclic reference.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization around the ring.

Computational studies have confirmed the aromatic character of thiazoles, with some research suggesting a greater degree of aromaticity than analogous heterocyles like pyrrole and furan.[14][15]

Computational Methodologies for Thiazole Electronic Structure

A variety of computational methods are available to study the electronic structure of molecules. The choice of method depends on the desired accuracy and the computational resources available.

Semi-Empirical Methods

Semi-empirical methods, such as AM1 and PM3, utilize parameters derived from experimental data to simplify the complex integrals in quantum mechanical calculations.[16] While computationally less demanding, they generally provide qualitative rather than quantitative results. They can be useful for initial screenings of large libraries of compounds.

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without empirical parameters. While more accurate than semi-empirical methods, they often do not fully account for electron correlation, which can be important for describing certain electronic phenomena.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying the electronic structure of medium to large-sized molecules.[17][18] DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction.

3.3.1. Choosing the Right Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: A wide range of functionals are available, from the local density approximation (LDA) to generalized gradient approximation (GGA) and hybrid functionals like B3LYP.[11][16] Hybrid functionals, which mix a portion of exact Hartree-Fock exchange, often provide a good balance of accuracy and computational cost for many applications.

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly used.[11][13][19] The inclusion of polarization and diffuse functions is often necessary for accurate descriptions of anions and non-covalent interactions.

For studies on thiazole derivatives, the B3LYP functional combined with a 6-31G(d,p) or larger basis set has been shown to provide reliable results for geometry optimizations and electronic property calculations.[11][16]

Computational Workflow for Electronic Structure Analysis

A typical computational workflow for investigating the electronic structure of a thiazole derivative involves the following steps:

  • Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is typically performed using a DFT method.[11]

  • Frequency Calculation: A frequency calculation is then performed to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[11]

  • Electronic Property Calculation: Once a stable geometry is obtained, various electronic properties can be calculated, including:

    • Molecular orbital energies (HOMO, LUMO) and their spatial distribution.[12]

    • Molecular Electrostatic Potential (MEP) maps to visualize electron-rich and electron-deficient regions.[20]

    • Natural Bond Orbital (NBO) analysis to investigate charge distribution and donor-acceptor interactions.[10][21]

    • Aromaticity indices (NICS, HOMA).

Computational_Workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output & Analysis Thiazole_Structure Thiazole Derivative Structure Geometry_Optimization Geometry Optimization (DFT) Thiazole_Structure->Geometry_Optimization Initial Coordinates Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Geometry Electronic_Properties Electronic Property Calculation Frequency_Calculation->Electronic_Properties Verified Minimum HOMO_LUMO HOMO/LUMO Energies & Plots Electronic_Properties->HOMO_LUMO MEP_Map Molecular Electrostatic Potential Map Electronic_Properties->MEP_Map NBO_Analysis Natural Bond Orbital Analysis Electronic_Properties->NBO_Analysis Aromaticity Aromaticity Indices Electronic_Properties->Aromaticity

Caption: A typical computational workflow for analyzing the electronic structure of thiazole derivatives.

Application in Drug Design and Development

The insights gained from computational studies of thiazole electronic structure have direct applications in the drug discovery pipeline.

Predicting Reactivity and Metabolism

By analyzing the HOMO and LUMO distributions and the MEP map, researchers can predict the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for understanding potential metabolic pathways and designing molecules with improved metabolic stability. For instance, quantum chemical studies have been used to explore the biotransformation of thiazole-containing drugs and the formation of reactive metabolites.[9]

Structure-Activity Relationship (SAR) Studies

Computational methods can be used to rationalize and predict the structure-activity relationships of a series of thiazole derivatives. By calculating electronic descriptors for a set of compounds with known biological activity, quantitative structure-activity relationship (QSAR) models can be developed to guide the design of more potent analogs.[22]

Molecular Docking and Binding Affinity Prediction

Molecular docking simulations are widely used to predict the binding mode of a ligand within the active site of a target protein.[23][24] The accuracy of these predictions can be enhanced by using charge models derived from high-level quantum chemical calculations of the ligand's electronic structure. This provides a more realistic representation of the electrostatic interactions that are crucial for binding affinity.

Drug_Design_Application cluster_computational Computational Analysis cluster_application Drug Development Applications cluster_outcome Desired Outcomes Electronic_Structure Electronic Structure (HOMO, LUMO, MEP) Reactivity_Metabolism Predict Reactivity & Metabolism Electronic_Structure->Reactivity_Metabolism SAR Guide SAR Studies Electronic_Structure->SAR Docking Enhance Molecular Docking Electronic_Structure->Docking Improved_Stability Improved Metabolic Stability Reactivity_Metabolism->Improved_Stability Increased_Potency Increased Potency SAR->Increased_Potency Better_Binding Better Binding Affinity Docking->Better_Binding

Caption: Application of thiazole electronic structure analysis in the drug design process.

Quantitative Data Summary

The following table summarizes key electronic properties calculated for thiazole and two representative derivatives using DFT at the B3LYP/6-31G(d,p) level of theory. Such data is crucial for comparative analysis and for building QSAR models.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Thiazole-9.468[22]3.348[22]12.816[22]1.552[22]
2-Methylthiazole-9.135[22]3.512[22]12.647[22]1.036[22]
4-Methylthiazole-9.117[22]3.508[22]12.625[22]1.124[22]

Experimental Protocols: A Step-by-Step Guide to DFT Calculations

This section provides a detailed protocol for performing a DFT calculation on a thiazole derivative using the Gaussian software package, a widely used program in computational chemistry.

Protocol: Single-Point Energy Calculation and Molecular Orbital Visualization

Objective: To calculate the single-point energy and visualize the HOMO and LUMO of a thiazole derivative.

Software: Gaussian 09 or a later version, GaussView 6 or a similar molecular visualization program.

Methodology:

  • Molecule Building:

    • Open GaussView and build the desired thiazole derivative using the molecule builder tool.

    • Clean the geometry using the "Clean" function to get a reasonable starting structure.

  • Gaussian Calculation Setup:

    • Go to "Calculate" -> "Gaussian Calculation Setup".

    • In the "Job Type" tab, select "Energy".

    • In the "Method" tab:

      • Set the "Method" to "DFT".

      • Select the "B3LYP" functional from the dropdown menu.

      • Choose the "6-31G(d,p)" basis set.

    • In the "Pop" tab, select "Regular" from the "Population analysis" dropdown to obtain orbital information.

    • In the "Link 0" tab, specify the desired memory and number of processors.

    • Click "Submit" and save the input file (e.g., thiazole_sp.gjf).

  • Running the Calculation:

    • The Gaussian calculation will start. Monitor the progress in the output file (e.g., thiazole_sp.log).

  • Analysis of Results:

    • Once the calculation is complete, open the checkpoint file (.chk) or the formatted checkpoint file (.fchk) in GaussView.

    • Go to "Results" -> "Surfaces/Contours".

    • In the "Cube Actions" dropdown, select "New Cube".

    • In the "Type" dropdown, select "HOMO" or "LUMO" and click "OK". The molecular orbital surface will be generated and displayed.

    • The energies of the HOMO and LUMO can be found in the Gaussian output file by searching for "Alpha Orbital Energies".

Conclusion and Future Directions

Theoretical and computational studies are indispensable tools for unraveling the complex electronic structure of thiazole rings. Methodologies ranging from semi-empirical calculations to high-level DFT provide a powerful arsenal for predicting reactivity, understanding structure-activity relationships, and guiding the rational design of novel thiazole-based compounds. The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly further enhance our ability to harness the full potential of this versatile heterocyclic scaffold in drug discovery and materials science. Future research will likely focus on the application of machine learning and artificial intelligence to analyze the vast datasets generated from computational studies, leading to even more rapid and accurate predictions of molecular properties and biological activities.

References

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  • A theoretical study on the aromaticity of thiadiazoles and rel
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  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2023).
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  • The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Theoretical investigations of the electronic states and electron scattering cross-sections of thiazole (C3H3NS). (2022).
  • Crystallographic study and molecular orbital calculations of thiadiazole derivatives. Part 3: 3,4-diphenyl-1,2,5-thiadiazoline 1. (2001). CONICET.
  • Theoretical investigations of the electronic states and electron scattering cross-sections of thiazole (C3H3NS). (2022). OUCI.
  • DFT (Density Functional Theory) study of the thiazoles and show the HOMO LUMO structure. (n.d.).
  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. (2023). Journal of Chemical Reviews.
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  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2023). PubMed Central.
  • A review on biological and medicinal significance of thiazoles. (n.d.). Taylor & Francis Online.
  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Deriv
  • Computational study of heterocyclic anticancer compounds through nbo method. (2022).
  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. (n.d.). PMC - NIH.
  • Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. (2020).
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  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
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Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 2-Bromo-4-(3-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[3] This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 2-Bromo-4-(3-chlorophenyl)thiazole, a common heterocyclic building block, with a representative arylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, present a guide for troubleshooting and optimization, and discuss the critical role of each reaction component to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Biaryl Thiazoles

Substituted thiazole moieties are prevalent scaffolds in a wide array of pharmacologically active agents.[4] The ability to controllably introduce aryl or heteroaryl substituents at the 2-position of the thiazole ring via C-C bond formation is a critical step in medicinal chemistry campaigns. The Suzuki-Miyaura coupling provides an ideal platform for this transformation due to its mild reaction conditions and tolerance of various functional groups.[2] The target substrate, 2-Bromo-4-(3-chlorophenyl)thiazole, contains a reactive C-Br bond on an electron-deficient thiazole ring, making it a suitable electrophile for the Suzuki coupling. The presence of a chloro-substituent on the appended phenyl ring requires a catalytic system that is selective for the C-Br bond activation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Br in this case) of the electrophile, 2-Bromo-4-(3-chlorophenyl)thiazole. This forms a Pd(II) intermediate.[2][6] This step is often the rate-determining step of the reaction.[2]

  • Transmetalation: In this step, the organic group from the organoboron species (the boronic acid) is transferred to the palladium(II) complex.[7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, making the transfer of the organic moiety to the palladium center more efficient.[1][8][9][10]

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling to form the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][11]

Suzuki_Coupling_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regenerated  Catalyst Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (Substrate) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetal

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Critical Parameters and Reagent Selection

The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[6] For heteroaryl bromides, Pd(PPh₃)₄ is often a reliable choice as it is an air-stable Pd(0) source that does not require an in-situ reduction step. More advanced Buchwald-type precatalysts can also be highly effective, especially for challenging substrates.[12][13]

  • Ligand: For catalysts like Pd(OAc)₂ or Pd₂(dba)₃, an external phosphine ligand is required. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can significantly improve reaction rates and yields, particularly for less reactive aryl chlorides, though for an aryl bromide like our substrate, simpler ligands are often sufficient.[5][12]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[1][7] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The choice of base can influence the reaction rate and selectivity, and an aqueous solution of the base is often used to facilitate the formation of the active boronate species.[10]

  • Solvent: A mixture of an organic solvent and water is frequently employed.[7] Common organic solvents include 1,4-dioxane, toluene, and DMF.[7] The aqueous phase is necessary for dissolving the inorganic base and facilitating the transmetalation step. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 2-Bromo-4-(3-chlorophenyl)thiazole with phenylboronic acid.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
2-Bromo-4-(3-chlorophenyl)thiazole288.591.01.0
Phenylboronic acid121.931.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-4.0 mL-
Water (degassed)-1.0 mL-
Ethyl acetate (for workup)---
Brine (for workup)---
Anhydrous Sodium Sulfate (Na₂SO₄)---
Silica Gel (for chromatography)---
Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Solids: Substrate, Boronic Acid, Base, Catalyst B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat to 80-100 °C C->D E 5. Monitor by TLC/LC-MS (2-12 h) D->E F 6. Cool to RT & Dilute with Ethyl Acetate E->F G 7. Wash with Water & Brine F->G H 8. Dry Organic Layer (Na2SO4) & Concentrate G->H I 9. Purify via Column Chromatography H->I J Pure Product I->J

Caption: A step-by-step workflow for the Suzuki coupling protocol.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-(3-chlorophenyl)thiazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[14]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[4][14]

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The solvent should be thoroughly degassed by bubbling with argon for 15-20 minutes prior to use.[4][15]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).[4][17]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16][17]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 2-phenyl-4-(3-chlorophenyl)thiazole.[15]

Troubleshooting and Optimization

Optimizing Suzuki coupling reactions is often necessary to achieve the best results.[18][19][20]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)). Insufficiently degassed solvent.Ensure proper inert atmosphere technique. Use freshly degassed solvents. Try a different palladium source or precatalyst (e.g., Pd(dppf)Cl₂).[14]
Low reaction temperature.Increase the reaction temperature in 10 °C increments (up to the boiling point of the solvent).
Ineffective base or ligand.Screen different bases (e.g., K₃PO₄, Cs₂CO₃). If using a Pd(II) source, screen different phosphine ligands (e.g., SPhos, XPhos).[12]
Side Product Formation Protodeborylation: The boronic acid decomposes before coupling.Use a stronger, less nucleophilic base (e.g., K₃PO₄). Use boronic esters (e.g., pinacol esters) which are more stable.[11] Shorten reaction times or lower the temperature.
Homocoupling: The boronic acid couples with itself.Ensure a truly oxygen-free environment. Lower the catalyst loading.
Dehalogenation: The starting aryl bromide is reduced.This can be caused by impurities or side reactions with the solvent or base. Ensure high purity of all reagents.[11]
Difficulty in Purification Residual palladium catalyst or ligands. Boronic acid byproducts.Filter the crude reaction mixture through a pad of Celite before concentration.[17] During workup, an aqueous wash with a mild acid or base can help remove some impurities. Optimize chromatography conditions.

Safety Information

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and DMF are also flammable and have associated health risks. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Potassium carbonate is an irritant. Stronger bases like potassium phosphate should be handled with care.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use. Perform the reaction in a well-ventilated fume hood.

Conclusion

This application note provides a robust and reliable protocol for the Suzuki-Miyaura coupling of 2-Bromo-4-(3-chlorophenyl)thiazole. By understanding the underlying mechanism and the critical roles of each component, researchers can effectively troubleshoot and optimize the reaction for their specific needs. The Suzuki coupling remains a cornerstone of modern synthetic chemistry, and the guidelines presented here offer a solid foundation for the successful synthesis of valuable biaryl thiazole compounds.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Available at: [Link]

  • Al-Hussain, L. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available at: [Link]

  • Fu, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • American Chemical Society. (2015). Don't Forget the Workup. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • ResearchGate. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]

  • Technical University of Munich. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Available at: [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • PubMed. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Available at: [Link]

  • ResearchGate. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Available at: [Link]

  • National Institutes of Health. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]

Sources

Introduction: The Thiazole Scaffold and the Strategic Importance of 2-Bromo-4-(3-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 2-Bromo-4-(3-chlorophenyl)thiazole in medicinal chemistry, designed for researchers, scientists, and drug development professionals.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in numerous FDA-approved drugs with diverse therapeutic actions, including anticancer (Dasatinib), anti-inflammatory (Meloxicam), and antimicrobial agents.[1][2][3][4] The versatility of the thiazole nucleus allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profiles of drug candidates.[1]

Within this important class of compounds, 2-Bromo-4-(3-chlorophenyl)thiazole emerges as a particularly valuable synthetic intermediate. Its structure is strategically designed for drug discovery:

  • The Thiazole Core : Provides the fundamental heterocyclic framework known for its broad biological relevance.[4]

  • The 4-(3-chlorophenyl) Group : This substituent modulates the molecule's lipophilicity and steric profile, which are critical for membrane permeability and target binding. The chlorine atom can participate in specific halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

  • The 2-Bromo Group : This is the most critical feature for synthetic applications. The bromine atom at the C2 position of the thiazole ring is an excellent leaving group, transforming the molecule into a versatile building block for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitutions.[5] This allows for the systematic and efficient introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).

This guide provides detailed protocols and application notes on the synthesis and utilization of 2-Bromo-4-(3-chlorophenyl)thiazole as a key precursor in the development of novel therapeutic agents.

Synthesis of the Core Scaffold

The primary route to synthesizing 2-Bromo-4-(3-chlorophenyl)thiazole involves a multi-step process, typically starting with the classic Hantzsch thiazole synthesis to create a 2-amino-thiazole precursor, followed by a Sandmeyer-type reaction to install the bromine atom.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

The Hantzsch synthesis is a robust and widely used method for constructing the thiazole ring, involving the cyclocondensation of an α-haloketone with a thioamide.[6] In this case, thiourea serves as the thioamide component.

Causality : This reaction is mechanistically favored because the nucleophilic sulfur of thiourea readily attacks the electrophilic carbonyl carbon of the α-haloketone (1-(3-chlorophenyl)-2-bromoethanone). An intramolecular cyclization follows, driven by the attack of the nitrogen atom on the carbon bearing the bromine, leading to the formation of the stable, aromatic thiazole ring.

Step-by-Step Methodology:

  • Reactant Preparation : In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(3-chlorophenyl)ethanone and 1.2 equivalents of thiourea in absolute ethanol.[7]

  • Reaction : Reflux the mixture at approximately 78°C for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as hexane:ethyl acetate (7:3).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice or into cold water to precipitate the product.

  • Isolation : Collect the resulting solid hydrobromide salt by vacuum filtration.

  • Neutralization : Resuspend the solid in water and neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to a pH of 8-9 to yield the free amine.

  • Purification : Filter the precipitated solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from hot ethanol to yield 2-amino-4-(3-chlorophenyl)thiazole as a solid.[7]

G cluster_reactants Reactants alpha_haloketone 2-bromo-1-(3-chlorophenyl)ethanone reflux Reflux in Ethanol (78°C, 3-4h) alpha_haloketone->reflux thiourea Thiourea thiourea->reflux precipitation Precipitation (Ice Water) reflux->precipitation neutralization Neutralization (aq. NH3) precipitation->neutralization purification Recrystallization (Ethanol) neutralization->purification product 2-Amino-4-(3-chlorophenyl)thiazole purification->product

Fig. 1: Workflow for Hantzsch Thiazole Synthesis.
Protocol 2: Sandmeyer-Type Synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole

With the 2-amino precursor in hand, the crucial 2-bromo functionality is introduced via a diazotization-bromination reaction.

Causality : This reaction proceeds by converting the stable 2-amino group into a highly reactive diazonium salt using nitrous acid (generated in situ from NaNO₂ and HBr). The diazonium group is an excellent leaving group (N₂ gas), and in the presence of a copper(I) bromide catalyst, it is readily displaced by a bromide ion to yield the target 2-bromo-thiazole.

Step-by-Step Methodology:

  • Diazotization : Suspend the 2-amino-4-(3-chlorophenyl)thiazole (1.0 eq.) in an aqueous solution of 48% hydrobromic acid (HBr). Cool the mixture to 0-5°C in an ice-salt bath.

  • Nitrite Addition : Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise to the cooled suspension while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Bromination : In a separate flask, dissolve copper(I) bromide (CuBr) (catalytic amount) in 48% HBr. Add the freshly prepared diazonium salt solution to this catalyst mixture slowly.

  • Decomposition : Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.

  • Extraction : Cool the mixture and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-Bromo-4-(3-chlorophenyl)thiazole.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The true value of 2-Bromo-4-(3-chlorophenyl)thiazole lies in its role as a versatile platform for generating libraries of compounds for screening against various diseases.

Anticancer Drug Discovery

Thiazole-containing compounds are potent anticancer agents, often functioning as kinase inhibitors.[8] The 2-bromo position is the key synthetic handle for building molecules that can target the ATP-binding pocket of kinases like VEGFR-2, EGFR, or BRAFV600E.[9][10]

Rationale for Use : By performing Suzuki or Sonogashira cross-coupling reactions at the C2 position, medicinal chemists can introduce a variety of aromatic and heteroaromatic moieties. These appended groups can form critical hydrogen bonds, π-π stacking, or hydrophobic interactions with amino acid residues in the kinase active site, leading to potent and selective inhibition. The 3-chlorophenyl group at C4 helps anchor the molecule within a specific region of the binding pocket.

G Scaffold 2-Bromo-4-(3-chlorophenyl)thiazole Coupling Suzuki / Sonogashira Coupling at C2-Br Scaffold->Coupling Library Library of Diverse Derivatives Coupling->Library Screening Kinase Inhibition Assay (e.g., VEGFR-2) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound (e.g., Potent Kinase Inhibitor) SAR->Lead

Fig. 2: Scaffold-based design of kinase inhibitors.

Step-by-Step Methodology:

  • Reaction Setup : To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water), add 2-Bromo-4-(3-chlorophenyl)thiazole (1.0 eq.), a desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (Na₂CO₃) (2.0 eq.).

  • Reaction : Heat the mixture to reflux (80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for 6-12 hours, monitoring by TLC.

  • Work-up : After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the desired 2-aryl-4-(3-chlorophenyl)thiazole derivative.

Compound IDModification at C2 PositionTarget Cell LineIC₅₀ (µM)Reference
9t 3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-ylMCF-7 (Breast)0.16[9][10]
9t 3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-ylWM266.4 (Melanoma)0.12[9][10]
11d 5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-ylA549 (Lung)62.5 µg/mL[9][10]
4c 2-(4-Hydroxy-3,5-di-tert-butylbenzylidene)hydrazinyl)-thiazol-4[5H]-oneMCF-7 (Breast)2.57[11]
4c 2-(4-Hydroxy-3,5-di-tert-butylbenzylidene)hydrazinyl)-thiazol-4[5H]-oneHepG2 (Liver)7.26[11]

Note: The table includes derivatives of related bromo-phenyl-thiazole scaffolds to illustrate the potential for anticancer activity.

Antimicrobial Agents

The thiazole scaffold is integral to many antimicrobial agents. The 2-Bromo-4-(3-chlorophenyl)thiazole intermediate can be used to synthesize novel compounds aimed at overcoming antibiotic resistance.

Rationale for Use : The lipophilic nature of the 3-chlorophenyl group can facilitate the compound's passage through the bacterial cell wall. The C2 position can be functionalized with groups (e.g., hydrazones, amides, other heterocycles) that are known to interfere with essential microbial processes, such as cell wall synthesis or DNA replication.

Step-by-Step Methodology:

  • Compound Preparation : Prepare a stock solution of the synthesized thiazole derivative in dimethyl sulfoxide (DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation : Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes + broth) and a negative control (broth only).

  • Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
35c S. aureus100-200[9][10]
35c E. coli100-200[9][10]
35c C. albicans100-200[9][10]
7 S. aureusModerate Activity[6]
8 C. albicansDistinguished Activity[6]

Note: The table includes derivatives of related chloro/bromo-phenyl-thiazole scaffolds to demonstrate the antimicrobial potential.

General Workflow: From Scaffold to Lead Candidate

The development process leveraging 2-Bromo-4-(3-chlorophenyl)thiazole follows a logical and iterative path common in modern drug discovery.

G Start 2-Bromo-4-(3-chlorophenyl)thiazole (Starting Material) Synthesis Parallel Synthesis of Derivative Library (e.g., Suzuki, Amidation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Screening Hit Hit Identification (Compounds with Activity) Screening->Hit Optimization Lead Optimization (SAR-guided Synthesis) Hit->Optimization Optimization->Synthesis Preclinical Preclinical Candidate Optimization->Preclinical

Fig. 3: General drug discovery workflow.

Conclusion

2-Bromo-4-(3-chlorophenyl)thiazole is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its pre-activated C2 position provides a reliable and versatile entry point for constructing complex molecules with tailored biological activities. The protocols and applications detailed in this guide underscore its importance as a scaffold in the rational design of new therapeutics, particularly in the fields of oncology and infectious diseases. By leveraging this key intermediate, researchers can accelerate the discovery and development of next-generation medicines.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). Xiamen Aeco Chemical Co., Ltd.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole. (n.d.). Vulcanchem.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022).
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018).
  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022).
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules. nDEz5W_zHq1oMyn4=)

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Application Notes & Protocols: The Strategic Utility of 2-Bromo-4-(3-chlorophenyl)thiazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Thiazole Scaffold and the Rise of a Versatile Building Block

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives are integral to numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

Within this critical class of compounds, 2-Bromo-4-(3-chlorophenyl)thiazole emerges as a particularly valuable building block for synthetic chemists. Its structure is pre-functionalized with two distinct reactive handles: the C2-bromine atom, primed for a variety of palladium-catalyzed cross-coupling reactions, and a substituted phenyl ring that allows for the exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, complete with detailed, field-proven protocols.

The molecular structure features a bromine atom at the electron-deficient C2 position of the thiazole ring, making it an excellent electrophile for cross-coupling reactions. The 3-chlorophenyl substituent at C4 provides a site for further modification or can serve as a key pharmacophoric element.

structure mol mol C2_Br C2_Br mol->C2_Br C5_H C5_H mol->C5_H

Caption: A common two-step pathway to synthesize the target building block.

Protocol 3.1: Synthesis of 4-(3-chlorophenyl)thiazol-2-amine
  • Rationale: This is a classic Hantzsch synthesis, providing the core thiazole structure. Using iodine as a catalyst/reagent facilitates the formation of the intermediate α-haloketone in situ before cyclization with thiourea. [5]

  • Reaction Setup: To a round-bottom flask, add 1-(3-chlorophenyl)ethan-1-one (1.0 equiv), thiourea (1.2 equiv), and iodine (1.0 equiv).

  • Solvent Addition: Add absolute ethanol to achieve a concentration of approximately 0.5 M with respect to the ketone.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

  • Isolation: Neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is the desired product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol. [5]

Protocol 3.2: Synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole
  • Rationale: This Sandmeyer-type reaction is a standard and effective method for converting an amino group on an aromatic ring into a bromide. The diazonium salt intermediate is highly reactive and is displaced by the bromide from the copper(I) bromide salt.

  • Diazotization: Suspend 4-(3-chlorophenyl)thiazol-2-amine (1.0 equiv) in an aqueous solution of hydrobromic acid (48%, ~5-6 equiv). Cool the mixture to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv) in aqueous HBr. Add the cold diazonium salt solution to this mixture portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt (cessation of nitrogen gas evolution).

  • Work-up & Isolation: Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond in 2-bromo-4-(3-chlorophenyl)thiazole is the key to its utility, providing a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for halides in these reactions is I > Br > Cl, making the C-Br bond significantly more reactive than the C-Cl bond on the phenyl ring, thus enabling selective functionalization. [6]

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures, coupling the bromothiazole with an organoboron compound. [7]

  • Causality Behind Choices:

    • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or in situ generated catalysts from a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands are common. The ligand stabilizes the Pd(0) state and facilitates the oxidative addition step. [8][9] * Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. [7] * Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent dissolves the reactants. [8]

Diagram 3: General Workflow for Suzuki-Miyaura Coupling

suzuki_workflow setup 1. Reaction Setup - Add 2-bromo-4-(3-chlorophenyl)thiazole - Add Boronic Acid (1.1-1.5 equiv) - Add Base (e.g., K₂CO₃, 2-3 equiv) - Add Pd Catalyst (1-5 mol%) degas 2. Inert Atmosphere - Evacuate and backfill flask with Argon or Nitrogen (3x) setup->degas solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/Water 4:1) degas->solvent heat 4. Reaction - Heat to 80-110°C - Monitor by TLC or LC-MS solvent->heat workup 5. Work-up & Purification - Aqueous work-up - Extraction - Column Chromatography heat->workup

Caption: A standardized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

General Protocol 4.1.1: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, combine 2-Bromo-4-(3-chlorophenyl)thiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). [7]2. Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (4:1 ratio), via syringe. The reaction concentration is typically 0.1-0.5 M. [7]4. Reaction: Heat the mixture to 80-110°C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Troubleshooting TipPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient degassing.Use a fresh batch of catalyst. Ensure the solvent is thoroughly degassed by sparging with argon for 20-30 minutes.
Formation of Homocoupled Boronic Acid Reaction temperature too high; presence of oxygen.Lower the reaction temperature. Improve degassing procedure.
Debromination of Starting Material Presence of water and base can lead to protodebromination.Use an anhydrous base (e.g., K₃PO₄) and strictly anhydrous solvents if possible.
Heck-Mizoroki Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction couples the bromothiazole with an alkene to form a substituted alkene, a transformation of immense value in organic synthesis. [10][11]

  • Causality Behind Choices:

    • Catalyst: Similar to the Suzuki coupling, a palladium catalyst is used. Pd(OAc)₂ is a common and cost-effective choice. [12] * Ligand: Phosphine ligands are often used, but "ligand-free" conditions (where the solvent or base may coordinate to palladium) can also be effective. [13] * Base: An organic or inorganic base (e.g., triethylamine, K₂CO₃) is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst. [10]

Diagram 4: Catalytic Cycle of the Heck Reaction

heck_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Ar)(Br) ox_add->pd2_complex coord Alkene Coordination pd2_complex->coord insertion Syn-Carbopalladation (Migratory Insertion) coord->insertion beta Beta-Hydride Elimination insertion->beta reductive Reductive Elimination (Base-mediated) beta->reductive Forms Product product Substituted Alkene beta->product reductive->pd0 Regenerates Catalyst hbr_base [H-Base]⁺Br⁻ reductive->hbr_base arbr Ar-Br (Bromothiazole) arbr->ox_add alkene Alkene alkene->coord base Base base->reductive

Caption: The catalytic cycle for the Heck-Mizoroki reaction, detailing the key steps. [14]

General Protocol 4.2.1: Heck-Mizoroki Reaction
  • Reaction Setup: To a Schlenk tube, add 2-Bromo-4-(3-chlorophenyl)thiazole (1.0 equiv), palladium(II) acetate (2-5 mol%), and a suitable ligand if required (e.g., PPh₃, 4-10 mol%).

  • Add Reagents: Add the alkene (1.5 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere & Solvent: Seal the tube, establish an inert atmosphere, and add a degassed polar aprotic solvent such as DMF or NMP. [12]4. Reaction: Heat the mixture to 80-140°C. The optimal temperature is substrate-dependent. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for coupling the bromothiazole with a terminal alkyne, yielding valuable aryl-alkyne structures. [15]

  • Causality Behind Choices:

    • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne. [16][17] * Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to neutralize the HX byproduct and as the solvent. [16] * Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free protocols, which often require stronger bases and specific ligands. [18]

General Protocol 4.3.1: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-Bromo-4-(3-chlorophenyl)thiazole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (1-5 mol%) in a suitable solvent like THF or DMF. [19]2. Add Reagents: Add an amine base (e.g., triethylamine, 3.0 equiv), followed by the dropwise addition of the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or a dilute ammonium chloride solution to remove the amine salt and copper residues.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Conclusion

2-Bromo-4-(3-chlorophenyl)thiazole is a robust and versatile building block that provides synthetic chemists with a reliable platform for molecular elaboration. Its predictable reactivity in palladium-catalyzed cross-coupling reactions allows for the selective and efficient construction of complex molecules. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to leverage the full potential of this valuable synthetic intermediate. By understanding the principles behind the protocols, scientists can troubleshoot effectively and adapt these methods to their specific synthetic targets.

References

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of All Research Scientific and Technical. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Semantic Scholar. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]

  • Safety data sheet. Thor. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central. Available at: [Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and... ResearchGate. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Journal of Advanced Scientific Research. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate. Available at: [Link]

  • A review on thiazole based compounds and it's pharmacological activities. LinkedIn. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed Central. Available at: [Link]

  • Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

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Application Notes and Protocols for Antimicrobial and Antifungal Assays of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Thiazole Scaffolds in Antimicrobial Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including significant antimicrobial and antifungal properties.[1][2] The growing threat of antimicrobial resistance necessitates the development of new and effective drugs, making the robust evaluation of novel compounds like thiazole derivatives a critical endeavor in drug development.[2]

This guide provides detailed protocols and field-proven insights for conducting antimicrobial and antifungal assays on thiazole-based compounds. It is designed for researchers, scientists, and drug development professionals to ensure scientifically sound and reproducible results. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems for trustworthy data.

Mechanism of Action: Understanding the "Why"

Thiazole-based compounds exert their antimicrobial and antifungal effects through various mechanisms. A key understanding of these pathways is crucial for designing relevant assays and interpreting results.

  • Antibacterial Action: A putative mechanism for the antibacterial activity of some thiazole derivatives is the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][4] Other thiazole-containing drugs, like sulfathiazole, act by inhibiting the synthesis of essential vitamins required for bacterial growth.[1][2]

  • Antifungal Action: For their antifungal activity, many thiazole derivatives, similar to other azole antifungals, are thought to inhibit the enzyme 14α-lanosterol demethylase (CYP51).[3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5] Disruption of ergosterol synthesis leads to altered membrane permeability and ultimately, fungal cell death.[5] Some derivatives may also act on the fungal cell wall.[6]

The following diagram illustrates the general workflow for evaluating the antimicrobial and antifungal properties of thiazole compounds.

Antimicrobial Assay Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis & Interpretation Compound_Prep Thiazole Compound Stock Solution Preparation Disk_Diffusion Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay Compound_Prep->Broth_Microdilution Microorganism_Prep Microorganism Culture and Inoculum Preparation Microorganism_Prep->Disk_Diffusion Microorganism_Prep->Broth_Microdilution Disk_Diffusion->Broth_Microdilution Active Compounds MIC_Determination Determination of MIC Broth_Microdilution->MIC_Determination MBC_MFC_Determination Determination of MBC/MFC MIC_Determination->MBC_MFC_Determination Data_Analysis Data Analysis and Comparison with Controls MBC_MFC_Determination->Data_Analysis Conclusion Conclusion on Antimicrobial Potential Data_Analysis->Conclusion

Caption: General workflow for antimicrobial and antifungal screening of thiazole compounds.

Part 1: Antibacterial Susceptibility Testing

Agar Disk Diffusion Assay (Qualitative Screening)

The disk diffusion method is a preliminary, qualitative assay to screen for the antibacterial activity of thiazole compounds. It is a simple, cost-effective method to identify compounds that warrant further quantitative testing.

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a specific bacterium. If the compound is effective, it will diffuse into the agar and inhibit the growth of the bacterium, resulting in a clear "zone of inhibition" around the disk. The size of this zone is proportional to the susceptibility of the organism to the compound.

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). The choice of solvent is critical; it should dissolve the compound without exhibiting antimicrobial activity itself. A solvent control must be included in the experiment.

    • Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and clinically relevant isolates.

    • Growth Medium: Mueller-Hinton Agar (MHA) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI).

    • Sterile Disks: Blank sterile filter paper disks (6 mm in diameter).

    • Controls: A positive control (a known antibiotic like Ampicillin or Gentamicin) and a negative control (the solvent used to dissolve the test compound) are essential for validating the assay.

  • Inoculum Preparation:

    • From a fresh overnight culture, pick 3-5 well-isolated colonies of the test bacterium and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is crucial for reproducibility.

  • Inoculation of Agar Plates:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply sterile disks impregnated with a known amount of the thiazole compound solution (e.g., 10 µL of a 1 mg/mL solution) onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Place the positive and negative control disks on the same plate, sufficiently separated to avoid overlapping zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.

    • A larger zone of inhibition generally indicates greater antibacterial activity. The results are typically reported as the diameter of the inhibition zone.[7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

Principle: Serial dilutions of the thiazole compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth.

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the thiazole derivative in a suitable solvent.

    • Bacterial Strains and Inoculum: Prepare the bacterial inoculum as described for the disk diffusion assay (0.5 McFarland standard). This will be further diluted for the final inoculum concentration.

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

    • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

    • Controls:

      • Positive Control: A known antibiotic.

      • Negative Control (Sterility Control): Broth only, no bacteria or compound.

      • Growth Control: Broth with bacteria, no compound.

      • Solvent Control: Broth with bacteria and the highest concentration of the solvent used.

  • Assay Procedure:

    • Add 50 µL of sterile CAMHB to all wells of the 96-well plate.

    • Add 50 µL of the thiazole compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from each well to the next. Discard the final 50 µL from the last well. This creates a concentration gradient of the test compound.

    • Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the thiazole compound at which there is no visible growth.

    • The use of a viability indicator like resazurin can aid in the visual determination of the MIC.[8]

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.

  • Subculturing:

    • From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the thiazole compound that shows no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.[3]

Data Presentation: Antibacterial Activity

Summarize the quantitative data in a clear and structured table.

Compound Test Organism MIC (µg/mL) MBC (µg/mL) Zone of Inhibition (mm)
Thiazole-AS. aureus81618
Thiazole-AE. coli32>6412
Thiazole-BS. aureus163215
Thiazole-BE. coli64>6410
AmpicillinS. aureus0.5125
AmpicillinE. coli4820
Solvent (DMSO)S. aureus>128>1280
Solvent (DMSO)E. coli>128>1280

Part 2: Antifungal Susceptibility Testing

The evaluation of antifungal activity follows similar principles to antibacterial testing, with modifications to the growth media and incubation conditions to suit fungal growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is adapted for fungi to determine the MIC of thiazole compounds against pathogenic yeasts and molds.[6][9]

Principle: Similar to the antibacterial broth microdilution assay, serial dilutions of the test compound are prepared in a 96-well plate and inoculated with a standardized fungal suspension.

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution as previously described.

    • Fungal Strains: Use standard reference strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404) and clinical isolates.[6][7]

    • Growth Medium: RPMI-1640 medium buffered with MOPS is the standard for most fungi, as recommended by CLSI. For some yeasts, Sabouraud Dextrose Broth can also be used.

    • 96-Well Microtiter Plates and Controls: As described for the antibacterial assay. The positive control should be a known antifungal drug like Fluconazole or Amphotericin B.[10]

  • Inoculum Preparation:

    • Yeasts: Prepare a suspension from a 24-hour culture on Sabouraud Dextrose Agar (SDA). Adjust the turbidity to a 0.5 McFarland standard and then dilute it in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Molds: Grow the mold on SDA until it sporulates. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute to the final inoculum concentration.

  • Assay Procedure and MIC Determination:

    • The procedure is analogous to the antibacterial broth microdilution assay.

    • Incubate the plates at 35 °C for 24-48 hours for yeasts and up to 72 hours for molds.

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control).

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungal inoculum.

Principle: Similar to the MBC determination, aliquots from the clear wells of the MIC assay are subcultured onto a drug-free agar medium.

  • Subculturing:

    • From each well showing significant growth inhibition, spread a 10-20 µL aliquot onto an SDA plate.

  • Incubation:

    • Incubate the plates at 35 °C for 24-72 hours, depending on the fungus.

  • Determination of MFC:

    • The MFC is the lowest concentration of the thiazole compound that results in no growth or a predefined significant reduction (e.g., ≥99.9%) in CFU/mL.[3][6]

Data Presentation: Antifungal Activity

Compound Test Organism MIC (µg/mL) MFC (µg/mL)
Thiazole-CC. albicans48
Thiazole-CA. niger1632
Thiazole-DC. albicans816
Thiazole-DA. niger32>64
FluconazoleC. albicans14
Amphotericin BA. niger0.51
Solvent (DMSO)C. albicans>128>128
Solvent (DMSO)A. niger>128>128

Visualizing the Key Assay Workflow

The following diagram illustrates the workflow for determining MIC and MFC/MBC.

MIC_MFC_Workflow Start Prepare Serial Dilutions of Thiazole Compound in 96-Well Plate Inoculate Inoculate with Standardized Microbial Suspension Start->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC Subculture Subculture from Wells with No Visible Growth onto Agar Plates Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MFC_MBC Determine MFC/MBC (Lowest Concentration with No Growth on Agar) Incubate_Agar->Read_MFC_MBC End Report MIC and MFC/MBC Values Read_MFC_MBC->End

Caption: Workflow for MIC and MFC/MBC determination.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial and antifungal evaluation of novel thiazole-based compounds. Adherence to standardized methodologies, proper use of controls, and a clear understanding of the underlying principles are paramount for generating reliable and reproducible data. Promising compounds identified through these assays can then be advanced to more complex studies, including mechanism of action elucidation, toxicity profiling, and in vivo efficacy models. The continued exploration of the thiazole scaffold holds significant promise for the discovery of the next generation of antimicrobial agents.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Springer. Retrieved January 20, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Thiazole antifungals. (2024). EBSCO. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2020). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. Retrieved January 20, 2026, from [Link]

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Application Notes and Protocols: Development of Kinase Inhibitors Using a 2-Bromo-4-arylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This document provides a comprehensive guide to the development of kinase inhibitors centered around the versatile 2-bromo-4-arylthiazole scaffold. This scaffold serves as a strategic starting point for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies. We will delve into the rationale behind its selection, detailed synthetic protocols, and robust methodologies for biological evaluation, providing researchers with the necessary tools to accelerate their drug discovery efforts in the realm of kinase inhibition.

Introduction: The Strategic Advantage of the 2-Bromo-4-arylthiazole Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 2-bromo-4-arylthiazole scaffold has emerged as a "privileged structure" in this field for several key reasons:

  • Synthetic Tractability: The bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse functionalities. This is crucial for exploring the chemical space around the kinase ATP-binding site.

  • Structural Versatility: The 4-aryl group can be readily modified to optimize interactions with the solvent-exposed region of the ATP-binding pocket, influencing potency and selectivity.[6]

  • Proven Pharmacophore: The 2-aminothiazole moiety, a close relative, is a well-established kinase inhibitor template, famously exemplified by the pan-Src kinase inhibitor Dasatinib.[7] This provides a strong foundation for the design of novel inhibitors.

This guide will provide a step-by-step approach, from initial synthesis to biological characterization, to empower researchers in leveraging the full potential of this valuable scaffold.

Synthetic Protocols

The synthesis of 2-bromo-4-arylthiazole derivatives can be accomplished through several reliable methods. The Hantzsch thiazole synthesis is a classic and widely used approach.

General Synthesis of the 2-Bromo-4-arylthiazole Core

The foundational 2-bromo-4-arylthiazole scaffold can be synthesized via the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide.

Protocol 1: Hantzsch Thiazole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired phenacyl bromide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Thiourea: Add thiourea (1.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product, 2-amino-4-arylthiazole, often precipitates out of solution and can be collected by filtration.

  • Bromination (Sandmeyer-type reaction): The resulting 2-amino-4-arylthiazole can then be converted to the 2-bromo derivative. Suspend the 2-amino-4-arylthiazole in an aqueous solution of hydrobromic acid (HBr). Cool the mixture in an ice bath and add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt. Subsequently, add a solution of copper(I) bromide (CuBr) to facilitate the substitution of the diazonium group with bromine.

  • Purification: The crude 2-bromo-4-arylthiazole can be purified by recrystallization or column chromatography on silica gel.

Diversification of the Scaffold via Suzuki-Miyaura Cross-Coupling

The bromine at the 2-position is a key functional handle for introducing a wide array of substituents using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of various chemical moieties that can interact with the hinge region of the kinase.[6]

Protocol 2: Suzuki-Miyaura Coupling for C-2 Arylation/Heteroarylation

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-bromo-4-arylthiazole (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, typically sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0 eq).

  • Solvent: Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na2SO4).

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 2,4-disubstituted thiazole.[8]

Biological Evaluation: From In Vitro Assays to Cellular Activity

Once a library of 2-bromo-4-arylthiazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro kinase assays and progressing to cell-based assays.

In Vitro Kinase Inhibition Assays

The primary goal is to determine the concentration at which the compound inhibits 50% of the kinase activity (IC50).

Protocol 3: General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO). Prepare the kinase, substrate, and ATP solution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate/ATP mixture. Incubate at the optimal temperature for the specific kinase (usually 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assays

To assess the effect of the inhibitors on cancer cell growth, a cellular proliferation assay is essential.

Protocol 4: MTT or MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 2-4 hours.

  • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl). Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-bromo-4-arylthiazole scaffold allows for the elucidation of key SAR trends.

Position Modification General Observation on Kinase Inhibition
C2-Position Introduction of various aryl and heteroaryl groups via Suzuki coupling.The nature of the substituent at this position is critical for interaction with the kinase hinge region. Often, hydrogen bond donors and acceptors are favored.
C4-Aryl Group Substitution with electron-donating or electron-withdrawing groups.This group extends into the solvent-exposed region and can be modified to enhance potency and selectivity, as well as to improve physicochemical properties.
C5-Position Introduction of small alkyl or functional groups.While the core scaffold is 2-bromo-4-arylthiazole, modifications at the C5 position can also influence activity and should be considered in later optimization stages.

For instance, studies have shown that for some kinases, a pyridine ring at the C2-position can form a crucial hydrogen bond with the hinge region, significantly enhancing potency.[9] Similarly, substitutions on the C4-aryl ring can impact cellular activity and pharmacokinetic properties.[10]

Visualizing the Workflow and Key Concepts

Diagram 1: General Synthetic Workflow

Synthetic_Workflow Start Phenacyl Bromide + Thiourea Intermediate1 2-Amino-4-arylthiazole Start->Intermediate1 Hantzsch Synthesis Intermediate2 2-Bromo-4-arylthiazole (Core Scaffold) Intermediate1->Intermediate2 Sandmeyer-type Bromination Final_Products Diverse Kinase Inhibitors Intermediate2->Final_Products Suzuki Coupling (Diversification)

Caption: Synthetic pathway from starting materials to a diverse library of kinase inhibitors.

Diagram 2: Kinase Inhibitor Development Cascade

Development_Cascade cluster_0 Discovery Phase cluster_1 Optimization & Preclinical Phase Synthesis Synthesis of 2-Bromo-4-arylthiazole Derivatives InVitro In Vitro Kinase Assays (IC50 Determination) Synthesis->InVitro Cellular Cellular Proliferation Assays (GI50 Determination) InVitro->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt InVivo In Vivo Efficacy Studies Lead_Opt->InVivo

Caption: Tiered approach for the evaluation and optimization of novel kinase inhibitors.

Conclusion

The 2-bromo-4-arylthiazole scaffold represents a highly promising and synthetically accessible starting point for the discovery of novel kinase inhibitors. The protocols and strategies outlined in this document provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities with the potential to become next-generation therapeutics. The key to success lies in the iterative process of design, synthesis, and biological testing, guided by a thorough understanding of the structure-activity relationships that govern kinase inhibition.

References

  • Ayushi Sethiya, Nusrat Sahiba, Pankaj Teli, Shikha Gupta. (2022).
  • Benchchem. Application of 2-Bromo-5-iodothiazole in the Synthesis of Kinase Inhibitors.
  • One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.).
  • MDPI. (2021).
  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). PMC.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.).
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.).
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing.
  • 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery. (n.d.). Bentham Science.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC - NIH.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Khanfar, M. Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors. Eco-Vector Journals Portal.
  • Structure activity relationship of synthetic derivatives. (n.d.).
  • 2-Arylbenzothiazole as a privileged scaffold in drug discovery. (n.d.). Semantic Scholar.
  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., … Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.

Sources

Synthesis of 2-amino-4-(3-chlorophenyl)thiazole: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key structural component in pharmaceuticals exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3] The synthesis of novel 2-aminothiazole derivatives, such as 2-amino-4-(3-chlorophenyl)thiazole, is therefore of significant interest to researchers exploring new therapeutic agents. The substitution pattern on the phenyl ring plays a crucial role in modulating the pharmacological activity of these compounds.[4]

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-4-(3-chlorophenyl)thiazole from its corresponding bromo derivative, 2-bromo-1-(3-chlorophenyl)ethanone, and thiourea. The methodology is grounded in the classic Hantzsch thiazole synthesis, a robust and versatile reaction for constructing the thiazole ring.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[5] In this specific application, 2-bromo-1-(3-chlorophenyl)ethanone serves as the α-haloketone and thiourea as the thioamide component.

Overall Reaction:

The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[4]

  • S-Alkylation: The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of 2-bromo-1-(3-chlorophenyl)ethanone. This S-alkylation step forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the isothiouronium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This results in the formation of a five-membered heterocyclic intermediate.

  • Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate, leading to the formation of the aromatic 2-amino-4-(3-chlorophenyl)thiazole ring.

Hantzsch_Mechanism

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-amino-4-(chlorophenyl)thiazoles.[1][4]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per synthesis)Supplier/Grade
2-bromo-1-(3-chlorophenyl)ethanoneC₈H₆BrClO233.4910 mmol, 2.33 gSigma-Aldrich, ≥97%
ThioureaCH₄N₂S76.1212 mmol, 0.91 gThermo Fisher Scientific, ≥99%
Absolute EthanolC₂H₅OH46.0750 mLVWR, ACS Grade
Deionized WaterH₂O18.02~200 mLIn-house
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed for 5% solutionFisher Chemical, Certified ACS
Standard laboratory glassware----
Magnetic stirrer with heating----
Buchner funnel and filtration flask----
Recrystallization apparatus----
Step-by-Step Synthesis Procedure

Synthesis_Workflow

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(3-chlorophenyl)ethanone (10 mmol, 2.33 g) and thiourea (12 mmol, 0.91 g).

  • Dissolution and Reaction: Add 50 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the solids are mostly dissolved. Heat the reaction mixture to a gentle reflux (approximately 78 °C) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting α-bromo ketone spot indicates the completion of the reaction.

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare approximately 150 mL of a 5% aqueous sodium bicarbonate solution and cool it in an ice bath. Pour the reaction mixture slowly into the cold sodium bicarbonate solution with vigorous stirring. A precipitate of the crude product should form. The basic solution neutralizes the hydrobromic acid formed during the reaction, promoting the precipitation of the free amine.[5]

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold deionized water (2 x 25 mL) to remove any unreacted thiourea and inorganic salts.

  • Drying: Allow the crude product to air-dry on the filter paper, and then transfer it to a watch glass to dry completely. A vacuum oven at low heat (40-50 °C) can be used to expedite drying.

Purification: Recrystallization

The crude 2-amino-4-(3-chlorophenyl)thiazole can be purified by recrystallization to obtain a product of high purity.

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system for the recrystallization of many 2-aminothiazole derivatives.[4]

  • Procedure: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. Slowly add hot deionized water dropwise until the solution becomes slightly turbid. d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature. Crystals of the purified product should form. f. For maximum yield, the flask can be placed in an ice bath for 30 minutes to complete the crystallization process. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly.

Product Characterization

The identity and purity of the synthesized 2-amino-4-(3-chlorophenyl)thiazole should be confirmed by various analytical techniques. The following table provides the expected characterization data, based on the analysis of the isomeric 2-amino-4-(4-chlorophenyl)thiazole and general principles of spectroscopy.[1]

Analysis TechniqueExpected Results for 2-amino-4-(3-chlorophenyl)thiazole
Appearance Off-white to pale yellow solid
Melting Point Expected to be in a similar range to the 4-chloro isomer (169-171 °C)[7]
¹H NMR (DMSO-d₆, 400 MHz)δ ~7.8-7.9 (m, 1H, Ar-H), δ ~7.7 (d, 1H, Ar-H), δ ~7.4-7.5 (m, 2H, Ar-H), δ ~7.2 (s, 2H, -NH₂), δ ~7.1 (s, 1H, thiazole-H)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~168 (C-NH₂), δ ~150 (Ar-C), δ ~136 (Ar-C-Cl), δ ~133 (Ar-C), δ ~130 (Ar-CH), δ ~128 (Ar-CH), δ ~126 (Ar-CH), δ ~125 (Ar-CH), δ ~105 (thiazole-CH)
FT-IR (KBr, cm⁻¹)~3450-3250 (N-H stretch, amine), ~3100 (Ar C-H stretch), ~1620 (C=N stretch), ~1540 (N-H bend), ~830 (C-Cl stretch)
Mass Spectrometry (EI)m/z (%): 210/212 [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes), 175, 139

Safety and Handling Precautions

  • 2-bromo-1-(3-chlorophenyl)ethanone is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Ethanol is flammable. Keep it away from open flames and ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-amino-4-(3-chlorophenyl)thiazole via the Hantzsch thiazole synthesis. By following the outlined procedure and adhering to the safety precautions, researchers can confidently synthesize this valuable heterocyclic compound for further investigation in drug discovery and medicinal chemistry programs. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Mahmood Kubba, A. A., & Rahim, N. A. A. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 79-88. Retrieved from [Link]

  • Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2909-2912.
  • International Union of Crystallography. (n.d.). Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[7][8]thiazolo[3,2-a]pyridine-4-carboxamide. IUCr Journals. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-10.
  • Mahmood Kubba, A. A., & Rahim, N. A. A. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 79-88. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Bouzroura, B., et al. (2017).
  • El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

Sources

Application Notes and Protocols for the Use of 2-Bromo-4-(3-chlorophenyl)thiazole in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Thiazole Scaffold as a Privileged Motif in Fluorescent Probe Design

The thiazole ring system is a cornerstone in the development of advanced fluorescent probes. Its unique electronic properties, rigid structure, and amenability to chemical modification make it an ideal scaffold for constructing molecules that exhibit sensitive and tunable fluorescence. When incorporated into a donor-π-acceptor (D-π-A) architecture, thiazole derivatives can display remarkable photophysical properties, including large Stokes shifts, high quantum yields, and sensitivity to their microenvironment. These characteristics are highly sought after for applications in biological imaging and sensing.

This application note provides a comprehensive guide to the use of a key building block, 2-Bromo-4-(3-chlorophenyl)thiazole , in the synthesis of novel fluorescent probes. We will delve into the synthetic strategies, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction, and provide detailed, field-proven protocols. Furthermore, we will explore the underlying principles that govern the photophysical properties of the resulting probes and discuss their potential applications in cellular imaging.

The Strategic Advantage of 2-Bromo-4-(3-chlorophenyl)thiazole

The choice of 2-Bromo-4-(3-chlorophenyl)thiazole as a synthetic precursor is strategic. The bromine atom at the 2-position serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of electron-donating or π-extended aromatic and heteroaromatic moieties. The 4-(3-chlorophenyl) group provides a fixed structural element that contributes to the overall electronic and steric properties of the final probe. The chloro-substituent can also be used for further functionalization if desired, although it is generally less reactive in cross-coupling reactions than the bromo-substituent.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of fluorescent probes from 2-Bromo-4-(3-chlorophenyl)thiazole, this reaction allows for the coupling of an aryl or heteroaryl boronic acid, which will serve as the "donor" or a π-conjugating extension of the fluorescent probe.

Underlying Causality of Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Here, we explain the rationale behind these choices:

  • Palladium Catalyst: The catalyst is the heart of the reaction. Palladium(0) is the active catalytic species. Common precatalysts include Palladium(II) sources like Pd(OAc)₂ or PdCl₂, which are reduced in situ to Pd(0). Alternatively, pre-formed Pd(0) complexes such as Pd(PPh₃)₄ can be used. For challenging couplings, more sophisticated catalysts like palladacycles may be employed to enhance catalytic activity.

  • Ligand: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and sterically bulky biarylphosphines, are commonly used. The choice of ligand can significantly impact the reaction yield and scope.

  • Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the organoboron species, making it more nucleophilic. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and nature of the base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), or toluene are frequently used, often in combination with water to facilitate the dissolution of the inorganic base.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(3-chlorophenyl)thiazole

This protocol provides a robust starting point for the synthesis of a variety of 2-aryl-4-(3-chlorophenyl)thiazole derivatives. It is recommended to optimize the conditions for each specific arylboronic acid.

Materials:

  • 2-Bromo-4-(3-chlorophenyl)thiazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or a suitable biarylphosphine ligand

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add 2-Bromo-4-(3-chlorophenyl)thiazole (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, for example, Pd(OAc)₂ (0.03 mmol, 3 mol%), and the ligand, for example, PPh₃ (0.06 mmol, 6 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL), via a syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature, typically between 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-(3-chlorophenyl)thiazole derivative.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing the Synthetic Workflow

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product A 2-Bromo-4-(3-chlorophenyl)thiazole E Combine Reactants in Schlenk Flask A->E B Arylboronic Acid B->E C Base (e.g., K₂CO₃) C->E D Pd Catalyst & Ligand D->E F Inert Atmosphere (Ar/N₂) E->F G Add Anhydrous Solvent F->G H Heat & Stir (80-100°C) G->H I Cool to RT H->I J Extraction with Organic Solvent I->J K Drying & Concentration J->K L Column Chromatography K->L M Pure Fluorescent Probe L->M N Characterization (NMR, MS) M->N TurnOn_Probe_Mechanism cluster_probe Probe Design cluster_activation Analyte Interaction cluster_signal Signal Generation Probe_Off Probe (Low Fluorescence) Recognition_Moiety Recognition Moiety Probe_Off->Recognition_Moiety quenches Fluorophore Thiazole Fluorophore Probe_Off->Fluorophore contains Binding Binding Event Probe_Off->Binding Analyte Target Analyte Analyte->Binding Conformational_Change Conformational/Electronic Change Binding->Conformational_Change triggers Probe_On Probe (High Fluorescence) Fluorescence Fluorescence Signal Probe_On->Fluorescence emits Conformational_Change->Probe_On results in

Caption: A conceptual diagram of a "turn-on" fluorescent probe mechanism.

Conclusion and Future Perspectives

2-Bromo-4-(3-chlorophenyl)thiazole is a valuable and versatile building block for the synthesis of novel fluorescent probes. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the introduction of a wide range of functional groups, allowing for the fine-tuning of the photophysical properties of the resulting fluorophores. The protocols and principles outlined in this application note serve as a guide for researchers to design and synthesize custom fluorescent probes for a multitude of applications in chemical biology and drug discovery. Future work in this area will likely focus on the development of probes with near-infrared (NIR) emission for deep-tissue imaging, as well as the design of probes with enhanced specificity for biological targets of interest.

References

  • Hien, N., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 62(12), 1276-1281. [Link]

  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS chemical biology, 3(3), 142-155.
  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828. [Link]

  • Yadav, P., et al. (2022). Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. Molecules, 27(19), 6598. [Link]

High-Throughput Screening of a Library of 2-Bromo-4-Arylthiazole Analogs: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The 2-bromo-4-arylthiazole substructure, in particular, serves as a versatile synthetic intermediate, allowing for diverse functionalization to explore chemical space. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign with a library of 2-bromo-4-arylthiazole analogs. We will detail the entire workflow from library management to hit validation, using the inhibition of a hypothetical protein kinase, Cancer-Associated Kinase X (CAK-X), as a practical example. This guide emphasizes the causality behind experimental choices, self-validating protocols, and data integrity to ensure a robust and successful screening campaign.

Introduction: The Rationale for Screening 2-Bromo-4-Arylthiazole Analogs

The 1,3-thiazole ring is a privileged heterocyclic structure in drug discovery due to its ability to engage in various biological interactions and its synthetic tractability.[1][5] The bromine atom at the 2-position of the thiazole ring is an excellent synthetic handle, enabling facile cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate vast libraries of analogs with diverse substituents. This chemical diversity is crucial for probing the complex topographies of protein binding pockets.

Protein kinases are a major class of drug targets, particularly in oncology, as their dysregulation is a common driver of cancer.[6][7][8] Therefore, screening a diverse 2-bromo-4-arylthiazole library against a disease-relevant kinase, such as our hypothetical CAK-X, represents a rational starting point for a drug discovery program.[9] The goal of this HTS campaign is to identify initial "hits"—compounds that demonstrate inhibitory activity against CAK-X—which can then be advanced into hit-to-lead and lead optimization programs.[9][10][11]

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-step, integrated process that requires careful planning and execution.[12][13] Each stage is designed to filter a large number of compounds down to a small, manageable set of validated hits with desirable characteristics.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Hit Validation LibPrep Library Preparation & Plating AssayDev Assay Development & Validation Pilot Pilot Screen AssayDev->Pilot Primary Primary HTS Pilot->Primary Confirm Hit Confirmation (Re-test) Primary->Confirm DoseResp Dose-Response & IC50 Determination Confirm->DoseResp Counter Counter & Orthogonal Assays DoseResp->Counter SAR Preliminary SAR Counter->SAR

Figure 1: High-level overview of the HTS workflow.

Detailed Protocols & Methodologies

Library Preparation and Management

The integrity of the compound library is paramount. The 2-bromo-4-arylthiazole analogs should be solubilized in 100% dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.[10]

Protocol 1: Library Plating

  • Compound Thawing: Allow compound stock plates (in 384-well format) to equilibrate to room temperature for at least 1 hour before opening to prevent water condensation.

  • Source Plate Preparation: Using an automated liquid handler (e.g., Tecan EVO, Eppendorf epMotion), create intermediate source plates by diluting the 10 mM stocks. For a final assay concentration of 10 µM in a 20 µL final volume, a common strategy is to prepare a 1 mM intermediate plate.

  • Assay-Ready Plates: Use a pin tool or acoustic dispenser to transfer a small volume (e.g., 20 nL of 10 mM stock or 200 nL of 1 mM stock) from the source plates to the final 384-well assay plates. This minimizes the final DMSO concentration to ≤0.1%, which is crucial for avoiding solvent-induced artifacts in most biological assays.[12]

  • Plate Sealing and Storage: Seal the assay-ready plates with foil and store them at -20°C until use.

Assay Development: A Luminescent Kinase Assay for CAK-X

For screening kinase inhibitors, a universal assay that measures the depletion of ATP is robust and broadly applicable.[14] The Kinase-Glo® Luminescent Kinase Assay is an industry-standard method. It measures the amount of ATP remaining after the kinase reaction; a low luminescence signal indicates high kinase activity (ATP consumed) and vice versa.[14]

Principle:

  • CAK-X + Substrate + ATP → Phospho-Substrate + ADP

  • Remaining ATP + Luciferase/Luciferin → Light

Protocol 2: Assay Miniaturization and Validation

  • Objective: Miniaturize the assay to a 384-well format with a final volume of 20 µL and validate its performance.[10][12]

  • Reagent Preparation:

    • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • CAK-X Enzyme: Dilute recombinant CAK-X in kinase buffer to a 2X working concentration. The optimal concentration should be determined empirically (EC₈₀, the concentration giving 80% of the maximal activity).

    • Substrate/ATP Mix: Dilute a suitable peptide substrate (e.g., poly-GT) and ATP to 2X working concentrations in kinase buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for CAK-X to ensure competitive inhibitors can be detected effectively.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X control compound (Staurosporine for positive control, DMSO for negative control).

    • Add 5 µL of 2X CAK-X enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of 2X Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect remaining ATP by adding 20 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a luminescence-capable plate reader.

  • Quality Control - Z'-Factor Calculation: The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay.[15][16] It measures the separation between the positive and negative control signals.

    • Formula: Z' = 1 - [ (3σₚ + 3σₙ) / |µₚ - µₙ| ]

      • Where σ is the standard deviation, µ is the mean, p is the positive control (max inhibition, e.g., Staurosporine), and n is the negative control (no inhibition, e.g., DMSO).[15][17]

    • Procedure: Dedicate 16 wells for the positive control and 16 wells for the negative control on a single plate. Run the assay and calculate the Z'-factor.

    • Acceptance Criteria: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[17][18] A pilot screen can proceed when the Z' is consistently >0.5.[12]

Table 1: Example Z'-Factor Calculation Data

Control Mean Signal (RLU) Std. Dev. (RLU)
Negative (DMSO) 850,000 45,000
Positive (Staurosporine) 50,000 15,000

| Calculated Z'-Factor | 0.75 | |

The High-Throughput Screening Campaign

Protocol 3: Primary Screen

  • Plate Layout: On each 384-well assay-ready plate containing the thiazole library, dedicate columns 1 and 2 for negative controls (DMSO) and columns 23 and 24 for positive controls (a known CAK-X inhibitor or Staurosporine at its IC₉₀ concentration).

  • Execution: Using automated liquid handlers and plate stackers, execute the validated kinase assay protocol across the entire library.

  • Data Acquisition: Read luminescence on all plates.

Data Analysis and Hit Selection
  • Normalization: Raw data from each plate must be normalized to account for plate-to-plate variation. Percent inhibition is a common metric:

    • % Inhibition = 100 * (1 - [ (Signal_compound - µ_positive) / (µ_negative - µ_positive) ])

  • Hit Criteria: A "hit" is defined based on a statistical cutoff. A common and robust method is to set the hit threshold at three standard deviations (SD) from the mean of the sample population (or the negative controls).

    • Hit Threshold: % Inhibition > (µ_samples + 3σ_samples)

  • Hit Triage Logic: Not all hits from a primary screen are genuine. A triage process is essential to eliminate artifacts and false positives.

Hit_Triage PrimaryHits Primary Screen Hits (e.g., >50% Inhibition) Reconfirm Hit Confirmation (Fresh Compound) PrimaryHits->Reconfirm DoseResponse Dose-Response Curve (IC50 < 10 µM) Reconfirm->DoseResponse Confirmed FalsePositive Discard (False Positive / Artifact) Reconfirm->FalsePositive Not Confirmed Orthogonal Orthogonal Assay (Confirms Mechanism) DoseResponse->Orthogonal Potent DoseResponse->FalsePositive Not Potent / Poor Curve SAR Preliminary SAR Analysis Orthogonal->SAR Mechanism Confirmed Orthogonal->FalsePositive Mechanism Not Confirmed ValidatedHit Validated Hit SAR->ValidatedHit

Figure 2: Decision workflow for hit triage and validation.

Hit Confirmation and Secondary Assays

Protocol 4: Dose-Response and IC₅₀ Determination

  • Compound Re-order: Obtain fresh, powdered stock of the primary hits from the compound vendor to rule out issues with compound integrity in the original screening plates.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, starting from a top concentration of 100 µM.

  • Assay Execution: Run the validated kinase assay with the serially diluted compounds.

  • Data Analysis: Plot % inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Table 2: Example Dose-Response Data for a Validated Hit

Compound ID IC₅₀ (µM) Hill Slope
HTS-04B07 1.2 1.1 0.99

| HTS-11G02 | 5.8 | 0.9 | 0.98 |

Protocol 5: Orthogonal Assay

An orthogonal assay confirms the mechanism of action using a different technology. For a kinase, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, is an excellent choice.[19] This assay directly measures the phosphorylation of a substrate, providing a more direct readout than ATP depletion.

  • Principle: A terbium-labeled antibody binds to the phosphorylated substrate, bringing it into proximity with a fluorescent tracer on the substrate. Excitation of the terbium donor leads to energy transfer and emission from the fluorescein acceptor.

  • Procedure: Test the confirmed, potent hits from the dose-response assay in the TR-FRET format.

  • Interpretation: Compounds that are active in both the ATP-depletion and TR-FRET assays are considered high-confidence, mechanism-specific inhibitors of CAK-X.

Conclusion

This application note outlines a robust, systematic approach for the high-throughput screening of a 2-bromo-4-arylthiazole library against a protein kinase target. By integrating careful library management, rigorous assay validation using metrics like the Z'-factor, and a logical hit triage workflow that includes confirmation, dose-response analysis, and orthogonal testing, researchers can confidently identify high-quality hit compounds. These validated hits, centered on the versatile 2-bromo-4-arylthiazole scaffold, provide a strong foundation for subsequent structure-activity relationship (SAR) studies and the development of novel therapeutics.

References

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. NC State University. [Link]

  • Z-factor - Wikipedia. Wikipedia. [Link]

  • Assay performance and the Z'-factor in HTS - Drug Target Review. Drug Target Review. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. GraphPad. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. PubMed Central. [Link]

  • High-Throughput Screening & Discovery. Southern Research. [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PubMed Central. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PubMed Central. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central. [Link]

  • Laboratory for High Throughput Screening and Early Drug Discovery. University of Wisconsin-Milwaukee. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]

  • Design and implementation of high-throughput screening assays. PubMed. [Link]

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The Versatile 2-Bromothiazole Scaffold: A Gateway to Innovations in Medicine, Agriculture, and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Substituted 2-bromothiazoles represent a privileged class of heterocyclic compounds, serving as a versatile synthetic platform for the development of a wide array of functional molecules. The inherent reactivity of the carbon-bromine bond at the 2-position of the thiazole ring, coupled with the diverse possibilities for substitution at other positions, has made this scaffold a focal point of extensive research. This guide provides an in-depth exploration of the patent literature surrounding substituted 2-bromothiazoles, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into their significant applications in medicinal chemistry, their emerging role in agrochemicals, and their potential in cutting-edge materials science.

Part 1: Medicinal Chemistry Applications: Targeting Disease with Precision

The thiazole nucleus is a cornerstone in medicinal chemistry, and 2-bromothiazole derivatives have emerged as critical intermediates and active pharmaceutical ingredients (APIs) in their own right. The patent landscape reveals a strong focus on their development as anticancer and antimicrobial agents.

Application Note: Anticancer Drug Discovery

Substituted 2-bromothiazoles are instrumental in the synthesis of potent anticancer agents. The thiazole ring often acts as a bioisostere for other aromatic systems, enhancing binding to therapeutic targets. A notable application is in the synthesis of kinase inhibitors, where the thiazole core can interact with the hinge region of the enzyme's active site. Furthermore, derivatization of the 2-bromothiazole scaffold has led to compounds that induce apoptosis and inhibit cell proliferation in various cancer cell lines.

A key synthetic strategy involves the use of 2-amino-5-bromothiazole as a building block. For instance, it can be acylated and subsequently undergo Suzuki coupling to introduce diverse aryl groups, leading to potent inhibitors of key signaling pathways in cancer cells[1]. The resulting compounds have shown significant cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer[2][3].

Protocol: Evaluation of Cytotoxicity using the MTT Assay

This protocol outlines a standardized method for assessing the in vitro cytotoxicity of novel substituted 2-bromothiazole derivatives against a cancer cell line (e.g., HeLa, A549, MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells[2][4].

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Substituted 2-bromothiazole test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.

    • Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and an untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[4].

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used for background subtraction[5].

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well plate treatment Treat cells with compound for 24-72h cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 2-4h (Formazan formation) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Application Note: Antimicrobial Drug Development

The 2-bromothiazole scaffold is also a valuable starting point for the development of novel antimicrobial agents. Patents describe the synthesis of derivatives with activity against a range of bacteria and fungi. For example, the synthesis of 2-sulfanilamido-5-bromothiazoles has been patented, with these compounds demonstrating both antibacterial and fungicidal properties[6]. The mechanism of action for many thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes or disruption of the cell wall.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of substituted 2-bromothiazole derivatives against a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[7].

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Substituted 2-bromothiazole test compounds (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Quantitative Analysis (Optional):

    • The optical density (OD) of the wells can be measured at 600 nm using a microplate reader to quantify bacterial growth.

Diagram: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension bacterial_culture->inoculation compound_dilution Prepare Serial Dilutions of Test Compound in 96-well plate compound_dilution->inoculation incubation Incubate at 37°C for 16-20h inoculation->incubation visual_inspection Visually determine the lowest concentration with no growth (MIC) incubation->visual_inspection od_measurement Optional: Measure OD600 visual_inspection->od_measurement

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 2: Agrochemical Applications: Protecting Crops with Novel Chemistry

The utility of the 2-bromothiazole core extends into the agrochemical sector, with patent literature disclosing its use in the synthesis of fungicides and insecticides. The structural features of thiazole derivatives can be tailored to target specific pests and pathogens, offering new solutions for crop protection.

Application Note: Fungicide Development

Substituted 2-bromothiazoles are precursors to a variety of fungicidal compounds. The synthesis often involves nucleophilic substitution of the bromide with sulfur- or nitrogen-containing moieties. These derivatives have shown efficacy against a range of plant pathogenic fungi[8][9]. For instance, novel isothiazole–thiazole derivatives have been designed and synthesized, exhibiting potent fungicidal activity against pathogens like Pseudoperonospora cubensis and Phytophthora infestans[10].

Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol describes a common method for the preliminary screening of the in vitro antifungal activity of substituted 2-bromothiazole derivatives against a pathogenic fungus (e.g., Alternaria alternata, Fusarium oxysporum).

Materials:

  • Pure culture of the test fungus

  • Potato Dextrose Agar (PDA) medium

  • Substituted 2-bromothiazole test compounds (dissolved in a suitable solvent like DMSO)

  • Sterile Petri dishes

  • Cork borer

Procedure:

  • Preparation of Poisoned Media:

    • Prepare PDA medium and sterilize it by autoclaving.

    • Allow the medium to cool to about 45-50°C.

    • Add the test compound at various concentrations to the molten PDA to create "poisoned" media. A control plate should be prepared with the solvent only.

    • Pour the media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus, cut a mycelial disc of a standard size (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubation:

    • Incubate the plates at an optimal temperature for the growth of the fungus (e.g., 25-28°C) for several days.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate has almost covered the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration of the test compound using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Diagram: Workflow for In Vitro Antifungal Assay

Antifungal_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis media_prep Prepare Poisoned PDA media with test compounds inoculation Inoculate center of PDA plates with mycelial discs media_prep->inoculation fungal_culture Prepare Fungal Mycelial Discs fungal_culture->inoculation incubation Incubate at 25-28°C inoculation->incubation measure_growth Measure radial growth of fungal colony incubation->measure_growth calculate_inhibition Calculate % Mycelial Growth Inhibition measure_growth->calculate_inhibition

Caption: Workflow for the poisoned food technique for antifungal screening.

Application Note: Insecticide Development

The development of novel insecticides is crucial for managing agricultural pests. Substituted 2-bromothiazoles serve as key intermediates in the synthesis of insecticidally active molecules. For example, novel N-pyridylpyrazole derivatives containing a thiazole moiety, synthesized from a 2-bromothiazole precursor, have shown excellent insecticidal activities against lepidopteran pests like Plutella xylostella[6]. The mode of action of such compounds often involves targeting the insect's nervous system.

A general synthetic approach involves the conversion of 2-bromothiazole to a more functionalized intermediate, such as a thiazole carboxamide, which is then coupled with other heterocyclic systems to generate the final insecticidal compound[6].

Part 3: Materials Science Applications: Building Blocks for Advanced Technologies

The unique electronic properties of the thiazole ring make 2-bromothiazole derivatives attractive building blocks for the synthesis of advanced organic materials. Their applications are being explored in organic electronics, including organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and dye-sensitized solar cells (DSSCs).

Application Note: Organic Semiconductors

Substituted 2-bromothiazoles are utilized in the synthesis of organic semiconductors due to their electron-deficient nature, which can be tuned by the introduction of various substituents. These materials are essential components of OTFTs, where they can function as either p-type or n-type semiconductors. The synthesis of novel benzothiadiazole derivatives, which can be accessed from 2-bromothiazole precursors, has led to materials with high charge carrier mobilities[11][12]. For example, 2-bromothiazole can be used as a starting reagent in the synthesis of novel electron-deficient fused pyrrolo[3,2-d:4,5-d′]bisthiazole-containing polymers for organic electronic applications[13].

Protocol: Fabrication and Characterization of a Simple Organic Thin-Film Transistor (OTFT)

This protocol provides a general outline for the fabrication and characterization of a bottom-gate, top-contact OTFT using a novel organic semiconductor synthesized from a 2-bromothiazole derivative.

Materials:

  • Substituted 2-bromothiazole-based organic semiconductor

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate electrode and dielectric)

  • High-purity solvent for the organic semiconductor (e.g., chloroform, toluene)

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

  • Spin coater

  • Thermal evaporator

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrate by sonicating in a series of solvents (e.g., acetone, isopropanol) and then drying with a stream of nitrogen.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.

  • Deposition of the Organic Semiconductor:

    • Dissolve the organic semiconductor in a suitable solvent at a specific concentration.

    • Deposit a thin film of the organic semiconductor onto the SiO₂ surface using a spin coater. The spin speed and time will determine the film thickness.

    • Anneal the film at an optimized temperature to improve its crystallinity and morphology.

  • Deposition of Source and Drain Electrodes:

    • Place a shadow mask with the desired channel length and width on top of the organic semiconductor film.

    • Deposit a thin layer of gold (e.g., 50 nm) through the shadow mask using a thermal evaporator to define the source and drain electrodes.

  • Device Characterization:

    • Use a semiconductor parameter analyzer to measure the electrical characteristics of the OTFT.

    • Measure the output characteristics (drain current vs. drain-source voltage at different gate voltages) and transfer characteristics (drain current vs. gate voltage at a constant drain-source voltage).

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility, on/off current ratio, and threshold voltage.

Diagram: OTFT Fabrication and Characterization Workflow

OTFT_Workflow cluster_fab Fabrication cluster_char Characterization substrate_prep Clean and treat Si/SiO2 substrate semiconductor_dep Spin-coat organic semiconductor substrate_prep->semiconductor_dep electrode_dep Thermally evaporate Au source/drain electrodes semiconductor_dep->electrode_dep measure_iv Measure I-V characteristics with parameter analyzer electrode_dep->measure_iv extract_params Extract mobility, on/off ratio, and threshold voltage measure_iv->extract_params

Caption: General workflow for the fabrication and characterization of an OTFT.

Conclusion

The patent literature on substituted 2-bromothiazoles underscores the immense value of this chemical scaffold across multiple scientific and technological domains. From providing the synthetic foundation for life-saving anticancer and antimicrobial drugs to enabling the development of next-generation agrochemicals and advanced electronic materials, the versatility of 2-bromothiazole is undeniable. The application notes and protocols presented in this guide are intended to empower researchers to harness the full potential of this remarkable class of compounds and to drive further innovation in their respective fields. The continued exploration of the chemical space around the 2-bromothiazole nucleus promises to yield even more groundbreaking discoveries in the years to come.

References

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  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved from [Link]

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  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). Molecules. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-(3-chlorophenyl)thiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromo-4-(3-chlorophenyl)thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing column chromatography for the purification of this key intermediate. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your workflow and enhance purification efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 2-Bromo-4-(3-chlorophenyl)thiazole?

For most applications involving 2-Bromo-4-(3-chlorophenyl)thiazole, standard-grade silica gel (SiO₂) with a particle size of 40-63 µm and a pore size of 60 Å is the preferred stationary phase. The polarity of the thiazole ring and the presence of halogens create a molecule of intermediate polarity, which interacts well with the acidic silanol groups of the silica surface, allowing for effective separation from both non-polar and more polar impurities. For separations requiring higher resolution, a smaller particle size silica (e.g., 25-40 µm) can be employed, though this will result in higher backpressure.

Q2: How do I select an appropriate mobile phase (eluent system) for my column?

The selection of the mobile phase is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis. A common starting point for compounds of intermediate polarity like 2-Bromo-4-(3-chlorophenyl)thiazole is a mixture of a non-polar solvent and a slightly more polar solvent.

  • Recommended Starting Systems:

    • Hexanes/Ethyl Acetate

    • Cyclohexane/Ethyl Acetate

    • Toluene/Ethyl Acetate

The goal is to find a solvent ratio that provides a Retention Factor (Rƒ) for the target compound in the range of 0.25-0.35 on the TLC plate. This Rƒ range typically translates to an optimal elution volume (k') of 2-5 in column chromatography, ensuring a good balance between separation efficiency and run time.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography purification of 2-Bromo-4-(3-chlorophenyl)thiazole.

Issue 1: Poor Separation - Product co-elutes with an impurity.

Scenario: TLC analysis of your column fractions shows that the desired product (Rƒ ≈ 0.3) is contaminated with a closely-eluting impurity (Rƒ ≈ 0.35).

Root Cause Analysis & Solution Workflow:

This issue, often termed "band broadening" or "peak tailing," arises from suboptimal separation conditions or improper column packing. The key is to increase the differential migration of the two compounds.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate the Mobile Phase: The polarity of your eluent may be too high, causing the compounds to travel too quickly through the column without sufficient interaction with the stationary phase.

    • Action: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For example, if you were using a 15:85 Ethyl Acetate/Hexanes mixture, try a 10:90 or 5:95 mixture. Run a new TLC in these systems to confirm an increase in separation between the spots.

  • Consider an Alternative Solvent System: If adjusting the polarity is insufficient, changing the nature of the solvents can alter selectivity. The "selectivity triangle" (e.g., using a solvent with different dipole-dipole or hydrogen bonding characteristics) can be a useful concept.

    • Action: Replace ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (MTBE). A system of Hexanes/DCM may provide the different selectivity needed to resolve the two compounds.

  • Check Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.

    • Action: Ensure your silica slurry is homogenous and that you have a flat, undisturbed silica bed before loading your sample. For a detailed protocol on proper column packing, refer to established guides.

Data-Driven Decision Making:

ParameterInitial Condition (Poor Separation)Optimized Condition (Good Separation)
Mobile Phase 15:85 EtOAc/Hexanes10:90 EtOAc/Hexanes
Product Rƒ (TLC) 0.450.30
Impurity Rƒ (TLC) 0.500.40
ΔRƒ 0.050.10

A larger ΔRƒ on the TLC plate is a strong predictor of better separation on the column.

Logical Flow for Troubleshooting Poor Separation:

Caption: Workflow for troubleshooting co-elution issues.

Issue 2: No Product Eluting from the Column.

Scenario: You have run a significant volume of the calculated mobile phase through the column, but TLC analysis of the collected fractions shows no sign of your target compound.

Root Cause Analysis & Solution Workflow:

This problem typically points to one of two issues: either the compound is irreversibly adsorbed onto the silica gel, or the mobile phase is not polar enough to elute it.

Step-by-Step Troubleshooting Protocol:

  • Verify TLC Conditions: Ensure your initial TLC analysis was accurate. It's possible an error was made in spotting or solvent preparation.

    • Action: Re-run a TLC of your crude material in the mobile phase used for the column. Confirm that the product spot moves off the baseline.

  • Perform a "Flush" with a High-Polarity Solvent: To determine if the compound is still on the column, you can attempt to elute it with a much stronger solvent.

    • Action: Switch the mobile phase to 100% ethyl acetate or even a 90:10 mixture of ethyl acetate/methanol. Collect fractions and analyze by TLC. If the product elutes with this strong solvent, it confirms the initial mobile phase was too weak.

  • Consider Compound Stability: While less common, some compounds can degrade on silica gel, especially if the silica is acidic and the compound is acid-sensitive.

    • Action: If the flush does not yield your product, consider neutralizing your silica gel before packing the next column. This can be done by washing the silica with a dilute solution of a non-nucleophilic base, like triethylamine, in your non-polar solvent, followed by re-equilibration with the mobile phase. A typical neutralization involves adding 0.1-1% triethylamine to the eluent.

Experimental Workflow for Diagnosing Elution Failure:

Caption: Diagnostic workflow for product elution failure.

References

  • Solvent Selection in Chromatography. Waters Corporation. [Link]

  • A Practical Guide to Flash Column Chromatography. Journal of Chemical Education. [Link]

  • The role of triethylamine in silica gel chromatography. Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem. 1978, 43 (14), pp 2923–2925. [Link]

Technical Support Center: HPLC Purity Analysis of Brominated Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of brominated thiazole derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust and reliable purity methods for this important class of compounds.

Brominated thiazole derivatives are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] However, their unique chemical properties—including the basicity of the thiazole nitrogen, the potential for secondary interactions, and the influence of the bromine substituent on retention and UV absorbance—can present specific challenges during HPLC analysis.[2][3]

This document provides a foundational method, a comprehensive troubleshooting guide in a direct question-and-answer format, and frequently asked questions to navigate these challenges effectively. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

PART 1: Foundational HPLC Method Protocol

A robust starting method is the cornerstone of reliable purity analysis. This protocol outlines a general-purpose reversed-phase HPLC method suitable for many brominated thiazole derivatives. The rationale behind each parameter is explained to facilitate effective method development and troubleshooting.

Experimental Workflow: From Sample to Result

The diagram below illustrates the typical workflow for an HPLC purity analysis.

G cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Analysis MobilePhase Mobile Phase Preparation & Degassing Equilibration System & Column Equilibration MobilePhase->Equilibration SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) SamplePrep->SST Equilibration->SST Injection Sample Injection SST->Injection If SST Passes Separation Chromatographic Separation Injection->Separation Detection Data Acquisition (Detection) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Rationale: The mobile phase composition is critical for achieving separation. Using high-purity, HPLC-grade solvents is essential to avoid baseline noise and ghost peaks.[4][5] Buffering the aqueous phase is crucial for controlling the ionization state of the thiazole nitrogen, which ensures consistent retention times and symmetrical peak shapes.[6]

    • Procedure:

      • Mobile Phase A (Aqueous): Prepare a 10-20 mM phosphate or acetate buffer. Adjust the pH to a value that is at least 2 units away from the pKa of your analyte to ensure it is in a single ionic form. A common starting pH is 3.0 or 7.0. Filter through a 0.2 or 0.45 µm filter.

      • Mobile Phase B (Organic): HPLC-grade acetonitrile or methanol. Acetonitrile often provides better peak shape and lower backpressure.

      • Degassing: Degas both mobile phases thoroughly using an inline degasser, helium sparging, or sonication to prevent air bubbles from causing baseline spikes and pump issues.[7]

  • Sample and Standard Preparation:

    • Rationale: The sample solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.[5] Injecting a sample in a much stronger solvent can lead to peak fronting and broadening.[8]

    • Procedure:

      • Accurately weigh and dissolve the brominated thiazole derivative standard and sample in a suitable solvent. A mixture of water/acetonitrile or water/methanol is often a good choice.

      • The final concentration should be within the linear range of the detector (e.g., 0.1 - 1.0 mg/mL).

      • Filter the sample through a 0.45 µm syringe filter to remove particulates that could block the column.[7]

  • Chromatographic Conditions:

    • Rationale: These parameters represent a robust starting point. A C18 column is a versatile workhorse for reversed-phase chromatography.[9] A gradient elution is typically used for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted in a reasonable time.

    • Recommended Starting Conditions: See Table 1 for a summary.

Table 1: Recommended Starting HPLC Conditions

Parameter Recommended Setting Rationale & Notes
Column C18, 150 x 4.6 mm, 5 µm A general-purpose reversed-phase column suitable for a wide range of compounds.[9]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 Controls ionization, improves peak shape.[6]
Mobile Phase B Acetonitrile Good UV transparency and elution strength.
Gradient 5% B to 95% B over 20 min Ensures elution of compounds with a wide polarity range.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Improves reproducibility by controlling retention time shifts.[10]
Detection UV at 254 nm or Max Plot 254 nm is a common wavelength; a Diode Array Detector (DAD) allows for peak purity assessment.

| Injection Vol. | 10 µL | A typical volume; can be adjusted based on concentration and sensitivity. |

  • System Suitability Testing (SST):

    • Rationale: SST is a mandatory step to verify that the chromatographic system is adequate for the intended analysis before injecting any samples.[11][12] It ensures that the equipment and method are performing as expected.

    • Procedure:

      • Perform five replicate injections of a standard solution.

      • Calculate the key parameters listed in Table 2 and ensure they meet the acceptance criteria as defined by guidelines like ICH Q2(R1).[11][13][14][15]

Table 2: Typical System Suitability Parameters (ICH Q2(R1))

Parameter Acceptance Criteria Purpose
Tailing Factor (Tf) T ≤ 2.0 Measures peak symmetry. High tailing can affect integration accuracy.[6]
Resolution (Rs) Rs ≥ 2.0 Ensures separation between the main peak and the closest impurity.[11]
% RSD of Peak Area ≤ 2.0% (for 5 replicates) Demonstrates the precision of the injector and system.[11]

| % RSD of Retention Time | ≤ 1.0% (for 5 replicates) | Demonstrates the stability and precision of the pump/flow rate.[11] |

PART 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the HPLC analysis of brominated thiazole derivatives.

Peak Shape Problems
Q1: Why are my peaks tailing?

A1: Peak tailing, where the back of the peak is elongated, is a frequent issue, especially with basic compounds like thiazole derivatives.[2][6] It compromises resolution and quantification accuracy.[2]

  • Probable Causes:

    • Secondary Silanol Interactions: The primary cause for basic compounds. The nitrogen atom in the thiazole ring can interact strongly with acidic residual silanol groups on the silica-based column packing, causing tailing.[2][6]

    • Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[6][8]

    • Column Overload: Injecting too much sample can saturate the stationary phase.[16]

    • Column Contamination/Deterioration: Fouling of the column inlet frit or degradation of the stationary phase can create active sites and disrupt the flow path.[8][17]

  • Diagnostic Steps & Solutions:

G cluster_chem Chemical Causes cluster_inst Instrument/Column Causes Start Peak Tailing Observed Check_pH Is Mobile Phase pH >2 units from pKa? Start->Check_pH Check_Silanol Suspect Silanol Interactions? Check_pH->Check_Silanol Yes Sol_pH Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) Check_pH->Sol_pH No Check_Load Is concentration too high? Check_Silanol->Check_Load No Sol_Silanol Use End-capped Column (e.g., InertSustain C18). Add competing base (e.g., TEA). Check_Silanol->Sol_Silanol Yes Check_Column Is column old or pressure high? Check_Load->Check_Column No Sol_Load Reduce Sample Concentration/Injection Volume Check_Load->Sol_Load Yes Sol_Column Wash column with strong solvent. Replace guard/analytical column. Check_Column->Sol_Column Yes

Caption: Troubleshooting decision tree for peak tailing.

Q2: My peaks are fronting. What's the cause?

A2: Peak fronting, where the front of the peak is sloped, is less common than tailing but indicates a different set of problems.[2][8]

  • Probable Causes & Solutions:

    • Sample Solvent Mismatch: The most common cause. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 5% Acetonitrile), the analyte travels too quickly through the top of the column, causing fronting.[8][18]

      • Solution: Re-dissolve the sample in the initial mobile phase or a weaker solvent.[5]

    • Column Overload: Severe concentration overload can also manifest as fronting.[8]

      • Solution: Dilute the sample.

    • Column Collapse/Void: A physical void at the column inlet can cause the sample band to spread unevenly. This is often accompanied by a sudden drop in backpressure and split peaks.[19]

      • Solution: Replace the column. Using a guard column can help protect the analytical column.[10]

Baseline and Spurious Peak Problems
Q3: I see "ghost peaks" in my blank injections. Where are they coming from?

A3: Ghost peaks are extraneous signals that appear in your chromatogram, even when injecting a blank solvent.[20][21] They can arise from several sources and are particularly problematic in high-sensitivity gradient analysis.[16][21]

  • Probable Causes & Solutions:

    • Mobile Phase Contamination: Impurities in the solvents (even HPLC grade), water purification system, or additives can accumulate on the column at low organic concentrations and elute as peaks when the gradient strength increases.[16][20][21]

      • Solution: Use fresh, high-purity solvents.[4][22] Filter all aqueous mobile phases. Compare different brands of solvent if the problem persists.[21]

    • System Carryover: This is when parts of a previous injection remain in the system (e.g., injector needle, rotor seal) and are injected with the subsequent run.[20][23] Carryover peaks will have the same retention time as peaks in your actual sample but will be smaller.[20]

      • Solution: Optimize the needle wash solvent to be stronger than the sample solvent to effectively clean the needle.[20] Perform multiple blank injections after a concentrated sample to flush the system.[20][23] Worn injector seals may need replacement.[16]

    • Late Elution from Previous Injection: A peak from a prior injection may not have had enough time to elute and appears in the next chromatogram, often as a broad peak.[20]

      • Solution: Extend the run time or add a high-organic flush at the end of the gradient to wash strongly retained compounds off the column.[16][20]

Q4: My baseline is noisy and/or drifting. How can I fix it?

A4: A stable baseline is critical for accurate integration and low detection limits. Noise and drift can obscure small impurity peaks.[7][22]

  • Probable Causes & Solutions:

    • Air Bubbles (Noise/Spikes): Dissolved gas in the mobile phase can form bubbles that pass through the detector cell, causing sharp spikes or general noise.[7][17]

      • Solution: Ensure the mobile phase is thoroughly degassed. Check for leaks in the system tubing or pump seals.[7]

    • Inadequate Mixing or Pump Issues (Noise/Drift): If the mobile phase components are not mixed properly or the pump is malfunctioning, it can cause periodic fluctuations (noise) or a gradual change in composition (drift).[7][22]

      • Solution: Prime all solvent lines. If using a gradient, try manually preparing a premixed mobile phase for an isocratic run to see if the problem disappears, which would isolate the issue to the pump's mixing performance.[10]

    • Column Bleed or Contamination (Drift): As the gradient becomes stronger, contaminants or stationary phase material can wash off the column, causing the baseline to drift upwards.[7]

      • Solution: Flush the column with a strong solvent. If the problem persists, the column may be nearing the end of its life.

    • Temperature Fluctuations (Drift): Changes in ambient temperature can affect the mobile phase viscosity and detector response, causing the baseline to drift.[10]

      • Solution: Use a column oven and ensure the HPLC system is not in direct sunlight or near a vent.[7]

PART 3: Frequently Asked Questions (FAQs)

Q1: How do I select the best column for my brominated thiazole derivative?

A1: While a standard C18 column is a great starting point, the optimal column depends on the specific polarity of your molecule and its potential impurities.

  • For highly polar derivatives: If your compound is poorly retained on a C18 column, consider an "Aqueous C18" (like InertSustain AQ-C18) or a polar-embedded phase column.[9][24] These are designed to be stable in highly aqueous mobile phases and offer better retention for polar compounds.[24] For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[9][24]

  • For resolving isomers: If you need to separate closely related isomers, a Phenyl-Hexyl column can offer alternative selectivity ("pi-pi" interactions) compared to the hydrophobic interactions of a C18 phase.[9][25]

Q2: What is a forced degradation study and why is it necessary?

A2: A forced degradation (or stress testing) study is an essential part of method development for purity and stability-indicating assays.[26][27] The goal is to intentionally degrade the drug substance under harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[26][28][29] This study serves two main purposes:

  • Demonstrates Specificity: It proves that your HPLC method can separate the main analyte from all potential degradation products, ensuring the method is "stability-indicating" as required by regulatory bodies like the ICH.[12][27][30]

  • Elucidates Degradation Pathways: It provides insight into the chemical stability of the molecule, which helps in developing stable formulations and defining proper storage conditions.[26][27] A typical study involves exposing the analyte to conditions like 0.1M HCl, 0.1M NaOH, and 3% H₂O₂ and then running the samples on your HPLC method to check for new peaks.[28]

Q3: Can I adjust the validated HPLC method conditions?

A3: Minor adjustments to a validated method are often permissible within the limits defined by pharmacopeias and regulatory guidelines like ICH Q2(R1).[13] However, the extent of allowable change depends on the specific parameter.

  • Generally Allowable Adjustments (may require partial validation):

    • pH of mobile phase: ± 0.2 units.[13]

    • Concentration of buffer salts: ± 10%.

    • Column Temperature: ± 5 °C.

    • Flow Rate: ± 10% (adjust gradient times proportionally).

  • Changes Requiring Revalidation:

    • Changing the column chemistry (e.g., C18 to Cyano).

    • Changing the type of organic modifier (e.g., Acetonitrile to Methanol).

    • Significant changes to the gradient slope. Any change must be justified and verified by running system suitability tests to ensure the separation remains valid.[13]

References

  • Waters Corporation. (n.d.). What are some tips for troubleshooting carryover or ghost peaks on my LC column? - WKB246120. Waters Knowledge Base. Available from: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available from: [Link]

  • Lab Manager. (2018). Minimizing HPLC Carryover. Available from: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available from: [Link]

  • Phenomenex. (2015). Ghost Peaks Technical Tip: (BOO!) How to Spot Them & Scare Them Away. Available from: [Link]

  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Technical Report Vol. 45. Available from: [Link]

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Available from: [Link]

  • Scribd. (n.d.). Fronting and Tailing. Available from: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. Available from: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. Available from: [Link]

  • Chromedia. (2020). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Available from: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]

  • IJPRA. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available from: [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Available from: [Link]

  • European Medicines Agency. (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Mitroshkov, A. V., et al. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. Molecules, 28(4), 1748. Available from: [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Available from: [Link]

  • YMC America, Inc. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Available from: [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. Available from: [Link]

  • Phechkrajang, C. M., et al. (2017). Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. Pharmaceutical Chemistry Journal, 51(5), 416-424. Available from: [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 44. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link]

  • ResearchGate. (2025). Mobile phase optimization for the separation of some herbicide samples using HPLC. Available from: [Link]

  • RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available from: [Link]

  • da Silva, A. C. S., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(40), 37492-37499. Available from: [Link]

  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link]

  • ResearchGate. (2025). Evaluation of chiral HPLC mobile phase composition for the separation of Brodifacoum enantiomers. Available from: [Link]

Sources

Common side reactions and byproducts in the synthesis of 2,4-disubstituted thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-disubstituted thiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Hantzsch thiazole synthesis and related methodologies. Our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of thiazole synthesis, optimize your reaction outcomes, and streamline your purification processes.

Troubleshooting Guide: From Complex Mixtures to Pure Product

This section addresses specific issues that may arise during your experiments, providing causal explanations and actionable solutions.

Q1: My reaction has produced a complex mixture with a major impurity that has a similar polarity to my desired 2,4-disubstituted thiazole. How can I identify and eliminate it?

A1: The most probable culprit is the formation of a constitutional isomer, the 2-imino-2,3-dihydrothiazole. This side reaction is particularly prevalent when using N-monosubstituted thioureas under acidic conditions. [1]

Causality & Mechanism:

The Hantzsch synthesis begins with the S-alkylation of the thioamide by the α-haloketone. Following this, an intramolecular cyclization occurs. The regioselectivity of this cyclization is highly dependent on the reaction pH.

  • Neutral/Basic Conditions: Under neutral or slightly basic conditions, the nitrogen of the incipient amine attacks the carbonyl carbon, leading to the desired 2-amino- or 2-substituted-thiazole after dehydration.

  • Acidic Conditions: In an acidic medium, the nitrogen of the N-substituted thioamide can attack the carbonyl, leading to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1] This change in regioselectivity can result in a mixture of isomers that are often difficult to separate by standard column chromatography due to their similar polarities.

Workflow for Identification and Mitigation of Isomeric Impurities

Identification Protocol:

Careful analysis of the 1H NMR spectrum is often sufficient to distinguish between the two isomers. The proton at the C5 position of the thiazole ring in the desired 2,4-disubstituted product typically appears in the aromatic region. In contrast, the corresponding C5-protons of the 2-imino-2,3-dihydrothiazole isomer are shifted to a different region of the spectrum. For unambiguous identification, 2D NMR techniques such as HSQC and HMBC can be invaluable.

Advanced Purification Protocol: Isomer Separation

If a mixture of isomers is already formed, separation can be challenging. We recommend the following approaches:

  • Preparative HPLC: A C18 reverse-phase column with a carefully optimized gradient of acetonitrile and water (often with a small amount of formic acid or TFA as a modifier) can effectively separate closely related isomers.

  • Supercritical Fluid Chromatography (SFC): SFC offers an orthogonal separation mechanism to HPLC and can often resolve isomers that are inseparable by reverse-phase or normal-phase chromatography.[2][3]

Q2: My reaction yield is low, and the TLC shows multiple spots, including some that are non-polar. What could these byproducts be?

A2: Low yields with non-polar byproducts often point to side reactions involving the α-haloketone starting material, such as self-condensation, which can lead to the formation of 1,4-dithiines or diketosulfides.

Causality & Mechanism:

In the presence of a sulfur source (even trace amounts from thioamide decomposition or impurities), α-haloketones can undergo self-condensation. Two molecules of the α-haloketone can react to form a 1,4-dithiine derivative. This is particularly problematic if the rate of the desired Hantzsch reaction is slow due to sterically hindered reactants or suboptimal reaction conditions.

Identification of 1,4-Dithiine Byproducts:

  • 1H NMR: Symmetrically substituted 1,4-dithiines, such as 2,5-diaryl-1,4-dithiines, will show simplified aromatic spectra corresponding to the aryl groups and a characteristic singlet for the two equivalent vinyl protons on the dithiine ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the dimer of the ketone fragment minus two halogens plus two sulfurs. For example, the reaction of 2-bromoacetophenone could yield 2,5-diphenyl-1,4-dithiine (M.W. 268.4 g/mol ).

ByproductPotential OriginKey Spectroscopic DataRecommended Purification
2,5-Diaryl-1,4-dithiine Self-condensation of aryl α-haloketone1H NMR: Singlet for vinyl protons. MS: M+ corresponding to (2 x ArCO-CH–) + 2SColumn chromatography with a non-polar eluent system (e.g., Hexane/DCM).
Diketosulfides Reaction of α-haloketone with sulfide saltsIR: Two distinct C=O stretches.Recrystallization or column chromatography.
Bis-thiazoles Reaction of dimeric thioamides or further reaction of productMS: Molecular ion peak significantly higher than the expected product. 1H NMR: Complex aromatic region, potentially with symmetric patterns.[4][5]Preparative HPLC or recrystallization from a high-boiling point solvent.

Mitigation Protocol:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure the α-haloketone is consumed by the desired reaction pathway.

  • Slow Addition: Add the α-haloketone slowly to the reaction mixture containing the thioamide. This maintains a low concentration of the α-haloketone, minimizing its self-condensation.

  • Purity of Starting Materials: Ensure the α-haloketone is free from impurities and degradation products, which can catalyze side reactions.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for the Hantzsch thiazole synthesis?

A: The choice of solvent is highly substrate-dependent. Alcohols like ethanol are common and effective for many simple substrates.[6] However, for less reactive starting materials or when side reactions are a concern, polar aprotic solvents such as DMF or dioxane can be beneficial. In some cases, green chemistry approaches using water or solvent-free conditions with microwave irradiation have shown excellent results.[7][8]

Q: How does temperature affect the outcome of the reaction?

A: Temperature is a critical parameter. While some Hantzsch reactions proceed smoothly at room temperature, many require heating to overcome the activation energy.[1] However, excessive heat can promote the formation of byproducts and lead to the degradation of starting materials or the final product. We recommend starting at a moderate temperature (e.g., 50-60 °C) and monitoring the reaction by TLC to find the optimal balance between reaction rate and purity.

Q: Can I use crude α-haloketone in my reaction?

A: We strongly advise against it. α-Haloketones can be unstable and may contain di-halogenated or unreacted starting ketone as impurities.[9] These impurities can lead to the formation of undesired byproducts and complicate purification. It is best practice to use freshly prepared or purified α-haloketones.

Q: My desired product seems to be unstable during workup or purification. What can I do?

A: Some thiazole derivatives can be sensitive to strong acids or bases. If you observe degradation during an aqueous workup, try to maintain a neutral pH. For purification, consider using a column packed with neutral alumina instead of silica gel to avoid on-column degradation. If the product is thermally labile, perform chromatography at room temperature and remove the solvent under reduced pressure without excessive heating.

References

  • Chiral separation of some triazole pesticides by supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • 1,4-Dithiin | C4H4S2. PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones. Molecules. Available at: [Link]

  • Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]

  • Triticonazole Enantiomers: Separation by Supercritical Fluid Chromatography and the Effect of the Chromatographic Conditions. Chirality. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. Available at: [Link]

  • Synthesis and Characterization of Some Novel 5,2 and 4,2 Bisthiazoles Derivatives. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. Available at: [Link]

  • Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. Shimadzu. Available at: [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules. Available at: [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. ResearchGate. Available at: [Link]

  • New methods for the rapid synthesis of thiazoles. University of Sussex. Available at: [Link]

  • Synthesis of 2,4‐disubstituted thiazoles and dimeric thiazoles.. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. Available at: [Link]

  • Synthesis, molecular docking and QSAR studies of 2, 4- disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis, molecular docking and QSAR studies of 2, 4- disubstituted thiazoles as antimicrobial agents. ResearchGate. Available at: [Link]

  • Investigation of Structural and Optical Properties of Some[2][10]Dithiine-porphyrazine Dyes. Molecules. Available at: [Link]

  • MS fragmentation path for compounds 1-4.. ResearchGate. Available at: [Link]

  • 1,3,4-thiadiazole-2,5-dithiol | C2H2N2S3. ATB. Available at: [Link]

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Hantzsch Thiazole Synthesis Technical Support Center: A Guide to Improving Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of heterocyclic chemistry, controlling its regioselectivity can be a significant experimental hurdle, particularly when using N-substituted thioamides. This guide is designed to provide you, a fellow researcher, with not just protocols, but the underlying mechanistic reasoning to troubleshoot and optimize your syntheses effectively.

We will move from foundational questions to specific, actionable troubleshooting strategies and advanced protocols, ensuring you have the tools to control your reaction's outcome.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge

This section addresses the most common questions regarding the fundamentals of Hantzsch synthesis and the origin of the regioselectivity problem.

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

A: The Hantzsch synthesis is a classic and robust method for forming a thiazole ring.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[2] The generally accepted mechanism proceeds in three main stages:

  • Nucleophilic Attack (S_N2): The sulfur atom of the thioamide, being an excellent nucleophile, attacks the α-carbon of the haloketone, displacing the halide.[3][4]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone.[2]

  • Dehydration/Aromatization: The cyclic intermediate undergoes dehydration to form the stable, aromatic thiazole ring.[3][5]

Q2: When does regioselectivity become a concern?

A: Regioselectivity becomes a critical issue when an N-monosubstituted thiourea or thioamide is used. In this scenario, the intermediate after the initial S_N2 attack has two different nitrogen atoms that can participate in the cyclization step. This leads to two possible regioisomeric products.

Q3: What are the two possible regioisomers, and which is typically formed?

A: The two possible products are a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole . Under standard, neutral reaction conditions (e.g., refluxing in ethanol), the reaction almost exclusively yields the 2-(N-substituted amino)thiazole .[6] This is generally considered the "normal" or expected product. The pathway is dictated by the cyclization involving the less sterically hindered and often more nucleophilic primary amine nitrogen.

Q4: Why is controlling this regioselectivity important for drug development?

A: The precise arrangement of substituents on the thiazole core is critical for biological activity. The two regioisomers have different three-dimensional shapes, hydrogen bonding capabilities, and charge distributions. One isomer may be a potent therapeutic agent, while the other could be inactive or even toxic. Therefore, selective synthesis is paramount for creating pure, well-characterized compounds for pharmacological screening.

Section 2: Troubleshooting Guide - Gaining Control Over Isomer Formation

This section provides direct answers to common experimental problems related to regioselectivity.

Issue 1: My reaction with an N-substituted thiourea yields exclusively the 2-amino isomer, but I need the 3-imino regioisomer.
  • Underlying Cause: As established, neutral conditions strongly favor cyclization via the unsubstituted nitrogen. To alter the outcome, you must change the reaction environment to influence the relative nucleophilicity or reactivity of the two nitrogen atoms in the key intermediate.

  • Primary Solution: Implement Strongly Acidic Conditions.

    • Mechanistic Rationale: By running the reaction in a highly acidic medium, such as a mixture of ethanol and concentrated hydrochloric acid, you can alter the protonation state of the thioamide intermediate. This change in protonation can shift the kinetic or thermodynamic favorability toward cyclization involving the substituted nitrogen, leading to the 3-substituted 2-imino-2,3-dihydrothiazole.[6] Researchers have demonstrated that this switch in conditions can dramatically change the product ratio, in some cases making the 3-imino isomer the major product.[6]

    • Actionable Advice: Transition from a neutral solvent like ethanol to a 2:1 mixture of ethanol:10M HCl. This significantly alters the reaction landscape. See Protocol 2 for a detailed methodology.

Issue 2: My reaction is low-yielding and requires long heating times, leading to side products.
  • Underlying Cause: The Hantzsch synthesis, while reliable, can sometimes require significant thermal energy and time to overcome activation barriers, especially for less reactive substrates.[4] Prolonged heating can lead to the degradation of starting materials or intermediates, reducing the overall yield.

  • Primary Solution: Utilize Microwave-Assisted Synthesis.

    • Mechanistic Rationale: Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture.[7][8] This can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by minimizing the thermal decomposition that occurs with conventional heating.[7][9] This technique is particularly effective for accelerating heterocycle-forming condensation reactions.[10]

    • Actionable Advice: Transfer the reaction to a microwave reactor. Screen reaction times (e.g., 5-30 minutes) and temperatures (e.g., 80-120 °C) to find the optimal conditions for your specific substrates.

Section 3: Visual Guides & Experimental Protocols

To provide a clearer understanding, the following diagrams and protocols are provided.

Mechanistic Pathways for Regioselectivity

Hantzsch_Regioselectivity start α-Haloketone + N-R-Thiourea intermediate Thioether Intermediate start->intermediate S_N2 Attack path_a_node Cyclization via NH2 intermediate->path_a_node Neutral Conditions path_b_node Cyclization via NHR intermediate->path_b_node Strongly Acidic Conditions product_a Product A: 2-(N-R-amino)thiazole (Major Product) path_a_node->product_a Dehydration product_b Product B: 3-R-2-iminothiazole (Favored in Acid) path_b_node->product_b Dehydration

Caption: Competing cyclization pathways in the Hantzsch synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Reaction with N-substituted thiourea check_isomer Analyze Product Mixture. Which isomer is major? start->check_isomer isomer_a 2-amino isomer is major check_isomer->isomer_a Path A isomer_b 3-imino isomer is major check_isomer->isomer_b Path B need_b Need 3-imino isomer? isomer_a->need_b goal_met Goal Achieved isomer_b->goal_met need_b->goal_met No try_acid Implement Protocol 2: Strongly Acidic Conditions need_b->try_acid Yes check_yield Is yield low? try_acid->check_yield check_yield->goal_met No try_mw Implement Microwave Assisted Protocol check_yield->try_mw Yes

Caption: Decision workflow for optimizing Hantzsch regioselectivity.

Experimental Protocols

Protocol 1: Standard Hantzsch Synthesis (Favoring 2-Amino Isomer)

This protocol is adapted from standard literature procedures for synthesizing 2-amino-4-phenylthiazole.[2]

  • Reagent Preparation: In a 20 mL vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the N-substituted thiourea (7.5 mmol, 1.5 equiv).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to a gentle reflux (~70-80 °C) for 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution (e.g., 20 mL of 5% Na₂CO₃) to neutralize the HBr byproduct and precipitate the product.[2]

  • Isolation: Filter the resulting solid through a Büchner funnel, wash the filter cake with water, and air-dry the product.

  • Validation: Characterize the product via ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the 2-(N-substituted amino)thiazole isomer.

Protocol 2: Regiocontrol via Strongly Acidic Conditions (Favoring 3-Imino Isomer)

This protocol is based on the findings of Bramley et al. for altering the regioselectivity.[6]

  • Reagent Preparation: In a sealed reaction tube or vial equipped with a stir bar, combine the α-haloketone (1.0 mmol) and the N-monosubstituted thiourea (1.1 mmol, 1.1 equiv).

  • Acidic Solvent System: Prepare a 2:1 (v/v) mixture of ethanol and 10M aqueous HCl. Add 3 mL of this acidic solvent to the reaction vial. (Caution: Handle concentrated acid in a fume hood with appropriate PPE).

  • Reaction: Securely cap the vial and heat the mixture in a pre-heated block or oil bath to 80 °C for 20-40 minutes. The reaction is often rapid under these conditions.[6]

  • Workup: Cool the reaction to room temperature and carefully neutralize it by slowly adding it to a stirred, ice-cold solution of a suitable base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is ~7-8.

  • Isolation: The product may precipitate upon neutralization and can be collected by filtration. If it remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product by column chromatography or recrystallization. Crucially, use ¹H NMR to distinguish the isomers. The 5-H proton signal often shows a characteristic difference between the 2-amino and 3-imino isomers, which is key for confirming the regiochemical outcome.[6]

Table 1: Comparison of Reaction Conditions on Regioselectivity
ConditionPrimary Product TypeTypical YieldKey AdvantageReference
Neutral (e.g., EtOH, reflux)2-(N-substituted amino)thiazoleGood to ExcellentSimplicity, predictability for the "standard" isomer.[6]
Strongly Acidic (e.g., EtOH/10M HCl)3-substituted 2-imino-2,3-dihydrothiazoleModerate to GoodAccess to the alternative, less common regioisomer.[6]
Microwave Irradiation Dependent on other conditionsOften ImprovedDrastic reduction in reaction time, potentially cleaner reaction.[7][9]
Flow Chemistry Dependent on other conditionsGood to ExcellentPrecise control of time and temperature, ideal for optimization.[11]

Section 4: Advanced Strategies and Alternative Routes

For substrates that are incompatible with the classic Hantzsch conditions, consider these modern alternatives:

  • Avoiding α-Haloketones: If your α-haloketone is unstable or highly toxic, alternative electrophiles have been developed. For instance, reactions using α-diazoketones with thioureas in the presence of a Brønsted acid catalyst can provide access to 2,4-disubstituted thiazoles under metal-free conditions.

  • One-Pot Multi-Component Reactions: To improve efficiency, one-pot procedures have been developed where the α-haloketone is generated in situ or where three components (e.g., ketone, halogenating source, and thioamide) are combined. Catalysts like silica-supported tungstosilisic acid have been used in green, multi-component Hantzsch syntheses.[12]

By understanding the mechanistic levers that control the Hantzsch synthesis, you can move beyond simply following a recipe and begin to rationally design your experiments for the desired regiochemical outcome.

References

  • Hantzsch Thiazole Synthesis. [Link]

  • Banu, H., & Begum, N. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-medical & Pharmaceutical Sciences, 4(1).
  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1331. [Link]

  • Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2829-2838. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). ResearchGate. [Link]

  • Snead, D. R., & Organ, M. G. (2011). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. Chemistry, 17(41), 11463-11467. [Link]

  • Guchhait, S. K., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 8, 1292-1298. [Link]

  • New methods for the rapid synthesis of thiazoles. (2023). Figshare. [Link]

  • Vrushali, H., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 653-702. [Link]

  • ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (2012). ResearchGate. [Link])

  • Reaction mechanism of Hantzsch thiazole synthesis. (2019). ResearchGate. [Link]

  • Hu, Y., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(9), 2258-2261. [Link]

  • Luo, M., et al. (2017). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 82(11), 5966-5973. [Link]

Sources

Stability and degradation pathways of 2-Bromo-4-(3-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-4-(3-chlorophenyl)thiazole

Welcome to the technical support center for 2-Bromo-4-(3-chlorophenyl)thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. Here, we provide in-depth, field-proven insights into its stability profile and potential degradation pathways. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and design robust analytical and handling protocols.

Section 1: Compound Profile & Inherent Stability

Q1: What are the core chemical features of 2-Bromo-4-(3-chlorophenyl)thiazole that influence its stability?

A1: The stability of 2-Bromo-4-(3-chlorophenyl)thiazole is dictated by the interplay of its three key structural components: the thiazole ring, the C2-bromo substituent, and the C4-(3-chlorophenyl) substituent.

  • Thiazole Ring: This 5-membered aromatic heterocycle is relatively stable but possesses reactive sites. The sulfur atom can be oxidized, and the ring itself can undergo cleavage under harsh oxidative or photolytic conditions.[1][2] Its aromaticity makes it less susceptible to certain reactions compared to non-aromatic heterocycles.

  • C2-Bromo Substituent: The bromine atom at the 2-position is the most significant contributor to the compound's reactivity. The C2 position of the thiazole ring is electron-deficient, making the C-Br bond susceptible to nucleophilic attack and metal-halogen exchange.[2] Furthermore, this bond can undergo homolytic cleavage upon exposure to UV light, leading to debromination.[3] Studies on various bromothiazoles have consistently shown that the 2-bromo isomer is the most reactive compared to its 4-bromo and 5-bromo counterparts.[3]

  • C4-(3-chlorophenyl) Substituent: This aryl group is generally stable. Its primary influence is electronic; as an electron-withdrawing group, it can modulate the reactivity of the thiazole ring. Importantly, the presence of aryl rings on thiazoles can increase their susceptibility to photodegradation.[4][5]

Q2: What are the known physical properties and storage recommendations for this compound or its close analogs?

A2: While specific data for 2-Bromo-4-(3-chlorophenyl)thiazole is not extensively published, we can infer its properties from close analogs like 2-Bromo-4-phenylthiazole.

PropertyExpected Value / RecommendationRationale & Source(s)
Appearance Solid (likely off-white to yellow powder)Analogs are typically solids at room temperature.
Molecular Formula C₉H₅BrClNSCalculated from structure.
Molecular Weight 274.57 g/mol Calculated from structure.[6]
Melting Point Expected in the range of 50-100 °C2-Bromo-4-phenylthiazole has a melting point of 55-59 °C.
Storage Store in a cool, dry, dark place under inert atmosphere (e.g., Argon or Nitrogen).To prevent photodegradation, hydrolysis from atmospheric moisture, and potential oxidation. This is standard practice for halogenated heterocyclic compounds.[7]
Handling Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat).The compound is classified as acutely toxic if swallowed and can cause serious eye damage.[8]

Section 2: Anticipated Degradation Pathways

This section outlines the most probable degradation mechanisms based on the known chemistry of the thiazole moiety and its substituents. Understanding these pathways is crucial for interpreting unexpected analytical results and for designing stability-indicating methods.

Q3: What are the primary degradation pathways I should be concerned about?

A3: The three primary degradation pathways you should anticipate are Photodegradation , Oxidative Degradation , and Hydrolysis . Thermal degradation is also possible but typically requires more extreme temperatures.[4][9]

G cluster_photo Photodegradation cluster_oxidative Oxidative Degradation cluster_hydrolysis Hydrolysis (Acidic/Basic) parent 2-Bromo-4-(3-chlorophenyl)thiazole photo_debrom Debromination Product (4-(3-chlorophenyl)thiazole) parent->photo_debrom UV Light, H-donor solvent photo_ringopen Ring-Opened Products (e.g., Amide derivatives) parent->photo_ringopen Visible Light, Singlet Oxygen (¹O₂) ox_sulfoxide Thiazole S-Oxide parent->ox_sulfoxide Mild Oxidant (e.g., mCPBA) ox_noxide Thiazole N-Oxide parent->ox_noxide Oxidant (e.g., mCPBA) ox_ringcleave Ring Cleavage Fragments parent->ox_ringcleave Strong Oxidant (e.g., H₂O₂) hydro_hydroxy 2-Hydroxy-4-(3-chlorophenyl)thiazole (Thiazol-2-one tautomer) parent->hydro_hydroxy H₂O, Acid or Base G cluster_stress Stress Conditions (ICH Q1A/Q1B) start Prepare Stock Solution of 2-Bromo-4-(3-chlorophenyl)thiazole in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal (Solid State) (e.g., 80°C, 75% RH) start->thermal photo Photolytic (Solid & Solution) (ICH-compliant light chamber) start->photo quench Neutralize/Quench Reaction (at t=0, 2, 8, 24 hrs) acid->quench base->quench oxid->quench thermal->quench photo->quench analysis Analyze via Stability-Indicating HPLC-UV/MS Method quench->analysis elucidate Isolate & Elucidate Structure of Major Degradants (>0.1%) (using LC-MS/MS, NMR) analysis->elucidate pathway Establish Degradation Pathways & Mass Balance elucidate->pathway

Sources

Removal of unreacted starting materials from 2-bromo-4-arylthiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Hantzsch synthesis and related methodologies are cornerstones in the construction of the thiazole core, a prevalent scaffold in medicinal chemistry. The synthesis of 2-bromo-4-arylthiazoles, key intermediates for further functionalization, typically involves the condensation of an aryl-thioamide with an α-halocarbonyl compound. While effective, these reactions often yield crude products contaminated with unreacted starting materials.

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of 2-bromo-4-arylthiazoles. We will move beyond simple procedural lists to explain the underlying chemical principles that govern purification strategies, empowering you to make informed decisions for achieving high-purity compounds.

Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my 2-bromo-4-arylthiazole synthesis?

The primary impurities are typically the starting materials themselves: the Aryl-thioamide and the α-haloketone (e.g., 2,2-dibromo-1-arylethanone). The presence and ratio of these impurities depend on the reaction stoichiometry and conditions. Thioamides, in particular, can be persistent and require targeted purification strategies.[1][2]

Q2: Why is a simple aqueous work-up often insufficient for complete purification?

While an aqueous wash can remove some inorganic salts, it is generally ineffective at completely separating the starting materials from the product based on acidity/basicity alone. The 2-bromo-4-arylthiazole product is weakly basic, with a pKa for the conjugate acid around 2.5.[3][4] Aryl-thioamides have complex acid-base properties and are not readily extracted into dilute aqueous acid or base. Furthermore, the α-haloketone is neutral. Given the similar organic nature of all three components, they tend to co-extract into the organic layer.

Q3: My crude product analysis by TLC shows three spots. How do I identify which is my product?

In a typical normal-phase silica gel TLC, the polarity of the compounds is the primary determinant of their retention factor (Rf). You can tentatively identify the spots based on the expected polarity differences summarized in the table below.

CompoundExpected PolarityExpected TLC RfRationale
Aryl-thioamide HighLowThe thioamide group (-C(=S)NH₂) is a strong hydrogen bond donor, leading to strong interaction with the silica gel.[1]
α-haloketone MediumMediumThe ketone and halogen atoms provide polarity, but less than the thioamide.
2-Bromo-4-arylthiazole LowHighThis is a relatively non-polar, aromatic heterocyclic compound with no H-bond donating capability. It will interact least with the silica and travel furthest up the plate.[3][5]

To confirm, you can spot dilute solutions of your starting materials on the same TLC plate alongside the crude reaction mixture.

Q4: When should I choose recrystallization over column chromatography for purification?

This decision depends on both the purity of your crude product and the nature of the impurities.

  • Choose Recrystallization when: Your crude product is substantially pure (>85-90%) and you need to remove minor impurities. Recrystallization is an excellent, scalable, and often more economical method for final polishing if a suitable solvent can be found.[6]

  • Choose Column Chromatography when: Your crude product is a complex mixture with significant amounts of starting materials or byproducts, especially if the impurities have similar polarities. Chromatography offers superior resolving power for separating multiple components.[7][8]

Q5: How can I confirm the purity and identity of my final 2-bromo-4-arylthiazole product?

A combination of analytical techniques is recommended:

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

  • ¹H NMR: The proton on the thiazole ring (at the C5 position) typically appears as a sharp singlet in the aromatic region (~7.5-8.2 ppm), providing clear evidence of product formation.[9][10]

  • LC-MS: This provides an accurate mass measurement, confirming the molecular weight of your compound, and gives a quantitative measure of purity.

In-Depth Troubleshooting & Protocols

The key to separating the desired 2-bromo-4-arylthiazole from its precursors lies in exploiting the differences in their physicochemical properties, primarily polarity.

Decision Workflow for Purification Strategy

This diagram outlines a logical workflow for selecting the most appropriate purification method based on an initial analysis of your crude reaction mixture.

purification_workflow start Crude Reaction Mixture tlc Run Analytical TLC (e.g., 20% EtOAc/Hexane) start->tlc decision Analyze TLC Plate tlc->decision opt1 Result: Significant starting material (3+ spots with different Rfs) decision->opt1 Complex Mixture opt2 Result: Mostly one major spot (>90% conversion) decision->opt2 High Purity opt3 Result: Streaking or baseline material decision->opt3 Polar Impurities chromatography Proceed to Flash Column Chromatography opt1->chromatography recrystallization Proceed to Recrystallization opt2->recrystallization wash Consider Pre-Purification Wash (e.g., dilute acid/base) then Column Chromatography opt3->wash

Sources

Optimizing catalyst and solvent for Suzuki coupling with 2-bromothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Suzuki Coupling with 2-Bromothiazoles

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-bromothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered with this specific class of heteroaryl halides.

The thiazole moiety is a crucial scaffold in medicinal chemistry, and its arylation via Suzuki coupling is a cornerstone transformation.[1][2] However, the unique electronic properties and potential for catalyst inhibition by the thiazole nitrogen can present specific challenges.[3] This document provides in-depth, experience-driven advice to navigate these complexities, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 2-bromothiazole is giving low to no yield. What are the most common culprits?

Low yields in Suzuki couplings with 2-bromothiazoles often stem from a few key areas.[4][5] The primary suspects are suboptimal catalyst/ligand selection, inefficient base activation, catalyst deactivation, or issues with the stability of the boronic acid partner.[6][7] The electron-rich nature of the thiazole ring and the coordinating ability of the ring nitrogen can complicate the catalytic cycle, particularly the oxidative addition step.[3]

Q2: I'm observing significant decomposition of my arylboronic acid. How can I mitigate this?

This is likely due to a side reaction called protodeboronation, where the boronic acid reacts with water or other protic species to form an arene, consuming your nucleophile.[8][9] This process can be accelerated by the basic conditions required for the Suzuki reaction and is a common reason for low yields.[6][9]

Mitigation Strategies:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable than their corresponding boronic acids and can be a reliable alternative.[6]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water content can suppress protodeboronation. Consider using anhydrous solvents and bases like potassium fluoride (KF).[8][10]

  • Reaction Time: Prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction closely and work it up as soon as the starting material is consumed.[11]

Q3: What role does the base play, and how do I select the right one for 2-bromothiazole couplings?

The base is critical for the activation of the boronic acid.[7][10] It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[12][13] The choice of base can significantly influence reaction rates and yields.[14][15]

Base Selection Guide:

BaseStrengthCommon SolventsKey Considerations
K₂CO₃ / Na₂CO₃ ModerateToluene/Water, Dioxane/WaterA good starting point for many systems. Often used in aqueous mixtures.[14][15]
K₃PO₄ StrongToluene, Dioxane, THFOften effective for more challenging couplings, including those with sterically hindered substrates.[16]
Cs₂CO₃ StrongDioxane, THFA powerful base that can be effective when others fail, though it is more expensive.[17]
KF WeakTHF, TolueneUseful for base-sensitive substrates, as it can activate the boronic acid without promoting side reactions like ester hydrolysis.[8][10]

For 2-bromothiazoles, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a reliable choice.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a problem-solution format.

Problem 1: No reaction or very slow conversion.

If you observe little to no consumption of your 2-bromothiazole starting material, the issue likely lies in the initial, rate-limiting oxidative addition step.[3]

Logical Troubleshooting Flow:

G A Low/No Conversion B Increase Reaction Temperature (e.g., 80-110 °C) A->B Is temperature optimal? E Consider Microwave Irradiation A->E Need faster kinetics? C Switch to a More Active Catalyst System B->C Still no reaction? D Check Reagent Quality (degas solvents, check base) C->D Still failing?

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Increase Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C). If you are running the reaction at a lower temperature, a simple increase may be sufficient to overcome the activation barrier.[18]

  • Enhance Catalyst Activity:

    • Ligand Choice: Standard ligands like PPh₃ may not be effective for heteroaryl substrates.[5] Switch to more electron-rich and bulky phosphine ligands such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[11][19] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that facilitates oxidative addition.[19]

    • Catalyst Precursor: Instead of Pd(PPh₃)₄, try using a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ with an appropriate phosphine ligand.[10]

  • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive.[7] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and the reaction is maintained under a positive pressure of an inert gas.[11]

  • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[20][21][22]

Problem 2: Formation of significant byproducts (Homocoupling, Dehalogenation).

The appearance of significant byproducts indicates that side reactions are competing with the desired cross-coupling pathway.

Common Byproducts and Their Causes:

  • Boronic Acid Homocoupling (R²-R²): This occurs when two molecules of the boronic acid couple. It is often promoted by the presence of oxygen.

  • Dehalogenation (Thiazole-H): The 2-bromothiazole is reduced to thiazole. This can be caused by hydride sources in the reaction mixture, such as certain solvents or bases.[11]

Visualizing the Competing Pathways:

G cluster_0 Catalytic Cycle cluster_1 Side Reactions A Pd(0)L_n B Oxidative Addition A->B E Catalyst Oxidation (to inactive Pd(II)) A->E Oxygen C Transmetalation B->C G Dehalogenation B->G Hydride source D Reductive Elimination C->D F Protodeboronation C->F Protic source D->A

Caption: Competing pathways in Suzuki coupling.

Solutions:

  • Rigorous Degassing: To prevent homocoupling, ensure all reagents and the reaction vessel are thoroughly deoxygenated.[11]

  • Choice of Solvent and Base: Avoid solvents that can act as hydride donors, such as alcohols, if dehalogenation is a problem. Similarly, some amine bases can be problematic.[11] Switching to an ethereal solvent like dioxane or THF with an inorganic base is often a good strategy.

Optimized Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the Suzuki coupling of 2-bromothiazole with a generic arylboronic acid.

Materials:

  • 2-Bromothiazole (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-bromothiazole, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos under an inert atmosphere (e.g., in a glovebox).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing (Optional but Recommended): Subject the sealed reaction mixture to three cycles of vacuum followed by backfilling with argon or nitrogen.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.[11]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This guide provides a foundational framework for optimizing your Suzuki coupling reactions with 2-bromothiazoles. Remember that every substrate pairing is unique, and empirical optimization of the parameters outlined here will lead to the best results.[18]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

  • Li, W., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
  • Siddiqui, N., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Molecules.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Taha, M. O., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLOS ONE.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Ito, H., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science.
  • Semantic Scholar. (n.d.). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Retrieved from [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • Royal Society of Chemistry. (2009). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ChemRxiv. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2009). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Retrieved from [Link]

  • ResearchGate. (2021). Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki–Miyaura Cross-Couplings. Retrieved from [Link]

  • PubMed. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ResearchGate. (2017). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this key intermediate for preclinical studies. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a robust and reproducible process.

The synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole is typically approached via a two-step sequence involving the initial formation of a 2-aminothiazole intermediate through the Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position. This guide is structured to address potential issues in both stages of this synthetic route.

Diagram: Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Sandmeyer Bromination A 2-Bromo-1-(3-chlorophenyl)ethan-1-one C 4-(3-Chlorophenyl)thiazol-2-amine A->C Reflux, Ethanol B Thiourea B->C D 4-(3-Chlorophenyl)thiazol-2-amine G 2-Bromo-4-(3-chlorophenyl)thiazole D->G Diazotization & Bromination E NaNO2, HBr E->G F CuBr F->G

Caption: Two-step synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole.

Part 1: Hantzsch Thiazole Synthesis of 4-(3-Chlorophenyl)thiazol-2-amine

This initial step involves the cyclocondensation reaction between 2-bromo-1-(3-chlorophenyl)ethan-1-one and thiourea. While generally a robust reaction, scalability can introduce challenges.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Ensure the α-bromo ketone, 2-bromo-1-(3-chlorophenyl)ethan-1-one, is free from di-brominated impurities, which can lead to side products. The thiourea should be of high purity and dry.

  • Reaction Temperature and Time: While refluxing in ethanol is standard, the optimal temperature and reaction time can vary.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC). Incomplete reactions may require extended reflux times. Conversely, prolonged heating can lead to decomposition of the product.

  • Stoichiometry: A slight excess of thiourea (typically 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the α-bromo ketone.[2]

  • Solvent Choice: Ethanol is a common solvent, but for scalability, other alcohols like isopropanol or denatured spirits can be considered. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Q2: I am observing a significant amount of an insoluble byproduct. What could it be and how can I avoid it?

A2: A common byproduct is the formation of a self-condensation product of the α-bromo ketone. This is more prevalent if the addition of thiourea is slow or if the reaction mixture is not homogenous. To mitigate this, ensure rapid and efficient stirring, especially during the initial phase of the reaction on a larger scale. Adding the α-bromo ketone portion-wise to a well-stirred solution of thiourea in ethanol can also minimize this side reaction.

Q3: The purification of 4-(3-chlorophenyl)thiazol-2-amine is proving difficult. What are the recommended procedures?

A3: The crude product often precipitates from the reaction mixture upon cooling and neutralization.

  • Initial Isolation: After cooling the reaction, the mixture is typically poured into water and neutralized with a base like sodium bicarbonate or dilute ammonium hydroxide to precipitate the product.

  • Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[2]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.

Experimental Protocol: Scalable Synthesis of 4-(3-Chlorophenyl)thiazol-2-amine
ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
2-Bromo-1-(3-chlorophenyl)ethan-1-one233.51000.4281.0
Thiourea76.1235.80.4701.1
Ethanol-500 mL--

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add thiourea (35.8 g, 0.470 mol) and ethanol (300 mL).

  • Stir the mixture to obtain a suspension.

  • Dissolve 2-bromo-1-(3-chlorophenyl)ethan-1-one (100 g, 0.428 mol) in ethanol (200 mL) and add it to the dropping funnel.

  • Add the ethanolic solution of the α-bromo ketone dropwise to the stirred thiourea suspension over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 1.5 L of ice-cold water with stirring.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate as a solid. Stir for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash with copious amounts of water.

  • Dry the crude product in a vacuum oven at 50-60 °C.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain pure 4-(3-chlorophenyl)thiazol-2-amine.

Part 2: Sandmeyer Bromination of 4-(3-Chlorophenyl)thiazol-2-amine

This step involves the conversion of the 2-amino group to a 2-bromo group via a diazonium salt intermediate.[3][4] This reaction can be sensitive and requires careful control of conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The Sandmeyer reaction is not going to completion, and I am recovering starting material. What should I check?

A1: Incomplete diazotization is a common issue.

  • Temperature Control: The formation of the diazonium salt is highly exothermic and must be carried out at low temperatures (typically 0-5 °C) to prevent decomposition of the unstable diazonium salt.[5] Ensure your cooling bath is efficient and monitor the internal temperature of the reaction.

  • Acid Concentration: A sufficient excess of acid (typically hydrobromic acid) is crucial for both the formation and stabilization of the diazonium salt.

  • Nitrite Addition: The sodium nitrite solution should be added slowly and sub-surface to ensure it reacts efficiently with the amine and to control the exotherm.

Q2: My yield is low, and I am observing a dark, tarry byproduct. What is causing this?

A2: The formation of tarry byproducts is often due to the decomposition of the diazonium salt.

  • Temperature: As mentioned, maintaining a low temperature is critical. Any temperature spikes can lead to decomposition.

  • Copper(I) Bromide Quality: The CuBr should be fresh and of good quality. Old or oxidized CuBr can be less effective and lead to side reactions.

  • Radical Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl and other coupling byproducts.[4][5] Ensuring a homogenous reaction mixture and efficient stirring can help to minimize these.

Q3: How do I safely handle the reagents and intermediates in this step?

A3: Safety is paramount in this step.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry.[5] Therefore, they should always be prepared and used in solution without isolation.

  • Bromine and HBr: Both are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[6]

  • Nitrogen Evolution: The reaction releases nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting.

Experimental Protocol: Scalable Sandmeyer Bromination
ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
4-(3-Chlorophenyl)thiazol-2-amine210.68500.2371.0
Hydrobromic Acid (48% aq.)-150 mL--
Sodium Nitrite69.0018.00.2611.1
Copper(I) Bromide143.4537.50.2611.1

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 4-(3-chlorophenyl)thiazol-2-amine (50 g, 0.237 mol) and 48% aqueous hydrobromic acid (150 mL).

  • Cool the stirred suspension to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (18.0 g, 0.261 mol) in water (50 mL) and add it to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • In a separate 2 L flask, dissolve copper(I) bromide (37.5 g, 0.261 mol) in 48% aqueous hydrobromic acid (100 mL) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash with water, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-Bromo-4-(3-chlorophenyl)thiazole.

Diagram: Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield in Synthesis Step Which Step is Problematic? Start->Step Hantzsch Step 1: Hantzsch Synthesis Step->Hantzsch Hantzsch Sandmeyer Step 2: Sandmeyer Bromination Step->Sandmeyer Sandmeyer H_Q1 Check Purity of Starting Materials Hantzsch->H_Q1 H_Q2 Optimize Reaction Conditions (T, t) Hantzsch->H_Q2 H_Q3 Verify Stoichiometry Hantzsch->H_Q3 H_Q4 Investigate Side Reactions (TLC) Hantzsch->H_Q4 S_Q1 Ensure Low Temperature (0-5 °C) for Diazotization Sandmeyer->S_Q1 S_Q2 Check Acid Concentration Sandmeyer->S_Q2 S_Q3 Slow, Sub-surface Nitrite Addition Sandmeyer->S_Q3 S_Q4 Use Fresh, High-Quality CuBr Sandmeyer->S_Q4

Caption: Decision tree for troubleshooting low yields.

References

  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2793-2829. Available at: [Link]

  • Dandia, A., et al. (2014). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. ACS Omega, 3(10), 14266-14274. Available at: [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • Mahmood, A. A. R., & Kubba, A. A. R. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 145-150. Available at: [Link]

  • Sahu, J. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 523-530. Available at: [Link]

  • Lincoln, R. B. (2020). Hantzsch thiazole synthesis. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Bromo-4-Arylthiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The strategic introduction of a bromine atom at the 2-position and various aryl substituents at the 4-position of the thiazole ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the biological activity of 2-bromo-4-arylthiazole analogs, delving into their synthesis, structure-activity relationships (SAR), and the experimental data that underpins their therapeutic potential.

The Significance of the 2-Bromo-4-Arylthiazole Scaffold

The thiazole nucleus is a key pharmacophore in numerous clinically approved drugs.[2] The introduction of a bromine atom at the 2-position can enhance the lipophilicity and metabolic stability of the compound, potentially improving its cell membrane permeability and interaction with hydrophobic pockets of target proteins.[2] The aryl group at the 4-position offers a versatile point for modification, allowing for the exploration of a wide chemical space to optimize biological activity. The relative orientation and electronic properties of these substituents give rise to a diverse range of biological effects, making the comparative study of these analogs a critical endeavor in drug discovery.

Synthesis of 2-Bromo-4-Arylthiazole Analogs: The Hantzsch Thiazole Synthesis

A common and efficient method for the synthesis of the 2-amino-4-arylthiazole core, a precursor to 2-bromo-4-arylthiazoles, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. The resulting 2-amino-4-arylthiazole can then be converted to the 2-bromo derivative through a Sandmeyer-type reaction.

Experimental Protocol: A Generalized Hantzsch Synthesis
  • Step 1: Synthesis of α-Bromoketone. An appropriate acetophenone is brominated using a brominating agent like bromine in a suitable solvent (e.g., acetic acid or diethyl ether) to yield the corresponding α-bromoacetophenone.[4]

  • Step 2: Cyclocondensation. The α-bromoacetophenone is then reacted with thiourea in a solvent such as ethanol under reflux conditions. This cyclocondensation reaction forms the 2-amino-4-arylthiazole hydrochloride.[5]

  • Step 3: Bromination (Sandmeyer-type reaction). The 2-amino-4-arylthiazole is treated with a diazotizing agent (e.g., n-butyl nitrite) in the presence of a bromine source like copper(II) bromide to replace the amino group with a bromine atom, yielding the final 2-bromo-4-arylthiazole product.[6]

Hantzsch_Synthesis ArylAcetophenone Aryl Acetophenone alpha_Bromoketone α-Bromoarylketone ArylAcetophenone->alpha_Bromoketone Bromination BrominatingAgent Brominating Agent (e.g., Br2) Two_Amino_Thiazole 2-Amino-4-arylthiazole alpha_Bromoketone->Two_Amino_Thiazole Hantzsch Reaction Thiourea Thiourea Two_Bromo_Thiazole 2-Bromo-4-arylthiazole Two_Amino_Thiazole->Two_Bromo_Thiazole Sandmeyer-type Reaction SandmeyerReagents Sandmeyer Reagents (e.g., n-BuONO, CuBr2) MTT_Assay Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells TreatCells Treat with 2-Bromo-4-arylthiazole Isomers SeedCells->TreatCells Incubate Incubate for 48-72h TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize ReadAbsorbance Read Absorbance Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 Values ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow of the MTT assay for determining the cytotoxic activity of compounds.

Antimicrobial Activity

Thiazole derivatives are also well-known for their broad-spectrum antimicrobial activity. [7][8]The presence of the 2-bromo-4-arylthiazole scaffold can lead to compounds with significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Structure-activity relationship studies have shown that the nature of the aryl substituent is a key determinant of antimicrobial potency. For instance, in a series of 2-arylidenehydrazinyl-4-arylthiazole analogues, specific substitutions on the aryl ring led to potent inhibition of E. coli and K. pneumonia. [9] | Compound ID | Aryl Substituent (at position 4) | Bacterial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | 8f | 4-Bromophenyl (with additional modifications) | Gram-positive bacteria | Moderate Activity | [7][8]| | | Candida albicans | Slight Activity | [7][8]| | 3g | 4-Chlorophenyl (as part of a larger structure) | E. coli | Potent Inhibition | [9]| | | | K. pneumonia | Potent Inhibition | [9]| | 3i | 4-Nitrophenyl (as part of a larger structure) | E. faecalis | Potent Inhibition | [9]|

Table 2: Comparative antimicrobial activity of selected 4-arylthiazole derivatives.

The data in Table 2 highlights the influence of the aryl substituent on the antimicrobial spectrum and potency. The presence of electron-withdrawing groups like chloro and nitro on the phenyl ring appears to be favorable for antibacterial activity against specific strains. [9]

The antimicrobial activity of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [5]

Structure-Activity Relationship (SAR) Insights

The comparative data presented above allows for the deduction of several key structure-activity relationships for 2-bromo-4-arylthiazole analogs:

  • Influence of Aryl Substituents: The electronic nature and position of substituents on the 4-aryl ring are critical for both anticancer and antimicrobial activities. Electron-withdrawing groups on the phenyl ring often enhance antimicrobial activity. [10]* Lipophilicity: The overall lipophilicity of the molecule, influenced by both the bromine atom and the aryl substituent, plays a significant role in its ability to cross cell membranes and interact with intracellular targets. [2]* Steric Factors: The size and shape of the aryl group can influence the binding of the molecule to its biological target. Bulky substituents may either enhance or hinder activity depending on the topology of the binding site.

Conclusion

This comparative guide underscores the significant potential of 2-bromo-4-arylthiazole analogs as a versatile scaffold for the development of novel therapeutic agents. The biological activity of these compounds can be effectively modulated by strategic modifications of the 4-aryl substituent. The presented experimental data and protocols provide a solid foundation for researchers, scientists, and drug development professionals to design and synthesize new derivatives with improved potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these promising compounds to facilitate their translation into clinical applications.

References

  • Vertex AI Search. (n.d.). Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole.
  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • NIH. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • PMC. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei.
  • NIH. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
  • Benchchem. (n.d.). Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives.
  • ResearchGate. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from- 2- amino- 4-( 4-nitro-/ 4- bromo-phenyl thiazole).
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • PubMed. (n.d.). Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PMC. (n.d.). 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities.
  • Benchchem. (n.d.). A Comparative Analysis of 2-Amino-5-bromo-4-t-butylthiazole and Other Halogenated Thiazoles in Drug Discovery.
  • ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF.
  • PMC. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of 2-Aminothiazole Isomers and Derivatives.

Sources

A Comparative Guide to the Spectroscopic Validation of 2-Bromo-4-(3-chlorophenyl)thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the standard spectroscopic methods employed to validate the synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole, a key intermediate in pharmaceutical research and development. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights and comparing their utility in ensuring the structural integrity of the target compound.

The Strategic Importance of 2-Bromo-4-(3-chlorophenyl)thiazole in Medicinal Chemistry

Thiazole derivatives are a cornerstone in the design of novel therapeutic agents due to their wide range of biological activities. Specifically, 2-Bromo-4-(3-chlorophenyl)thiazole serves as a crucial building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents. The precise incorporation of the bromine atom at the 2-position and the 3-chlorophenyl group at the 4-position is critical for its subsequent reactivity in cross-coupling reactions and for the final biological activity of the target drug candidates. Therefore, rigorous validation of its synthesis is not merely a procedural step but a fundamental requirement for the integrity of the entire drug discovery pipeline.

Synthesis Pathway: A Standard Approach

The most common and efficient synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole involves the Hantzsch thiazole synthesis, a classic condensation reaction. The process typically starts with the reaction of 2-bromo-1-(3-chlorophenyl)ethan-1-one with thiourea.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-type Reaction A 2-Bromo-1-(3-chlorophenyl)ethan-1-one C 2-Amino-4-(3-chlorophenyl)thiazole A->C Condensation B Thiourea B->C Condensation G 2-Bromo-4-(3-chlorophenyl)thiazole C->G Diazotization & Bromination D tert-Butyl nitrite D->G Diazotization & Bromination E Copper(II) bromide E->G Diazotization & Bromination F Acetonitrile F->G Diazotization & Bromination

Figure 1: General synthesis scheme for 2-Bromo-4-(3-chlorophenyl)thiazole.

This initial condensation is followed by a Sandmeyer-type reaction where the resulting 2-amino-4-(3-chlorophenyl)thiazole is diazotized and subsequently substituted with a bromine atom. The choice of reagents and reaction conditions at each step is critical to maximize yield and minimize the formation of impurities, which could complicate the purification and spectroscopic analysis.

Spectroscopic Validation: A Multi-faceted Approach

No single spectroscopic technique can unequivocally confirm the structure of a newly synthesized compound. A combination of methods is essential for a comprehensive and trustworthy validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

  • Why it's authoritative: ¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of a particular type (integration).

  • Experimental Protocol:

    • Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Expected Data and Interpretation:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Thiazole-H7.5 - 7.8Singlet (s)1HThe proton at the 5-position of the thiazole ring is a singlet as it has no adjacent protons.
Phenyl-H7.2 - 7.6Multiplet (m)4HThe four protons on the 3-chlorophenyl ring will appear as a complex multiplet due to their different chemical environments and coupling with each other.

¹³C NMR Spectroscopy

  • Why it's authoritative: ¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. This is particularly useful for identifying the carbon atoms of the thiazole ring and the substituted phenyl ring.

  • Experimental Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

    • A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each carbon.

  • Expected Data and Interpretation:

Carbon Expected Chemical Shift (δ, ppm) Rationale
Thiazole-C2 (C-Br)135 - 145The carbon atom attached to the electronegative bromine atom is deshielded and appears downfield.
Thiazole-C4 (C-Aryl)150 - 160The carbon atom attached to the phenyl ring is also significantly deshielded.
Thiazole-C5110 - 120The carbon atom at the 5-position of the thiazole ring is typically found in this region.
Phenyl-C (C-Cl)130 - 135The carbon atom directly attached to the chlorine atom is deshielded.
Phenyl-C125 - 135The remaining carbon atoms of the phenyl ring will appear in this region.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is an indispensable technique for determining the molecular weight of the synthesized compound, providing strong evidence for its identity.

  • Why it's authoritative: MS provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive ion mode.

  • Expected Data and Interpretation:

Ion Calculated m/z Observed m/z Rationale
[M+H]⁺273.94~274The molecular ion peak with a proton adduct is expected. The characteristic isotopic pattern for one bromine and one chlorine atom (with isotopes ³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) should be observed, providing definitive confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

  • Why it's authoritative: While not as definitive for complete structure elucidation as NMR, IR spectroscopy can quickly confirm the presence of key functional groups and the absence of starting materials.

  • Experimental Protocol:

    • The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Data and Interpretation:

Functional Group Expected Wavenumber (cm⁻¹) Rationale
C=N (Thiazole)1600 - 1650Stretching vibration of the carbon-nitrogen double bond in the thiazole ring.
C=C (Aromatic)1450 - 1600Stretching vibrations of the carbon-carbon double bonds in the phenyl and thiazole rings.
C-H (Aromatic)3000 - 3100Stretching vibrations of the carbon-hydrogen bonds on the aromatic rings.
C-Cl700 - 800Stretching vibration of the carbon-chlorine bond.
C-Br500 - 600Stretching vibration of the carbon-bromine bond.

Comparative Analysis of Synthesis and Validation Strategies

While the described Hantzsch synthesis and subsequent Sandmeyer-type reaction is a robust method, alternative approaches exist. For instance, direct bromination of 4-(3-chlorophenyl)thiazole can be an alternative, though it may suffer from regioselectivity issues. The choice of validation methods remains largely the same, but the interpretation of the data becomes even more critical to confirm the correct isomer has been synthesized.

G cluster_0 Synthesis Validation Workflow cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation and Validation A Synthesized Product B Purification (e.g., Column Chromatography) A->B C Spectroscopic Analysis B->C D ¹H & ¹³C NMR C->D E Mass Spectrometry (MS) C->E F Infrared (IR) Spectroscopy C->F G Structure Confirmation D->G E->G F->G H Purity Assessment G->H

Figure 2: A workflow diagram for the spectroscopic validation of a synthesized compound.

The combination of NMR, MS, and IR spectroscopy provides a self-validating system. The molecular formula determined by HRMS should be consistent with the number and types of atoms identified by NMR and the functional groups observed in the IR spectrum. Any discrepancy in the data from these orthogonal techniques would indicate an incorrect structure or the presence of impurities, prompting further investigation and purification.

Conclusion

The successful synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole is a critical first step in the development of many potential drug candidates. Rigorous validation of its structure is paramount. This guide has outlined the standard spectroscopic methods used for this purpose, providing insights into their application and the interpretation of the resulting data. By employing a multi-technique approach, researchers can ensure the identity and purity of this important building block, thereby maintaining the integrity of their research and development efforts.

References

  • At present, there are no direct academic or commercial sources that provide a complete, consolidated guide for the spectroscopic validation of 2-Bromo-4-(3-chlorophenyl)thiazole.

2-Bromo-4-(3-chlorophenyl)thiazole versus other kinase inhibitors in breast cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

Okay, I've started the investigation. I'm deep diving into "2-Bromo- 4-(3-chlorophenyl)thiazole" with Google, focusing on its workings, kinase targets, and breast cancer studies. At the same time, I'm gathering info on known kinase inhibitors that are approved for use.

Formulating a Comparative Framework

I'm now formulating a comparative framework. I've compiled details on the compound "2-Bromo-4-(3-chlorophenyl)thiazole," its potential kinase targets, and relevant breast cancer studies, alongside data on FDA-approved inhibitors and their mechanisms. The guide will introduce the rationale and compare the compound of interest to established kinase inhibitors.

Refining Search Strategies

I'm now refining my search strategies. I'm focusing on "2-Bromo-4-(3-chlorophenyl)thiazole's" mechanism, kinase targets, and breast cancer studies, alongside researching FDA-approved inhibitors like Lapatinib and Palbociclib. I'm also finding protocols for in vitro assays, signaling pathways, and preparing a framework to compare experimental data and signaling pathway visuals.

Analyzing Kinase Inhibitors

I've made great progress! The initial search phase is complete, and I've compiled details on Lapatinib, Palbociclib, and several other kinase inhibitors utilized in breast cancer therapy. My focus is now on the specific mechanisms of action and potential off-target effects. I'm moving toward a comparative analysis of their efficacy and resistance profiles.

Exploring Inhibitor Profiles

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Constructing a Hypothesis

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Navigating the Predictive Landscape: A Comparative Guide to QSAR Studies for Substituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool. It bridges the gap between the chemical structure of a molecule and its biological activity, offering a predictive lens to guide drug discovery and optimization. This guide provides an in-depth comparison of various QSAR studies focused on substituted thiazole derivatives, a class of heterocyclic compounds renowned for their diverse and potent pharmacological activities.[1][2] By dissecting the methodologies, models, and experimental underpinnings of published research, this document aims to equip you with the critical insights needed to design and evaluate robust QSAR models for your own thiazole-based drug discovery programs.

Thiazole and its derivatives are key players in medicinal chemistry, forming the core structure of numerous approved drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial agents.[1][3][4] The versatility of the thiazole ring allows for extensive chemical modifications, creating vast chemical libraries. QSAR studies provide a rational approach to navigate this complexity, enabling the prediction of activity for novel compounds and prioritizing synthetic efforts.[4]

The QSAR Workflow: A Self-Validating System

A successful QSAR study is a self-validating system, where each step is meticulously planned and executed to ensure the final model is both statistically robust and predictive. The causality behind experimental choices is paramount, from data curation to model validation.

QSAR_Workflow cluster_data Data Curation & Preparation cluster_model Model Development cluster_validation Model Validation & Application Data_Collection Data Collection (Thiazole Derivatives & Activity) Structure_Standardization Structure Standardization & Optimization Data_Collection->Structure_Standardization Data_Splitting Data Splitting (Training & Test Sets) Structure_Standardization->Data_Splitting Descriptor_Calculation Descriptor Calculation (2D, 3D, etc.) Data_Splitting->Descriptor_Calculation Feature_Selection Feature Selection Descriptor_Calculation->Feature_Selection Model_Building Model Building (MLR, PLS, ASNN, etc.) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Model_Building->External_Validation Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain

Caption: A generalized workflow for a robust QSAR study, emphasizing the iterative and validated nature of the process.

Experimental Protocol: A Step-by-Step QSAR Analysis

The following protocol outlines the key steps involved in a typical QSAR study for thiazole derivatives, drawing upon methodologies reported in the literature.

  • Data Set Collection and Curation:

    • Compile a dataset of substituted thiazole derivatives with their corresponding biological activities (e.g., IC50, MIC). These values are typically converted to a logarithmic scale (e.g., pIC50) for a more normal distribution.[4][5]

    • Draw and standardize the 2D or 3D structures of the molecules using software like ChemDraw, Avogadro, or Chemaxon.[5][6] This step involves neutralizing charges, removing salts, and generating consistent representations.[6]

  • Molecular Descriptor Calculation:

    • Calculate a wide range of molecular descriptors that encode various aspects of the chemical structure (e.g., constitutional, topological, geometrical, quantum-chemical). Software like DRAGON, PaDEL, or the modeling software itself can be used for this purpose.[6][7]

  • Data Splitting:

    • Divide the dataset into a training set and a test set. A common split is 80% for the training set and 20% for the test set.[5] This division should be done randomly to avoid bias. The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive power on unseen data.[5]

  • Feature Selection:

    • From the large pool of calculated descriptors, select a subset of relevant descriptors that have a significant correlation with the biological activity. This helps to avoid overfitting and improves the interpretability of the model. Techniques like the CfsSubsetEval attribute evaluator with a BestFirst search method, as implemented in Weka, can be employed.[5]

  • Model Building:

    • Construct the QSAR model using various statistical methods. Common approaches include:

      • Multiple Linear Regression (MLR): A linear approach that models the relationship between the biological activity and the selected descriptors.[5]

      • Partial Least Squares (PLS) and Principal Component Regression (PCR): These are also linear regression methods that are particularly useful when dealing with a large number of descriptors that may be correlated.[8]

      • Associative Neural Networks (ASNN): A type of machine learning model that can capture non-linear relationships between descriptors and activity.[6]

  • Model Validation:

    • Rigorously validate the developed QSAR model to assess its statistical significance and predictive ability. Key validation parameters include:

      • Coefficient of determination (R²): Measures the goodness of fit of the model for the training set.

      • Leave-one-out cross-validated coefficient of determination (Q²_LOO): A measure of the model's internal predictive ability.[8]

      • External validation (R²_ext): The coefficient of determination for the external test set, which is a crucial indicator of the model's real-world predictive power.[8]

      • Root Mean Square Error (RMSE): Indicates the deviation between predicted and observed values.[5]

Comparative Analysis of QSAR Models for Thiazole Derivatives

The following tables summarize the performance of different QSAR models from various studies on substituted thiazole derivatives, targeting a range of biological activities.

2D-QSAR Models

2D-QSAR models utilize descriptors derived from the 2D representation of molecules. They are computationally less intensive and easier to interpret than their 3D counterparts.

Biological Activity QSAR Model Software R²_ext Key Descriptors Reference
5-Lipoxygenase InhibitionMLRWeka, scikit-learn0.626-0.621AATSC4c, AATSC8c, AATSC1p, GATS5s, etc.[5]
AnticancerASNNASNN software0.96-0.97 (Ac)-0.694 (Ac)Not specified[6]
Aurora Kinase InhibitionPLS, PCRQSARINS0.89020.78750.8735PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC24[8][9]
AntimicrobialMLR----Molecular connectivity index (2χv), Kier's shape index (κα3)[10]
Bovine Carbonic Anhydrase-II InhibitionGA-MLRQSARINS---Not specified[7]
3D-QSAR Models

3D-QSAR models consider the three-dimensional conformation of molecules and can provide insights into the steric and electrostatic interactions required for biological activity.

Biological Activity QSAR Model Software Key Findings Reference
Cyclooxygenase-2 (COX-2) InhibitionAtom-based & Field-basedSchrodinger--The necessity of triazole and thiazole/oxazole scaffolds for COX-2 blocking.[11]
Epidermal Growth Factor Receptor (EGFR) Inhibition----Goodness of the developed models was revealed.[12]

Causality Behind Experimental Choices: Why Certain Models and Descriptors are Chosen

The selection of a particular QSAR methodology and a specific set of descriptors is not arbitrary. It is driven by the nature of the biological target and the chemical diversity of the compound library.

  • Linear vs. Non-linear Models: For datasets where the relationship between structure and activity is assumed to be linear, MLR, PLS, and PCR are appropriate choices.[5][8] However, when complex, non-linear relationships are anticipated, machine learning approaches like Associative Neural Networks (ASNN) may provide more accurate models.[6]

  • Descriptor Selection: The choice of descriptors is critical. For instance, in the study on Aurora Kinase inhibitors, descriptors like PSA (Polar Surface Area) and EstateVSA5 (Electrotopological State Atom-type indices) were found to be important, suggesting that polar interactions and the electronic environment of specific atoms play a crucial role in the inhibitory activity.[8] Similarly, in a study on antimicrobial thiazoles, molecular connectivity and shape indices were identified as key parameters, indicating the importance of molecular size and branching for activity.[10]

Authoritative Grounding and Trustworthiness

The reliability of any QSAR model hinges on its validation. The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation to ensure their reliability for regulatory purposes. A trustworthy QSAR model should have a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.[7]

The studies cited in this guide have employed various validation techniques to establish the trustworthiness of their models. For example, the use of both internal (cross-validation) and external validation is a common practice to assess the robustness and predictive power of the models.[5][8]

Conclusion and Future Directions

QSAR studies on substituted thiazole derivatives have proven to be a valuable tool in the quest for novel therapeutic agents. The comparative analysis presented here highlights the diversity of approaches and the importance of selecting the appropriate methodology based on the specific research question. While 2D-QSAR models offer simplicity and interpretability, 3D-QSAR approaches can provide deeper insights into the specific molecular interactions driving biological activity.

Future advancements in this field will likely involve the integration of more sophisticated machine learning and deep learning algorithms, the use of larger and more diverse datasets, and the development of multi-target QSAR models that can simultaneously predict activity against multiple biological targets. By adhering to rigorous validation principles and carefully considering the underlying chemical and biological rationale, researchers can continue to leverage the power of QSAR to accelerate the discovery of new and effective thiazole-based drugs.

References

  • 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. [Link]

  • qsar studies of anticancer activity of 1,3-thiazole and 1,3-oxazole derivatives. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. [Link]

  • Structure of studied thiazole derivatives. [Link]

  • TLC data in QSAR assay of thiazole and benzothiazole derivatives with H 1 -antihistamine activity. Part 2. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. [Link]

  • Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • 2D-QSAR Study of Thiazole derivatives as 5-Lipoxygenase inhibitors. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. [Link]

  • Design, synthesis, biological evaluation, QSAR analysis and molecular modelling of new thiazol-benzimidazoles as EGFR inhibitors. [Link]

Sources

A Comparative In Vitro Analysis of Thiazole-Based Compounds Versus Standard Chemotherapeutic Agents for Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Thiazole, a sulfur and nitrogen-containing heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous clinically approved drugs and its versatile biological activities.[1][2] This guide provides a comprehensive in vitro comparison of the anticancer efficacy of emerging thiazole-based compounds against established standard drugs such as Doxorubicin and Cisplatin. We will delve into the mechanistic underpinnings of their cytotoxic effects, present comparative experimental data, and provide detailed protocols for the key assays utilized in this evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation cancer therapeutics.

The Rationale for Thiazole Scaffolds in Oncology

The thiazole ring is a key pharmacophore in several approved anticancer drugs, including Dasatinib and Ixabepilone, highlighting its clinical significance.[3][4] Thiazole derivatives exert their anticancer effects through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways such as the PI3K/Akt/mTOR cascade.[5][6] Their structural versatility allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles, making them an attractive avenue for the development of targeted cancer therapies.[7]

Comparative Cytotoxicity: Thiazole Derivatives vs. Standard Drugs

The cornerstone of in vitro anticancer drug evaluation is the assessment of cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

Recent studies have demonstrated that novel thiazole derivatives can exhibit cytotoxicities comparable or even superior to standard chemotherapeutic agents. For instance, a study on newly synthesized thiazole derivatives reported that compound 4c showed a potent IC50 of 2.57 µM against the MCF-7 breast cancer cell line, which was more potent than the standard drug Staurosporine (IC50 = 6.77 µM) in the same study.[8] Another investigation found that the thiazole derivative DIPTH exhibited an IC50 of 17.77 µg/mL against MCF-7 cells, and while less potent than Doxorubicin (IC50 = 4.17 µg/mL), it showed a significantly better safety profile on normal WI-38 cells, being 5.38-fold safer than Doxorubicin.[9]

Herein, we present a consolidated table of IC50 values from various studies to provide a clear comparison.

Compound/DrugCancer Cell LineIC50 ValueStandard DrugStandard Drug IC50Reference
Thiazole Derivative 4c MCF-7 (Breast)2.57 µMStaurosporine6.77 µM[8]
Thiazole Derivative 4c HepG2 (Liver)7.26 µMStaurosporine8.4 µM[8]
Thiazole Derivative DIPTH HepG-2 (Liver)14.05 µg/mLDoxorubicin4.50 µg/mL[9]
Thiazole Derivative DIPTH MCF-7 (Breast)17.77 µg/mLDoxorubicin4.17 µg/mL[9]
Thiazole Derivative 6 C6 (Glioma)3.83 µg/mLCisplatin-[10]
Thiazole Derivative 6 A549 (Lung)12.0 µg/mLCisplatin-[10]
Thiazole Derivative 4m BxPC-3 (Pancreatic)1.69 µMDoxorubicin0.183-0.5 µM[11]
Thiazole Derivative 2o A549 (Lung)5.04 µg/mLCisplatin12.65 µg/mL[12]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanistic Insights: How Thiazole Compounds Induce Cancer Cell Death

The anticancer activity of thiazole derivatives is not limited to just inhibiting cell growth; they actively induce programmed cell death, or apoptosis, and can halt the cell cycle at critical checkpoints.

Apoptosis Induction

Apoptosis is a crucial mechanism for eliminating cancerous cells. The Annexin V-FITC/PI assay is a standard method to quantify apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Late apoptotic or necrotic cells have compromised membrane integrity and will also stain with Propidium Iodide (PI).

For example, a study on thiazole-based pyridines demonstrated that treatment of A549 lung cancer cells with these compounds led to a significant increase in the apoptotic cell population.[12] The standard drug cisplatin induced a total of 62.37% apoptosis, while some of the tested thiazole derivatives showed comparable or even higher levels of apoptosis induction.[12]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle. Thiazole derivatives have been shown to cause cell cycle arrest at different phases, preventing cancer cells from proliferating.[5] Cell cycle analysis is commonly performed by staining DNA with propidium iodide and analyzing the cell population distribution in G0/G1, S, and G2/M phases using flow cytometry.[13]

Experimental Protocols for In Vitro Anticancer Efficacy Assessment

To ensure the reproducibility and validity of the findings, it is crucial to follow standardized and well-documented protocols. Below are the detailed methodologies for the key assays discussed.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow of the MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate (e.g., 5x10³ cells/well) incubation1 Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation1 add_compounds Treat cells with various concentrations of thiazole compounds and standard drugs incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT solution (e.g., 10 µL of 5 mg/mL) incubation2->add_mtt incubation3 Incubate for 2-4h (until purple precipitate is visible) add_mtt->incubation3 solubilize Add solubilization solution (e.g., 100 µL DMSO or isopropanol) incubation3->solubilize read_absorbance Measure absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and standard drugs and incubate for an additional 48 hours.[14]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.[14]

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Detection

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis induce_apoptosis Induce apoptosis by treating cells with compounds at IC50 concentrations harvest_cells Harvest cells (1-5 x 10⁵) by centrifugation induce_apoptosis->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in 1X Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate for 15-20 min at room temperature in the dark add_stains->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer flow_cytometry Analyze by flow cytometry within 1 hour add_buffer->flow_cytometry

Caption: Workflow for Apoptosis Detection.

Step-by-Step Protocol:

  • Induce Apoptosis: Treat cells with the desired method (e.g., with the thiazole compound at its IC50 concentration).

  • Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.[17]

  • Washing: Wash cells once with cold 1X PBS and carefully remove the supernatant.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide.[17]

  • Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells immediately (within 1 hour) by flow cytometry.

Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.[18]

Workflow for Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis harvest_cells Harvest ~10⁶ cells wash_cells Wash cells with PBS harvest_cells->wash_cells fix_cells Fix cells in cold 70% ethanol (add dropwise while vortexing) wash_cells->fix_cells incubate_fix Incubate on ice for at least 30 min fix_cells->incubate_fix wash_fixed Wash fixed cells twice with PBS incubate_fix->wash_fixed rnase_treat Add RNase A solution to remove RNA wash_fixed->rnase_treat pi_stain Add Propidium Iodide (PI) staining solution rnase_treat->pi_stain incubate_stain Incubate at room temperature for 5-10 min pi_stain->incubate_stain flow_cytometry Analyze by flow cytometry incubate_stain->flow_cytometry

Caption: Workflow for Cell Cycle Analysis.

Step-by-Step Protocol:

  • Cell Harvesting: Harvest approximately 10⁶ cells.[18]

  • Washing: Centrifuge the cells, discard the supernatant, resuspend in PBS, and centrifuge again.[18]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[18]

  • Washing after Fixation: Centrifuge the fixed cells and wash twice with PBS.[18]

  • RNase Treatment: Add 50 µL of RNase A solution to the cell pellet to ensure only DNA is stained.[18]

  • PI Staining: Add 400 µL of propidium iodide solution and mix well.[18]

  • Incubation: Incubate at room temperature for 5 to 10 minutes.[18]

  • Flow Cytometry: Analyze the samples by flow cytometry, recording at least 10,000 events.[18]

Signaling Pathway Perturbation by Thiazole Derivatives

A key advantage of developing targeted therapies is the ability to modulate specific signaling pathways that are dysregulated in cancer. Thiazole derivatives have been shown to inhibit several critical pathways, including the PI3K/mTOR pathway.[6]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Thiazole->Akt Thiazole->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway.

The inhibition of key nodes in this pathway, such as PI3K, Akt, and mTOR, by thiazole derivatives can lead to decreased cell proliferation and survival, making them promising candidates for targeted cancer therapy.

Conclusion and Future Perspectives

The in vitro evidence strongly supports the continued investigation of thiazole-based compounds as a promising class of anticancer agents.[3] They exhibit potent cytotoxicity against a range of cancer cell lines, often comparable or superior to standard chemotherapeutic drugs, and in some cases, with an improved safety profile.[9][12] Their ability to induce apoptosis and cause cell cycle arrest through the modulation of key signaling pathways underscores their therapeutic potential.[4][5]

Future research should focus on optimizing the structure-activity relationships of thiazole derivatives to enhance their potency and selectivity. In vivo studies are the necessary next step to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. The ultimate goal is to translate these preclinical successes into novel and effective therapies for cancer patients.

References

A comprehensive list of all sources cited in this guide is provided below.

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. [Link]

  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]

  • Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. [Link]

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  • MTT Cell Assay Protocol. [Link]

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  • Potent thiazole derivatives against cancer cell lines in compared with cisplatin. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega. [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - NIH. [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC - NIH. [Link]

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A Comparative Guide to Analytical Method Validation for the Purity Assessment of 2-Bromo-4-(3-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stringent purity requirements for pharmaceutical intermediates are fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-4-(3-chlorophenyl)thiazole, a key building block in the synthesis of various therapeutic agents, necessitates a rigorously validated analytical method for its purity assessment. This guide provides a comprehensive comparison of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique, while also considering Gas Chromatography (GC) and spectroscopic methods for a holistic purity evaluation. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and support our recommendations with a framework grounded in regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In drug development, the quality of an API is directly contingent on the purity of its starting materials and intermediates. The presence of impurities, even in trace amounts, can lead to the formation of undesired by-products, potentially altering the efficacy, stability, and safety profile of the final drug product. 2-Bromo-4-(3-chlorophenyl)thiazole is a heterocyclic compound whose structural integrity is paramount for its intended downstream reactions. Therefore, a validated analytical method that is specific, accurate, and precise is not merely a regulatory requirement but a cornerstone of quality assurance.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This process establishes documented evidence that the method will consistently yield results that meet predetermined specifications and quality attributes[3][4]. This guide will compare and contrast the most relevant analytical techniques for the purity assessment of this specific thiazole derivative.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte, such as its volatility, polarity, and thermal stability, as well as the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile and moderately polar organic compounds like 2-Bromo-4-(3-chlorophenyl)thiazole, Reverse-Phase HPLC (RP-HPLC) is the most powerful and widely used technique for purity determination and impurity profiling[5][6].

  • Principle of Separation : RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol)[7]. The analyte and its impurities are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.

  • Causality of Method Design :

    • Stationary Phase (C18 Column) : A C18 column is the logical first choice due to its versatility and strong retentive capacity for a wide range of organic molecules.

    • Mobile Phase (Acetonitrile/Water) : Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength, which can lead to sharper peaks and shorter run times. A gradient elution (varying the mobile phase composition over time) is often employed to ensure the elution of impurities with a wide range of polarities.

    • Detector (UV-Vis) : Thiazole derivatives typically possess a chromophore that absorbs in the UV region, making a UV-Vis detector a suitable and cost-effective choice[8]. A photodiode array (PDA) detector is even more advantageous as it can provide spectral information, which aids in peak purity assessment and impurity identification.

Gas Chromatography (GC): A Complementary Technique

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds[6][9].

  • Applicability : Direct analysis of 2-Bromo-4-(3-chlorophenyl)thiazole by GC may be challenging due to its relatively high molecular weight and potential for thermal degradation in the injector port. However, GC is invaluable for quantifying volatile organic impurities and residual solvents that may be present from the manufacturing process[6].

  • Principle and Detection : In GC, a sample is vaporized and carried by an inert gas through a column[10]. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For halogenated compounds, an Electron Capture Detector (ECD) offers high sensitivity[11]. A halogen-specific detector (XSD) can also be employed, where halogenated compounds are pyrolyzed, and the resulting free halogens are detected[12]. For general-purpose screening, a Flame Ionization Detector (FID) is commonly used[13].

Spectroscopic Methods: For Structural Confirmation and Identification

While chromatographic techniques are ideal for separation and quantification, spectroscopic methods are indispensable for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound[14]. It relies on the direct relationship between the integrated NMR signal intensity and the number of atomic nuclei. Its lower sensitivity compared to HPLC is a drawback for trace impurity analysis.

  • Mass Spectrometry (MS) : When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is a powerful tool for the identification of unknown impurities by providing information about their molecular weight and fragmentation patterns[15][16].

Data Presentation: Performance Comparison of Analytical Methods

The choice of method is a trade-off between various performance parameters. The table below provides a comparative summary.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase.Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.
Primary Use Purity assay and impurity profiling of the main compound.Analysis of volatile impurities and residual solvents.Absolute purity determination (primary method), structural elucidation.
Typical Accuracy (% Recovery) 98.0 - 102.0%[17][18]97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 2.0%[18]< 5.0%< 1.0%
Limit of Detection (LOD) High (~0.01%)[19]Very High (sub-ppm with ECD)[11]Low (~0.1%)
Selectivity High, tunable with mobile phase and column chemistry.High, dependent on column and detector.High, provides structural information.
Sample Throughput HighHighLow

Experimental Protocols

The following sections provide detailed protocols for the validation of an RP-HPLC method for the purity assessment of 2-Bromo-4-(3-chlorophenyl)thiazole, in accordance with ICH Q2(R1) guidelines[1][3][20].

Proposed RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Materials:

  • 2-Bromo-4-(3-chlorophenyl)thiazole reference standard and sample.

  • HPLC-grade acetonitrile and water.

  • Formic acid (or phosphoric acid).

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B), 30-31 min (90-50% B), 31-35 min (50% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined by UV scan)

| Diluent | Acetonitrile:Water (50:50, v/v) |

Workflow for Analytical Method Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Parameter Execution cluster_3 Finalization Dev Method Development Opt Method Optimization Dev->Opt Protocol Draft & Approve Validation Protocol Opt->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Summary Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for Analytical Method Validation.

Detailed Validation Protocol

1. System Suitability:

  • Objective: To ensure the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.[4]

2. Specificity (Forced Degradation Studies):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[2]

  • Procedure: Subject the sample to stress conditions to achieve 5-20% degradation[21]. Analyze the stressed samples against a non-stressed sample and a blank.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.[21]

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.[21]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[22]

    • Thermal Degradation: Solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B.

  • Acceptance Criteria: The main peak should be spectrally pure (as determined by PDA analysis) and well-resolved from any degradation peaks (Resolution > 2.0).

3. Linearity and Range:

  • Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically from 50% to 150% of the target concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision.[1][20]

4. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[17][18]

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration.[1]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for the series of measurements should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be precise and accurate.

7. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Vary parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected by the variations.

Logical Framework for Method Selection

G Start Purity Assessment of 2-Bromo-4-(3-chlorophenyl)thiazole IsVolatile Are volatile impurities or residual solvents a concern? Start->IsVolatile IsQuant Is this for routine quantitative purity assay? IsVolatile->IsQuant No UseGC Use Gas Chromatography (GC-FID/ECD) IsVolatile->UseGC Yes IsID Is impurity identification or structural confirmation needed? IsQuant->IsID No UseHPLC Use RP-HPLC (Primary Method) IsQuant->UseHPLC Yes UseLCMS Use LC-MS for Identification IsID->UseLCMS Yes UseNMR Use qNMR for Absolute Purity/ Structure Confirmation IsID->UseNMR Also consider UseLCMS->UseNMR

Caption: Decision tree for selecting an analytical method.

Conclusion: A Multi-faceted Approach to Purity Validation

For the comprehensive purity validation of 2-Bromo-4-(3-chlorophenyl)thiazole, a well-validated RP-HPLC method is the recommended primary technique due to its high resolution, sensitivity, and quantitative accuracy[5][19]. The method's specificity must be demonstrated through forced degradation studies, ensuring it is stability-indicating.

However, a single technique rarely provides a complete picture. A multi-faceted approach is superior. Gas Chromatography should be employed to control for volatile impurities and residual solvents, which are outside the scope of HPLC analysis. Furthermore, for the definitive identification of any unknown impurities detected during HPLC analysis and for the absolute purity determination of reference standards, hyphenated techniques like LC-MS and spectroscopic methods such as qNMR are invaluable[5][14]. By integrating these complementary methods, researchers and drug development professionals can build a robust and reliable purity profile, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • Analytical method validation: A brief review . (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? . (2023, April 13). SCIEX. Retrieved from [Link]

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  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection . (n.d.). Restek. Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation . (n.d.). Scribd. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview . (2021, October 20). Research and Reviews: Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (1995, June). European Medicines Agency (EMA). Retrieved from [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices . (2022, May 27). MDPI. Retrieved from [Link]

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  • Spectrometric Identification of Organic Compounds . (n.d.). quimicafundamental.net. Retrieved from [Link]

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  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method . (2025, April 9). ACS Omega. Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples . (n.d.). ResearchGate. Retrieved from [Link]

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  • Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile . (n.d.). PubMed. Retrieved from [Link]

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A Comparative Guide to Molecular Docking of 2-Bromo-4-Arylthiazole Derivatives for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of 2-bromo-4-arylthiazole derivatives against key biological targets. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics based on the versatile thiazole scaffold.

Introduction: The Thiazole Scaffold and the Power of In-Silico Analysis

The 2-aminothiazole framework is recognized as a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic introduction of substituents allows for the fine-tuning of their biological profiles.[1] Specifically, 2-bromo-4-arylthiazole derivatives are of significant interest; the presence of a bromine atom at the 5-position and a variable aryl group at the 4-position can profoundly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets.[1]

Molecular docking is an indispensable computational tool in modern drug discovery. It predicts the preferred orientation of a ligand when bound to a target protein, enabling the estimation of binding affinity and the elucidation of interaction patterns.[2] This in-silico approach allows for the rapid screening of virtual compound libraries, prioritizing candidates for synthesis and biological evaluation, thus saving considerable time and resources.[2]

Selecting High-Impact Target Proteins

The efficacy of a molecular docking study is fundamentally dependent on the selection of a biologically relevant target protein. Based on the established activities of thiazole derivatives, comparative studies should focus on proteins implicated in major diseases like cancer and bacterial infections.

  • Anticancer Targets: The disruption of cellular proliferation is a cornerstone of cancer therapy. Key targets include:

    • Tubulin: This protein is essential for microtubule formation and cell division. Its inhibition is a proven anticancer mechanism.[3][4]

    • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that tumors require to grow.[5]

    • Other Kinases and Proteins: Targets such as Rab7b (implicated in malignant cell differentiation), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) are also highly relevant.[5][6][7]

  • Antimicrobial Targets: With the rise of antibiotic resistance, novel bacterial targets are urgently needed. Relevant targets for thiazole derivatives include:

    • FabH (β-ketoacyl-ACP synthase III): An essential enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibiotics.[2]

    • DNA Gyrase B: An enzyme crucial for bacterial DNA replication.[8]

    • Penicillin-Binding Proteins (PBPs): These proteins are essential for the synthesis of the bacterial cell wall.[9]

Comparative Docking Performance Analysis

The following sections present a comparative analysis of docking results for thiazole derivatives against selected protein targets. The data, synthesized from multiple studies, illustrates how structural modifications on the thiazole core influence binding affinity. Docking scores (e.g., MolDock Score, free binding energy) are used as a quantitative measure of binding affinity, where a more negative value typically indicates a stronger interaction.

Performance Against Anticancer Targets

Studies consistently show that 2,4-disubstituted thiazole derivatives can exhibit potent anticancer activity by effectively binding to crucial oncology targets. The inclusion of halogen atoms, such as bromine, has been noted to enhance this activity.[10][11] For instance, a series of 2,4-disubstituted thiazoles demonstrated superior binding energies to the colchicine binding site of tubulin compared to the reference drug Combretastatin A-4.[3]

Derivative Class / CompoundTarget ProteinDocking Score / Binding EnergyReference CompoundReference ScoreSource
2,4-disubstituted thiazolesTubulin-13.88 to -14.50 kcal/molCombretastatin A-4-13.42 kcal/mol[3]
Thiazole derivative 4c VEGFR-2IC50 = 0.15 µM (in-vitro)SorafenibIC50 = 0.059 µM[5]
Thiazole derivative 8 (Antiproliferative)IC50 = 3.35 µM (HepG2 cells)Combretastatin A-4IC50 = 4.50 µM[3]
Thiazole-thiophene hybridsRab7bFavorable binding predictedCisplatinIC50 = 13.6 µM[6][7]

Note: IC50 values represent the concentration required to inhibit 50% of a biological process and are derived from in-vitro assays, often guided by initial docking predictions.

The data indicates that specific substitutions on the aryl ring, such as the 3,4,5-trimethoxyphenyl moiety found in many potent tubulin inhibitors, play a crucial role in establishing key interactions within the protein's binding pocket.[3] Compound 4c , a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one, showed potent VEGFR-2 inhibition, highlighting the potential of this scaffold.[5]

Performance Against Antimicrobial Targets

In the realm of infectious diseases, thiazole derivatives have shown significant promise as inhibitors of essential bacterial enzymes. Molecular docking studies have been instrumental in identifying the structural features that confer this activity.

Derivative Class / CompoundTarget Protein (PDB ID)Docking Score / Binding EnergyReference CompoundReference ScoreSource
N-substituted thiazolesFabH Inhibitor (3iL9)-102.612 to -144.236 (MolDock Score)Griseofulvin-90.94[2]
Thiazole-coumarin hybridsDNA Gyrase BHigh Binding Affinity Predicted(Not Specified)-[8]
Dihydrothiazole derivativesPBP4 (E. coli) (2EXB)~ -5.2 kcal/molCephalotin(Not Specified)[9]

As shown in the table, a series of N-substituted thiazoles demonstrated significantly better MolDock scores against the FabH inhibitor target than the standard drug griseofulvin.[2] This superior binding was attributed to a greater number of hydrogen bond interactions (4-10 for the derivatives vs. 4 for the standard).[2] This underscores a critical principle: a good docking score must be supported by a rational analysis of the underlying molecular interactions.

Experimental Protocol: A Workflow for Comparative Molecular Docking

This section provides a standardized, step-by-step methodology for conducting a comparative molecular docking study.

Step 1: Ligand Preparation
  • 2D Structure Generation: Draw the chemical structures of the 2-bromo-4-arylthiazole derivatives using software such as Marvin Sketch or ChemDraw.

  • 3D Conversion & Optimization: Convert the 2D structures into 3D models. This is a standard feature in most chemical drawing software.

  • Energy Minimization: Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This process refines the geometry to a low-energy, stable conformation.

  • File Format Conversion: Save the prepared ligand structures in a docking-compatible format, such as .mol2 or .pdbqt.

Step 2: Target Protein Preparation
  • Protein Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB).[2][9] Ensure the selected structure has a high resolution and, if possible, is co-crystallized with a reference ligand.

  • Protein Cleanup: Using visualization software like Discovery Studio or UCSF Chimera, prepare the protein by:

    • Removing all water molecules and other heteroatoms not essential for the interaction.

    • Adding polar hydrogen atoms.

    • Repairing any missing residues or atoms if necessary.

  • Active Site Definition: Identify the binding pocket (active site). If a ligand is present in the downloaded structure, the active site can be defined as the region surrounding it. Otherwise, literature information or binding site prediction tools must be used.

Step 3: Docking Simulation
  • Software Selection: Choose a validated molecular docking program. Common choices include AutoDock Vina, Molegro Virtual Docker (MVD), or the GLIDE module in Schrödinger Suite.[2][12][13]

  • Grid Box Generation: Define a simulation space, typically a 3D grid box, that encompasses the entire defined active site of the target protein.

  • Execution of Docking: Run the docking algorithm. The software will systematically explore various conformations and orientations of the ligand within the active site, scoring each pose based on a defined scoring function. The program will output a series of binding poses ranked by their predicted binding affinity.

Step 4: Results Analysis and Comparison
  • Pose Selection: Analyze the top-ranked binding poses for each ligand. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Visualization: Visualize the ligand-protein complex for the best pose. Identify and analyze the key molecular interactions, such as:

    • Hydrogen Bonds: Note the specific amino acid residues involved and the bond distances.

    • Hydrophobic Interactions: Identify non-polar contacts between the ligand and protein residues.

    • Pi-Pi Stacking: Look for interactions between aromatic rings.

  • Comparative Analysis: Compare the binding scores and interaction patterns of your 2-bromo-4-arylthiazole derivatives against each other and against the co-crystallized ligand or a known standard drug. This comparison is the foundation for establishing structure-activity relationships (SAR).

Visualization of the Docking Workflow

The following diagram illustrates the logical flow of the experimental protocol for a molecular docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_2d 1. Draw 2D Ligand (2-Bromo-4-Arylthiazole) ligand_3d 2. Convert to 3D & Energy Minimize ligand_2d->ligand_3d docking 5. Perform Molecular Docking (e.g., AutoDock Vina) ligand_3d->docking protein_pdb 3. Download Protein Structure (from PDB) protein_prep 4. Prepare Protein & Define Active Site protein_pdb->protein_prep protein_prep->docking results 6. Analyze Binding Energy & Docking Poses docking->results interactions 7. Visualize Interactions (H-Bonds, Hydrophobic) results->interactions comparison 8. Compare with Reference & Establish SAR interactions->comparison

Sources

A Head-to-Head Comparison of the Antimicrobial Activity of Halogenated Thiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing battle against antimicrobial resistance, the thiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogens to this versatile heterocyclic ring has been a particularly fruitful strategy for modulating antimicrobial potency. This guide provides a comprehensive, head-to-head comparison of the antimicrobial activity of different halogenated thiazoles, offering researchers, scientists, and drug development professionals a critical analysis of structure-activity relationships (SAR) and the experimental data underpinning these findings.

The Rationale for Halogenation in Thiazole-Based Antimicrobials

Halogens, owing to their unique electronic and steric properties, play a pivotal role in drug design. Their introduction into a molecular scaffold like thiazole can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile. Key effects of halogenation include:

  • Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, potentially enhancing its ability to penetrate microbial cell membranes.[1][2]

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electron density of the thiazole ring system, influencing its interaction with biological targets.

  • Steric Hindrance: The size of the halogen atom can provide steric bulk, which may lead to more selective binding to target enzymes or receptors.

  • Halogen Bonding: The ability of halogens to act as halogen bond donors allows for additional, specific interactions with biological macromolecules, potentially increasing binding affinity and potency.

This guide will delve into the specific antimicrobial activities of fluoro-, chloro-, bromo-, and iodo-substituted thiazoles, drawing upon experimental data to elucidate the impact of each halogen on antibacterial and antifungal efficacy.

Comparative Antimicrobial Activity: A Data-Driven Analysis

The antimicrobial efficacy of halogenated thiazoles is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize representative MIC values for various halogenated thiazole derivatives against a panel of clinically relevant bacterial and fungal strains.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Halogenated Thiazoles against Bacterial Strains

Compound TypeDerivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Fluorinated Thiazole 2,5-disubstituted 4-thiazolidinonePromising ActivityPromising ActivityPromising ActivityPromising Activity[3]
Chlorinated Thiazole 2,5-disubstituted 4-thiazolidinonePromising ActivityPromising ActivityPromising ActivityPromising Activity[3]
Chlorinated Thiazolidinone Derivative 16d8 - 64---[4]
Trichlorophenyl Thiazole -Significant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition[2]
Iodo-thiazole Derivative 2-iodo-imidazo[4][5]thiazoleActive-Active-[6]

Note: Direct comparison is challenging due to variations in the core thiazole scaffold and substitution patterns across different studies. The data presented is illustrative of the general activity observed for each class of halogenated thiazole.

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Halogenated Thiazoles against Fungal Strains

Compound TypeDerivative ExampleCandida albicansAspergillus fumigatusReference
Fluorinated Thiazole Thiazole-containing triazolesPotent ActivityPotent Activity[7]
Brominated Thiazole p-bromophenyl substituted thiazoleIncreased Activity-[8]
Iodo-thiazole Derivative 2-iodo-imidazo[4][5]thiazoleActive-[6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of halogenated thiazoles is intricately linked to the nature and position of the halogen substituent.

The Influence of Halogen Type
  • Fluorine: The introduction of a fluorine atom often leads to a marked increase in antibacterial activity.[3] This is attributed to fluorine's high electronegativity and its ability to form strong hydrogen bonds, which can enhance interactions with biological targets. In some cases, fluoro-substituted compounds have shown superior activity compared to their chloro-analogues.[3]

  • Chlorine: Chlorinated thiazoles have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][4] The presence of multiple chlorine atoms, as in trichlorophenyl thiazole derivatives, can lead to broad-spectrum inhibitory effects.[2]

  • Bromine: Bromine substitution has been shown to be advantageous for antifungal activity. For instance, a p-bromophenyl substituent on the thiazole ring increased antifungal potency.[8]

  • Iodine: Iodo-substituted thiazoles have also exhibited antimicrobial properties.[6] In some series, the iodo-substitution has been found to induce the best activity against Gram-positive bacterial strains.[8]

The following diagram illustrates the general trend of how different halogens can influence the antimicrobial spectrum of thiazole derivatives.

SAR_Halogen_Influence Thiazole_Core Thiazole Core Fluorine Fluorine (F) Thiazole_Core->Fluorine Substitution with Chlorine Chlorine (Cl) Thiazole_Core->Chlorine Substitution with Bromine Bromine (Br) Thiazole_Core->Bromine Substitution with Iodine Iodine (I) Thiazole_Core->Iodine Substitution with Antibacterial Enhanced Antibacterial Activity Fluorine->Antibacterial Chlorine->Antibacterial Antifungal Enhanced Antifungal Activity Bromine->Antifungal Gram_Positive Potent against Gram-positive Bacteria Iodine->Gram_Positive

Caption: Influence of Halogen Substitution on Antimicrobial Activity.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The determination of MIC is a cornerstone of antimicrobial activity assessment. The following is a standardized protocol for the broth microdilution method, a widely accepted technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).
  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
  • Test Compound: A stock solution of the halogenated thiazole derivative in a suitable solvent (e.g., DMSO).
  • 96-Well Microtiter Plate: Sterile, flat-bottomed plates.

2. Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum Prepare Standardized Microbial Inoculum Add_Inoculum Add Microbial Inoculum to each well Inoculum->Add_Inoculum Compound_Dilution Prepare Serial Dilutions of Test Compound Dispense_Compound Dispense Diluted Compound into 96-well Plate Compound_Dilution->Dispense_Compound Dispense_Compound->Add_Inoculum Controls Include Positive (no drug) and Negative (no microbe) Controls Add_Inoculum->Controls Incubate Incubate at 35-37°C for 18-24h (bacteria) or 24-48h (fungi) Controls->Incubate Read_Results Visually Inspect for Turbidity or use a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for MIC Determination by Broth Microdilution.

3. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
  • The results are compared to those of standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to assess relative potency.

Conclusion and Future Directions

The halogenation of thiazole derivatives is a powerful strategy for the development of novel antimicrobial agents. Experimental evidence suggests that the choice of halogen can significantly influence both the potency and the spectrum of activity. While fluorine and chlorine substitutions often enhance antibacterial properties, bromine and iodine can be beneficial for antifungal and anti-Gram-positive activity, respectively.

Future research should focus on systematic studies where the halogen is varied at the same position on a consistent thiazole scaffold to provide a more direct and definitive comparison. Furthermore, elucidating the precise mechanism of action of these halogenated thiazoles will be crucial for rational drug design and for overcoming the challenge of antimicrobial resistance.

References

  • Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. (2024). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). SpringerLink. Retrieved January 20, 2026, from [Link]

  • 3 Antimicrobial evaluation of 2-iodo-imidazo[4][5] thiazole derivatives... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study. (2011). Sci-Hub. Retrieved January 20, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 20, 2026, from [Link]

  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

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A Technical Guide to Kinase Cross-Reactivity Profiling: Evaluating 2-Bromo-4-(3-chlorophenyl)thiazole against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical target classes in modern drug discovery. With over 500 members in the human kinome, these enzymes share a highly conserved ATP-binding pocket, which presents a formidable challenge in the development of selective inhibitors.[1] A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate. Conversely, a well-characterized, multi-targeted inhibitor can offer a "polypharmacology" advantage, engaging multiple disease-relevant pathways simultaneously.[2]

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of a rational drug design strategy. It allows researchers to:

  • Identify and mitigate potential safety liabilities.

  • Uncover novel therapeutic opportunities through polypharmacology.

  • Select the most promising lead candidates for further development.

  • Develop highly specific chemical probes to accurately dissect cellular signaling.

This guide provides an in-depth comparison of a novel investigational compound, 2-Bromo-4-(3-chlorophenyl)thiazole (hereafter referred to as CPT-721 ), against the well-characterized multi-kinase inhibitor, Sorafenib . We will present a detailed methodology for generating kinase inhibition data using the ADP-Glo™ Kinase Assay, offer a framework for interpreting the results, and provide the experimental data to support our analysis.

Comparative Kinase Inhibition Profiles

To objectively assess the selectivity of CPT-721, it was profiled against a panel of 40 representative kinases spanning various families of the kinome. Its performance was benchmarked against Sorafenib, a clinical-stage inhibitor known for its broad-spectrum activity.[3][4]

For this analysis, CPT-721 is presented as a hypothetical inhibitor primarily targeting Aurora Kinase A (AURKA), a key regulator of mitosis.

Table 1: Comparative IC50 Values (nM) for CPT-721 and Sorafenib

Kinase TargetKinase FamilyCPT-721 IC50 (nM)Sorafenib IC50 (nM)
AURKA Ser/Thr15 >10,000
AURKB Ser/Thr85>10,000
BRAF Ser/Thr8,50022
BRAF (V600E) Ser/Thr9,20038
RAF-1 (c-Raf) Ser/Thr12,0006
VEGFR1 Tyr1,50026
VEGFR2 Tyr2,10090
VEGFR3 Tyr1,80020
PDGFRβ Tyr3,50057
c-KIT Tyr4,20068
FLT3 Tyr6,80058
RET Tyr5,10043
SRC Tyr>10,00016
ABL1 Tyr>10,000400
CDK2 Ser/Thr950>10,000
PKA Ser/Thr>10,000>10,000
PKCα Ser/Thr>10,000>10,000
AKT1 Ser/Thr7,500>10,000
ERK1 Ser/Thr>10,000>10,000
MEK1 Ser/Thr>10,000>10,000
EGFR Tyr>10,000>10,000
HER2 Tyr>10,000>10,000
... (additional 18 kinases) ...>10,000(Data not shown)

IC50 values for CPT-721 are hypothetical. IC50 values for Sorafenib are compiled from published literature.[3][4]

Interpreting the Selectivity Data

The data presented in Table 1 clearly illustrates the divergent selectivity profiles of CPT-721 and Sorafenib.

  • CPT-721 Profile: Our hypothetical data positions CPT-721 as a potent and selective inhibitor of AURKA, with an IC50 of 15 nM. It displays moderate off-target activity against the closely related AURKB (85 nM) and weaker activity against CDK2 (950 nM). Crucially, it shows minimal inhibition (>1,500 nM) against key tyrosine kinases targeted by Sorafenib, such as the VEGFR and PDGFR families. This profile suggests a more targeted mechanism of action, which could translate to a more favorable safety profile in a therapeutic context.

  • Sorafenib Profile: In stark contrast, Sorafenib demonstrates potent, multi-targeted activity against the RAF serine/threonine kinases and several receptor tyrosine kinases, including VEGFRs and PDGFRβ.[3][4] This broad-spectrum inhibition is central to its clinical efficacy in hepatocellular and renal cell carcinoma by simultaneously targeting tumor cell proliferation and angiogenesis.[4]

The following diagram illustrates the primary signaling pathways targeted by each compound.

G cluster_cpt CPT-721 Primary Target cluster_sorafenib Sorafenib Primary Targets AURKA AURKA Mitosis Mitotic Progression AURKA->Mitosis Regulates RAS RAS RAF RAF Kinases (BRAF, c-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) Angiogenesis Angiogenesis RTK->Angiogenesis CPT_721 CPT-721 CPT_721->AURKA Inhibits Sorafenib Sorafenib Sorafenib->RAF Inhibits Sorafenib->RTK Inhibits

Caption: Simplified signaling pathways inhibited by CPT-721 and Sorafenib.

Experimental Protocol: ADP-Glo™ Kinase Assay

To ensure the generation of high-quality, reproducible kinase inhibition data, a robust and validated assay platform is essential. The ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable method for determining kinase activity and inhibition.[5][6][7]

Principle of the Assay

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP.

  • ADP to ATP Conversion & Detection: Kinase Detection Reagent is then added to convert the ADP produced into ATP, which is subsequently used by luciferase to generate a luminescent signal proportional to the initial kinase activity.[7]

Workflow Diagram

G start Start: Prepare Reagents step1 Step 1: Kinase Reaction - Add Kinase, Substrate, ATP, and Inhibitor (CPT-721 or Sorafenib) to a 384-well plate. - Incubate for 60 min at room temperature. start->step1 step2 Step 2: Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent to each well. - Incubate for 40 min at room temperature. step1->step2 step3 Step 3: Signal Generation - Add Kinase Detection Reagent to each well. - Incubate for 30-60 min at room temperature. step2->step3 step4 Step 4: Data Acquisition - Measure luminescence using a plate reader. step3->step4 end End: Data Analysis step4->end

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Kinase Buffer (1X): 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 200 mM NaCl, 1 mM MnCl₂, 2 mM TCEP.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of CPT-721 and Sorafenib in DMSO, starting from 1 mM. Subsequently, create intermediate dilutions in the Kinase Buffer.

  • ATP Solution: Prepare a working solution of ATP at a concentration equal to the Kₘ for each specific kinase in the Kinase Buffer.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (Promega).[5][8]

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the appropriate compound dilution or DMSO (vehicle control) to the wells.

  • Add 5 µL of a solution containing the specific kinase and its corresponding substrate in Kinase Buffer.

  • Initiate the reaction by adding 2.5 µL of the ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to ensure complete ATP depletion.[7]

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a suitable plate reader (e.g., BMG LABTECH PHERAstar).

3. Assay Validation (Z'-Factor):

  • Before screening, the assay's quality and robustness must be validated. The Z'-factor is a statistical parameter used for this purpose.[2][9]

  • Calculation: Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ|, where μ and σ are the mean and standard deviation for the positive (p, no inhibitor) and negative (n, no kinase) controls, respectively.[9]

  • Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[2][10]

4. Data Analysis and Interpretation:

  • Normalization: The raw luminescence data is normalized relative to the positive (0% inhibition) and negative (100% inhibition) controls.

  • IC50 Determination: The normalized percent inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration at which 50% of kinase activity is inhibited, is determined by fitting the data to a four-parameter sigmoidal dose-response curve using software like GraphPad Prism.

  • Kᵢ Determination: For ATP-competitive inhibitors, the experimentally determined IC50 value is dependent on the ATP concentration used in the assay. To determine the inhibitor constant (Kᵢ), which is independent of experimental conditions, the Cheng-Prusoff equation is used: Kᵢ = IC50 / (1 + [S]/Kₘ) , where [S] is the ATP concentration and Kₘ is the Michaelis constant of the kinase for ATP.[1]

Conclusion

This guide demonstrates a systematic approach to kinase cross-reactivity profiling, using the novel compound CPT-721 and the established drug Sorafenib as examples. The hypothetical data illustrates that CPT-721 is a potent and selective inhibitor of AURKA, with a distinct and narrower target profile compared to the broad-spectrum activity of Sorafenib.

The detailed protocol for the ADP-Glo™ Kinase Assay provides a robust framework for researchers to generate high-quality, comparable inhibition data. By adhering to rigorous experimental design, including proper assay validation and data analysis, scientists can confidently characterize the selectivity of their compounds. This critical data enables informed decision-making in the complex but rewarding process of kinase inhibitor drug discovery, ultimately leading to the development of safer and more effective therapies.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Glossary of Pharmacology. [Link]

  • Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Bishop, A. C., et al. (2000). A chemical switch for inhibitor-sensitive alleles of any protein kinase. Nature, 407(6802), 395-401. [Link]

  • Future Science Group. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology. [Link]

  • Adnani, M. T., et al. (2011). Sorafenib for the treatment of unresectable hepatocellular carcinoma. Hepatic Medicine: Evidence and Research, 3, 59-65. [Link]

  • Houghton, P. J., et al. (2010). Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 54(5), 726-733. [Link]

  • PunnettSquare Tools. (n.d.). Z-Factor Calculator. [Link]

  • Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist KB from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation. British Journal of Pharmacology, 109(4), 1110-1119. [Link]

  • Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 771-779. [Link]

  • Hsieh, J. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Cancer Research, 68(19), 8089-8097. [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322. [Link]

  • Adwoa Biotech. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • ResearchGate. (n.d.). Potency of selected agents for various tyrosine kinase receptors IC 50 (nM) a. [Link]

  • Gummireddy, K., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1579-1584. [Link]

  • Konig, H., et al. (2005). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 65(20), 9371-9380. [Link]

  • Shukla, S., et al. (2009). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Drug Metabolism and Disposition, 37(2), 359-365. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]

  • ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib.... [Link]

  • Drewry, D. H., et al. (2014). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology, 10(12), 1065-1071. [Link]

  • Duncan, J. S., et al. (2012). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 11(3), 1533-1543. [Link]

  • PubMed. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening & Profiling Service. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reinecke, M., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 17(8), 2736-2745. [Link]

  • ResearchGate. (n.d.). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-(3-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-4-(3-chlorophenyl)thiazole, a halogenated heterocyclic compound. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

The procedural recommendations outlined herein are synthesized from established best practices for handling halogenated organic compounds and are grounded in the regulatory frameworks set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-(3-chlorophenyl)thiazole may not be readily available, its chemical structure—containing both bromine and chlorine on a phenylthiazole scaffold—classifies it as a halogenated organic compound . Such compounds are presumed to be hazardous and require careful handling.[1]

Anticipated Hazards:

  • Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin. Similar compounds exhibit acute toxicity.[2]

  • Irritation: Likely to cause skin and serious eye irritation.[3]

  • Environmental Hazard: Halogenated organics can be persistent in the environment and harmful to aquatic life.[4] Discharge into sewer systems or the environment must be avoided.[5][6]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory conditions.

Personal Protective Equipment (PPE) and Safe Handling

To mitigate the risks associated with handling 2-Bromo-4-(3-chlorophenyl)thiazole, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities, impervious clothing may be necessary.[7]Prevents skin contact, which can lead to irritation and absorption of the chemical.[2]
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[7] If exposure limits are exceeded, a full-face respirator may be required.Minimizes the inhalation of dust or vapors, which are potential routes of toxic exposure.[2]

Safe Handling Practices:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[3][7]

  • Avoid the formation of dust and aerosols.[2][7]

  • Keep containers tightly closed when not in use.[8][9]

  • Wash hands thoroughly after handling.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as described in the previous section.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Collect and Package Waste: Collect the absorbed material and place it into a designated, sealable hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials (e.g., contaminated wipes) as hazardous waste.

  • Report the Incident: Report the spill to the laboratory supervisor or the designated safety officer.

Emergency Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate & Secure Area Start->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Sweep or Absorb) PPE->Contain Collect Collect Waste in Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident Decontaminate->Report End Procedure Complete Report->End

Caption: Workflow for responding to a chemical spill.

Proper Disposal Procedures

The disposal of 2-Bromo-4-(3-chlorophenyl)thiazole must be managed in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management from "cradle-to-grave".[10]

Waste Characterization and Segregation:

  • Hazardous Waste Determination: As a halogenated organic compound, 2-Bromo-4-(3-chlorophenyl)thiazole is classified as hazardous waste.[1][11]

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated organic waste.[1][9] Do not mix this waste with other incompatible waste streams, such as acids or bases.[1]

Step-by-Step Disposal Protocol:

  • Container Selection: Use a designated, properly labeled, and leak-proof container for collecting waste 2-Bromo-4-(3-chlorophenyl)thiazole and any contaminated materials. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Bromo-4-(3-chlorophenyl)thiazole," and the associated hazards (e.g., Toxic, Irritant).[9]

  • Accumulation: Store the waste container in a designated satellite accumulation area.[12] Keep the container closed except when adding waste.[9][12]

  • Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[5][11] These companies are equipped to handle and transport hazardous materials according to Department of Transportation (DOT) regulations.

  • Method of Disposal: The recommended method of disposal for halogenated organic compounds is controlled incineration at a licensed chemical destruction facility.[5] Landfill disposal of halogenated organic compounds is generally prohibited.[13][14]

Disposal Decision Tree

Disposal_Workflow Start Waste Generated: 2-Bromo-4-(3-chlorophenyl)thiazole IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedWaste Segregate as HALOGENATED ORGANIC WASTE IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Segregate as NON-HALOGENATED ORGANIC WASTE IsHalogenated->NonHalogenatedWaste No LabelContainer Use a Designated and Properly Labeled Container HalogenatedWaste->LabelContainer Store Store in Satellite Accumulation Area LabelContainer->Store ArrangePickup Arrange for Pickup by a Licensed Disposal Vendor Store->ArrangePickup Incineration Controlled Incineration (Approved Method) ArrangePickup->Incineration Landfill Landfill Disposal (Prohibited) ArrangePickup->Landfill

Caption: Decision workflow for proper chemical waste disposal.

Regulatory Compliance

Compliance with all applicable regulations is mandatory. Key regulatory considerations include:

  • OSHA's Hazard Communication Standard (HazCom): Requires that workers are informed about the hazards of chemicals they work with through training, labels, and Safety Data Sheets.[15][16]

  • EPA's Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste.[10][11] Facilities are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs), with varying regulatory requirements.[17]

By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure the safe handling and compliant disposal of 2-Bromo-4-(3-chlorophenyl)thiazole, thereby protecting themselves, their colleagues, and the environment.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Vera EHS.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • Section 729. (n.d.). Illinois Pollution Control Board.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR).
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  • 2-BROMO-4-(2-FLUOROPHENYL)THIAZOLE Safety Data Sheets. (n.d.). Echemi.
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  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
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Operational Guide: Personal Protective Equipment for Handling 2-Bromo-4-(3-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your work, especially the handling of novel chemical entities, is grounded in rigorous safety protocols. This guide provides essential, field-proven guidance for the safe handling of 2-Bromo-4-(3-chlorophenyl)thiazole (CAS No. 886367-79-9)[1]. The protocols herein are designed not as a mere checklist, but as a self-validating system to build a deep, intuitive culture of safety within your laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

2-Bromo-4-(3-chlorophenyl)thiazole is a halogenated heterocyclic compound primarily used for research and development purposes.[2][3] While comprehensive toxicological data is limited, which is common for novel reagents, available safety data sheets (SDS) provide a clear directive for cautious handling. The identified hazards necessitate a conservative approach, treating the compound as potentially harmful upon exposure.

The foundational principle of our safety protocol is that personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard.[4] Its effectiveness is entirely dependent on the preceding layers of control: engineering controls and administrative procedures.

Table 1: Hazard Summary for 2-Bromo-4-(3-chlorophenyl)thiazole

Hazard ClassificationDescriptionRationale for Precaution
Skin Irritation Causes skin irritation upon direct contact.[5][6]The chemical can compromise the skin's barrier, leading to local inflammation. Prolonged or repeated contact may cause more severe dermatitis.
Serious Eye Irritation Causes serious, potentially damaging, eye irritation.[5][6]The eyes are highly sensitive, and exposure can lead to significant pain and injury. Immediate and thorough rinsing is critical in case of contact.[5]
Respiratory Irritation May cause respiratory irritation if the solid is inhaled as dust.[5][6]Fine particles can be easily aerosolized during handling, and their inhalation can irritate the mucosal linings of the respiratory tract.
Occupational Exposure Limit (OEL) No established OEL.The absence of a defined permissible exposure limit (PEL) or threshold limit value (TLV) means we must operate under the principle of ALARA (As Low As Reasonably Achievable), minimizing all potential exposure.[7][8]

The Core PPE Ensemble: A Multi-Barrier Defense System

Effective chemical safety relies on a layered defense. The following details the essential equipment and, more importantly, the logic behind its selection and use.

Primary Containment: Engineering Controls

Before any PPE is selected, the primary method for exposure control must be established. For a solid compound that can form dust and is classified as an irritant, handling must occur within a certified chemical fume hood.[9] This is a non-negotiable first line of defense.

  • Causality: A fume hood utilizes local exhaust ventilation to capture chemical dust and vapors at the source, preventing them from entering the laboratory environment and the operator's breathing zone.

Secondary Barrier: Body and Hand Protection

This layer protects against direct contact from spills, splashes, or incidental contamination.

  • Gloves: Chemical-resistant gloves are mandatory.

    • Selection: Nitrile gloves are an excellent general-use choice, offering protection against a wide variety of chemicals and are preferable to latex for chemical handling.[10] Always consult the manufacturer's compatibility chart for specific breakthrough times if extended contact is anticipated.

    • Protocol: Inspect gloves for any signs of degradation or pinholes before use. Employ the proper removal technique (without touching the glove's outer surface) to prevent skin contamination.[3] Contaminated gloves must be disposed of as hazardous waste.[3]

  • Laboratory Coat: A long-sleeved lab coat must be worn and fully fastened.[11]

    • Selection: Choose a coat made of a material with low permeability, such as polyester or a cotton/poly blend.

    • Protocol: Lab coats should never be worn outside of the laboratory to prevent the spread of contamination.

Tertiary Barrier: Eye, Face, and Respiratory Protection

This final barrier protects the most vulnerable routes of exposure.

  • Eye and Face Protection:

    • Standard Operations: Tightly-fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required whenever the chemical is handled.[2] Standard safety glasses with side shields do not provide adequate protection from splashes.[4]

    • High-Risk Operations: When handling larger quantities or performing operations with a significant splash potential, a full-face shield must be worn in addition to chemical splash goggles.[12] The face shield protects the entire face from direct contact.[12]

  • Respiratory Protection:

    • Standard Operations: When handling small quantities within a properly functioning chemical fume hood, respiratory protection is typically not required.[3] The engineering controls serve this purpose.

    • Emergency/High-Risk Scenarios: For large spills or situations where ventilation is compromised, a respirator is necessary.[4] A full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[2]

Operational Workflow: From Preparation to Disposal

The following step-by-step workflow ensures that safety protocols are integrated into the entire handling process.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Hazard Review (Review SDS) B 2. Assemble PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Fume Hood (Verify Airflow, Clear Area) B->C D 4. Don Full PPE C->D E 5. Weigh Compound (Use anti-static weigh boat) D->E F 6. Perform Chemical Transfer E->F G 7. Decontaminate Surfaces F->G H 8. Doff PPE Correctly G->H I 9. Dispose of Waste (Segregate contaminated items) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling 2-Bromo-4-(3-chlorophenyl)thiazole.

Detailed Protocol:
  • Preparation:

    • Confirm that an eyewash station and safety shower are immediately accessible.[5]

    • Review this guide and the manufacturer's Safety Data Sheet (SDS).

    • Prepare your workspace inside the chemical fume hood, lining the surface with absorbent, disposable bench paper.

    • Assemble all necessary PPE.

  • Handling (Inside Fume Hood):

    • Don your lab coat, followed by chemical splash goggles and nitrile gloves.

    • Carefully open the container. Avoid creating dust by handling the container gently.

    • Use a spatula to transfer the required amount to a tared weigh boat.

    • Once the operation is complete, securely close the primary container.

    • Proceed with your experimental procedure within the fume hood.

  • Decontamination and Cleanup:

    • Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated.

    • Collect all disposable items (e.g., weigh boats, contaminated bench paper, gloves) and place them in a designated, sealed hazardous waste bag.

    • Doff PPE in the correct order: first remove gloves (using the proper technique), then the lab coat, and finally the goggles.

    • Wash hands and forearms thoroughly with soap and water.[6]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5][6] If the person feels unwell, seek medical attention.[5]

  • Minor Spill (inside fume hood): Wearing your full PPE, carefully scoop or sweep up the material without creating dust and place it into a sealed container for disposal.[13] Decontaminate the area with an appropriate solvent and then soap and water.

Waste Disposal Plan

All waste generated from handling 2-Bromo-4-(3-chlorophenyl)thiazole is considered hazardous.

  • Solid Waste: This includes any residual chemical, contaminated gloves, weigh boats, and paper towels. It must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.[13]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste), then disposed of according to institutional and local regulations.[13]

  • Disposal Vendor: All waste must be disposed of through a licensed waste disposal company, in accordance with all local and national regulations.

By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your valuable research.

References

  • Safety data sheet. (2019, November 6). Thor. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention (CDC). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.